4(1H)-Pyridinone, 2,3-dihydro-
Description
BenchChem offers high-quality 4(1H)-Pyridinone, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyridinone, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-1-3-6-4-2-5/h1,3,6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYNVXKJUKCUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481210 | |
| Record name | 4(1H)-Pyridinone, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24681-60-5 | |
| Record name | 4(1H)-Pyridinone, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Structure of 4(1H)-Pyridinone, 2,3-dihydro-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of 4(1H)-Pyridinone, 2,3-dihydro- (also known as 2,3-Dihydropyridin-4(1H)-one), a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, offers insights into its synthesis, and explores the biological significance of the dihydropyridinone scaffold. While specific experimental data for the parent compound is limited in publicly accessible literature, this guide leverages data from closely related derivatives to provide a robust understanding of its core characteristics.
Core Structure and Chemical Identity
4(1H)-Pyridinone, 2,3-dihydro- is a six-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. Its structure is characterized by a partially saturated pyridine ring.
Systematic Name: 2,3-Dihydropyridin-4(1H)-one[1] Synonyms: 1,2,3,4-tetrahydropyridin-4-one[1] CAS Number: 24681-60-5[1] Molecular Formula: C₅H₇NO[1] Molecular Weight: 97.12 g/mol [1]
The fundamental structure consists of a dihydropyridine ring with a carbonyl group at the C4 position. The presence of the nitrogen atom and the carbonyl group makes it a polar molecule with the potential for hydrogen bonding, influencing its physical and biological properties.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 208.5 ± 20.0 °C (Predicted) | [1] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.75 ± 0.20 (Predicted) | [1] |
| Appearance | Brown to red Solid-Liquid Mixture | [1] |
| Stability | Light Sensitive | [1] |
| Storage | 2-8°C, protect from light | [1] |
Synthesis of the 2,3-Dihydropyridin-4-one Core
The synthesis of the 2,3-dihydropyridin-4-one scaffold is most commonly achieved through the aza-Diels-Alder reaction.[2] This powerful cycloaddition reaction typically involves the reaction of a diene, such as Danishefsky's diene, with an imine.[2]
General Experimental Protocol: Aza-Diels-Alder Reaction
While a specific protocol for the unsubstituted parent compound is not detailed in the provided search results, a general, acid-free procedure for the synthesis of 2-substituted 2,3-dihydro-4-pyridones from Danishefsky's diene and imines in methanol has been reported. This method can be adapted for the synthesis of the parent compound by using an appropriate unsubstituted imine precursor.
Reaction Scheme:
Figure 1: General scheme for the aza-Diels-Alder synthesis of 2,3-dihydro-4-pyridones.
Detailed Methodology (Adapted from literature on substituted analogs):
-
Imine Formation (in situ): In a typical procedure, the aldehyde and amine precursors for the imine are dissolved in a suitable solvent, often methanol. The reaction is allowed to proceed at room temperature to form the imine in situ.
-
Cycloaddition: Danishefsky's diene is then added to the reaction mixture. The cycloaddition is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched, often with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,3-dihydro-4-pyridone.
Logical Workflow for Synthesis and Characterization
Figure 2: A logical workflow for the synthesis and characterization of 4(1H)-Pyridinone, 2,3-dihydro-.
Spectroscopic Characterization (Based on Substituted Analogs)
As previously stated, specific spectral data for the unsubstituted 4(1H)-Pyridinone, 2,3-dihydro- is not available in the provided search results. The following table summarizes the expected characteristic signals based on the analysis of various substituted dihydropyridinones.[3][4]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the vinylic proton in the range of 5.0-5.4 ppm.[3][5]- Signals for the two geminal protons at the C3 position, appearing as doublets of doublets between 2.2-3.1 ppm, with a large geminal coupling constant (around 16 Hz).[3][4]- A multiplet for the proton at the C2 position between 4.6-5.1 ppm.[3][4] |
| ¹³C NMR | - A signal for the carbonyl carbon (C4) around 190-200 ppm.- Signals for the olefinic carbons (C5 and C6).- Signals for the aliphatic carbons (C2 and C3). |
| IR Spectroscopy | - A strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1680 cm⁻¹.- An N-H stretching band around 3200-3400 cm⁻¹.- C=C stretching absorption in the region of 1600-1640 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (97.12 g/mol ). |
Biological Significance and Potential Signaling Pathways
The 2,3-dihydropyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Derivatives of this core have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-HIV properties.[6]
While a specific signaling pathway for the parent compound is not identified, the known biological activities of its derivatives suggest potential interactions with various cellular processes. For instance, their antimicrobial effects could stem from the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The antitumor properties may involve interference with cell cycle regulation or induction of apoptosis.
Hypothetical Drug Development Logic
The development of drugs based on the 2,3-dihydropyridin-4-one core would likely follow a structured path of synthesis, screening, and optimization.
References
- 1. 4(1H)-Pyridinone, 2,3-dihydro- | 24681-60-5 [amp.chemicalbook.com]
- 2. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of 2,3-dihydro-4(1H)-pyridinone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and characterization of 2,3-dihydro-4(1H)-pyridinone and its isomers. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including the modulation of calcium channels.
IUPAC Nomenclature of 2,3-dihydro-4(1H)-pyridinone Isomers
The systematic naming of 2,3-dihydro-4(1H)-pyridinone isomers follows the principles of IUPAC nomenclature for heterocyclic compounds. Understanding these rules is crucial for unambiguous communication of chemical structures.
Parent Hydride and Numbering
The parent structure is a six-membered ring containing one nitrogen atom, a ketone group, and one double bond. The presence of the "(1H)" indicates that the nitrogen atom at position 1 bears a hydrogen atom. The numbering of the ring starts from the nitrogen atom as position 1 and proceeds towards the carbonyl group.
The core structure is 2,3-dihydro-4(1H)-pyridinone .
Positional Isomers
Positional isomers arise from the different locations of the double bond and the carbonyl group within the dihydropyridinone ring. The systematic naming involves indicating the position of the hydrogen on the nitrogen (if not at position 1), the positions of the double bond, and the position of the carbonyl group.
| Structure | IUPAC Name | Notes |
![]() | 2,3-dihydro-4(1H)-pyridinone | The double bond is between C5 and C6. |
![]() | 1,2-dihydro-4(3H)-pyridinone | The double bond is between C5 and C6. Tautomer of the above. |
![]() | 3,4-dihydro-2(1H)-pyridinone | The double bond is between C5 and C6.[1] |
![]() | 5,6-dihydro-2(1H)-pyridinone | The double bond is between C3 and C4. |
![]() | 3,6-dihydro-2(1H)-pyridinone | The double bond is between C4 and C5. |
Functional Group Isomers and Tautomers
Functional group isomers include structures where the oxygen is present as a hydroxyl group (a pyridinol). These are often in tautomeric equilibrium with the pyridinone forms.
| Structure | IUPAC Name | Notes |
![]() | 2,3-dihydro-4(1H)-pyridinone | Keto form |
![]() | 1,2,3,4-tetrahydro-4-oxopyridinium | Zwitterionic form |
![]() | 1,2,3-trihydropyridin-4-ol | Enol form |
Synthesis of 2,3-dihydro-4(1H)-pyridinone Derivatives
The aza-Diels-Alder reaction is a powerful and widely used method for the synthesis of 2,3-dihydro-4(1H)-pyridinone derivatives. This reaction typically involves the [4+2] cycloaddition of an activated diene, such as Danishefsky's diene, with an imine.
Aza-Diels-Alder Reaction Workflow
Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-4(1H)-pyridinone
This protocol is a representative example of an acid-free aza-Diels-Alder reaction.[2]
Materials:
-
Benzaldehyde
-
Aniline
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Methanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 30 minutes. The formation of the N-benzylideneaniline can be monitored by TLC.
-
Aza-Diels-Alder Reaction: To the solution containing the in situ generated imine, add Danishefsky's diene (1.2 mmol) dropwise at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Hydrolysis and Extraction: Redissolve the residue in a mixture of tetrahydrofuran (10 mL) and 1 M HCl (5 mL). Stir for 30 minutes at room temperature to effect hydrolysis of the silyl enol ether intermediate. Neutralize the mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-2,3-dihydro-4(1H)-pyridinone.[2]
Characterization and Quantitative Data
The structural elucidation of 2,3-dihydro-4(1H)-pyridinone derivatives is typically achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Spectroscopic Data
The following table summarizes typical spectroscopic data for substituted 2,3-dihydro-4(1H)-pyridinones.[3][4]
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR | δ 9.5-10.0 (s, 1H, NH), δ 7.0-8.0 (m, Ar-H), δ 4.5-5.0 (m, 1H, H-2), δ 2.5-3.0 (m, 2H, H-3), δ 5.0-5.5 (d, 1H, H-5), δ 6.5-7.0 (d, 1H, H-6) |
| ¹³C NMR | δ 190-195 (C=O), δ 140-150 (C-6), δ 120-140 (Ar-C), δ 100-110 (C-5), δ 50-60 (C-2), δ 40-50 (C-3) |
| IR (cm⁻¹) | 3200-3400 (N-H stretch), 1640-1660 (C=O stretch, conjugated ketone), 1580-1620 (C=C stretch) |
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak, fragmentation patterns corresponding to the loss of substituents. |
Physicochemical and Biological Activity Data
The following table presents a selection of reported data for various dihydropyridone and dihydropyrimidine derivatives, highlighting their physical properties and biological activities.
| Compound | R¹ | R² | R³ | Melting Point (°C) | Yield (%) | IC₅₀ (µM) | Biological Target |
| 1 | 4-F-Ph | Me | COOMe | 206-208 | 75 | - | - |
| 2 | 4-NO₂-Ph | Me | COOMe | 190-192 | 70 | - | - |
| 3 | 2-Cl-Ph | Et | COOEt | 210-212 | 65 | - | - |
| 4 | 4-Pyridyl | H | NO₂ | - | - | 0.37 | L-type Ca²⁺ channel[5] |
| 5 | 2-CF₃-Ph | H | NO₂ | - | - | 4.82 | L-type Ca²⁺ channel[5] |
| Cilnidipine | - | - | - | - | - | 0.051 | N-type Ca²⁺ channel[6] |
Biological Activity and Signaling Pathways
Dihydropyridine and its analogs, including dihydropyridinones, are well-known modulators of voltage-gated calcium channels, particularly the L-type calcium channels.[7][8][9] These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Modulation of L-type Calcium Channel Signaling
The binding of dihydropyridine derivatives to the α1 subunit of the L-type calcium channel can either inhibit (antagonist) or promote (agonist) calcium ion influx. This modulation of intracellular calcium concentration subsequently affects downstream signaling cascades.
Drug Discovery Workflow
The development of novel 2,3-dihydro-4(1H)-pyridinone-based therapeutic agents follows a structured drug discovery and development pipeline.
References
- 1. 2(1H)-Pyridinone, 3,4-dihydro- | C5H7NO | CID 10898648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thescipub.com [thescipub.com]
- 5. Synthesis and biological evaluation of 1,4-dihydropyridine calcium channel modulators having a diazen-1-ium-1,2-diolate nitric oxide donor moiety for the potential treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subunit-dependent modulation of recombinant L-type calcium channels. Molecular basis for dihydropyridine tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological significance of the dihydropyridinone core structure.
A Comprehensive Technical Guide on the Biological Significance and Therapeutic Potential of the Dihydropyridinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
The dihydropyridinone (DHPM) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. From potent anticancer agents to effective antimicrobials and cardiovascular drugs, the versatility of the dihydropyridinone structure has made it a cornerstone in the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological significance of the dihydropyridinone core, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.
A Spectrum of Biological Activities
Dihydropyridinone derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases. The inherent structural features of the DHPM core allow for diverse substitutions, leading to a vast chemical space for optimization of biological activity.
Anticancer Activity
One of the most extensively studied applications of dihydropyridinone-containing compounds is in oncology. A notable example is Monastrol , a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5.[1][2] This inhibition disrupts the formation of the bipolar spindle during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] The targeted nature of Eg5 inhibition offers a more selective approach to cancer therapy compared to traditional microtubule-targeting agents, potentially reducing side effects.[1]
Antimicrobial Activity
The dihydropyridinone scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial agents. Derivatives of this core have shown significant efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[5] The mechanism of action for their antibacterial properties is an area of active investigation, with some studies suggesting interference with essential bacterial processes.
Anti-inflammatory Effects
Several dihydropyridinone derivatives have exhibited potent anti-inflammatory properties. These compounds have been shown to be effective in animal models of acute inflammation, such as the carrageenan-induced paw edema model.[6] Their mechanism of action is believed to involve the modulation of key inflammatory mediators and signaling pathways.
Cardiovascular Applications
The structural similarity of dihydropyridinones to dihydropyridines, a well-established class of calcium channel blockers, has led to the exploration of their cardiovascular effects. Indeed, certain dihydropyridinone derivatives have been identified as potent calcium channel blockers, with potential applications in the treatment of hypertension and other cardiovascular disorders.[2]
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological data for a selection of dihydropyridinone derivatives, providing a comparative overview of their potency across different therapeutic areas.
Table 1: Anticancer Activity of Dihydropyridinone Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Monastrol | Caco-2 | 111.62 | |
| Monastrol | HeLa | >150 | |
| Compound C9 | Caco-2 | 65.8-107.57 | |
| Compound C9 | HeLa | 75.59-127.99 | |
| Compound C9 | T24 | 103.21-130.21 | |
| Derivative 1d | U87 | 9.72 ± 0.29 | [7] |
| Derivative 1d | U251 | 13.91 ± 0.86 | [7] |
| Derivative 1h | U87 | 9.3 ± 0.81 | [7] |
| Derivative 1h | U251 | 14.01 ± 0.76 | [7] |
| Derivative 3d | U87 | 12.02 ± 0.5 | [7] |
| Derivative 3d | U251 | 6.36 ± 0.73 | [7] |
| Derivative 3g | U87 | 9.52 ± 0.81 | [7] |
| Derivative 3g | U251 | 7.32 ± 0.86 | [7] |
| Compound 4f | MCF-7 | 2.15 | [8] |
| Compound 4e | MCF-7 | 2.401 | [8] |
| Compound 3e | MCF-7 | 2.41 | [8] |
| Compound 4g | MCF-7 | 2.47 | [8] |
| Compound 4h | MCF-7 | 2.33 | [8] |
| Tamoxifen (Standard) | MCF-7 | 1.88 | [8] |
Table 2: Antibacterial Activity of Dihydropyridinone Derivatives (MIC values in µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Reference |
| DHPM Derivatives | - | 62.5 | - | [9] |
| Gentamycin (Standard) | - | - | - | [9] |
| DHPMs (General) | 32, 64 | 32, 64 | 32, 64 | [5] |
| Compound C6 | - | - | - | [5] |
| Compound C22 | - | - | - | [5] |
Table 3: Antiviral and Calcium Channel Blocking Activity
| Compound/Derivative | Activity | Measurement | Value | Reference |
| Ethyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (4m) | Antiviral (Punta Toro virus) | EC50 (µM) | Potent and Selective | [10] |
| SQ 32,547 | Calcium Channel Blocker | IC50 (nM) | 5.5 | [11] |
| SQ 32,926 | Calcium Channel Blocker | IC50 (nM) | 8.1 | [11] |
| Nifedipine (Standard) | Calcium Channel Blocker | IC50 (nM) | 2.9 | [11] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of dihydropyridinone derivatives are a direct consequence of their interaction with specific cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate key mechanisms of action.
Anticancer Mechanism: Inhibition of Eg5 Kinesin and Induction of Mitotic Arrest
Dihydropyridinone-based Eg5 inhibitors, such as Monastrol, disrupt the formation of the bipolar spindle during mitosis. This leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest at the M-phase and ultimately triggering apoptosis.
Anti-inflammatory Mechanism: Modulation of Carrageenan-Induced Inflammation
Dihydropyridinone derivatives can attenuate the inflammatory response triggered by agents like carrageenan. This involves the inhibition of pro-inflammatory cytokine production and the downstream NF-κB and MAPK signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dihydropyridinone derivatives.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of dihydropyridinone derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Dihydropyridinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydropyridinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of dihydropyridinone derivatives against bacterial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dihydropyridinone derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial twofold dilutions of the dihydropyridinone derivatives in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Carrageenan-Induced Rat Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of dihydropyridinone derivatives.
Principle: Carrageenan injection into the rat paw induces an acute, localized inflammatory response characterized by edema. The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Dihydropyridinone derivatives
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the dihydropyridinone derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Conclusion
The dihydropyridinone core structure represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The continued exploration of the structure-activity relationships of dihydropyridinone-based compounds, coupled with a deeper understanding of their mechanisms of action at the molecular level, holds immense promise for the development of next-generation therapeutics to combat a wide range of human diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable chemical entity.
References
- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. purformhealth.com [purformhealth.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. tandfonline.com [tandfonline.com]
The Pharmacological Potential of 4(1H)-Pyridinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4(1H)-pyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the pharmacological potential of 4(1H)-pyridinone derivatives, focusing on their anticancer, antimicrobial, antimalarial, analgesic, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Anticancer Activity
4(1H)-pyridinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Data Presentation: Anticancer Activity of 4(1H)-Pyridinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one) | MiaPaCa-2 (Pancreatic) | 1.95 | [1] |
| Fluorine-substituted 3-deazacytidine analogue (Compound 17) | L1210 (Lymphoid Leukemia) | 10.7 | [2] |
| Pyridine-urea derivative (Compound 8e) | MCF-7 (Breast) | 3.93 (VEGFR-2 inhibition) | |
| Pyridine-urea derivative (Compound 8n) | MCF-7 (Breast) | 5.0 (VEGFR-2 inhibition) | |
| 1-(4-bromophenyl)pyridin-2(1H)-one | HepG2 (Liver) | 4.5 ± 0.3 | [3] |
| Compound 2 (a pyridinone derivative) | HepG2 (Liver) | 7.8 ± 0.5 | [3] |
| LAH-1 | EBC-1 (Lung) | nanomolar range | [4] |
| Imidazolopyridine derivative | (c-Met inhibition) | excellent activity | [5] |
| Pyridazin-3-one derivative (Compound 10) | Hs746T (Gastric) | good activity | [6] |
| Pyridazin-3-one derivative (Compound 12a) | Hs746T (Gastric) | excellent activity | [6] |
| Pyridazin-3-one derivative (Compound 14a) | Hs746T (Gastric) | excellent activity | [6] |
Signaling Pathway: c-Met Inhibition
A significant number of anticancer 4(1H)-pyridinone derivatives exert their effect by inhibiting the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous cancers, promoting tumor growth, invasion, and metastasis. 4(1H)-pyridinone derivatives can act as c-Met inhibitors, blocking the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
Caption: c-Met Signaling Pathway Inhibition by 4(1H)-Pyridinone Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
4(1H)-pyridinone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 4(1H)-pyridinone derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for In Vitro Anticancer Screening using the MTT Assay.
Antimicrobial Activity
Certain 4(1H)-pyridinone derivatives have demonstrated significant activity against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity of 4(1H)-Pyridinone Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | Broad spectrum antibacterial | 0.49-3.9 | [7] |
| 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | Antifungal | 31.25 | [7] |
| Pyridazinone derivative 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 (µM) | [8] |
| Pyridazinone derivative 13 | A. baumannii, P. aeruginosa | 3.74, 7.48 (µM) | [8] |
| Pyridazinone derivative 3 | S. aureus (MRSA) | 4.52 (µM) | [8] |
| Pyridone derivative VI | B. subtilis, S. aureus | 0.078, 0.0024 (mg/mL) | [9] |
| Compound VII | S. pneumonia, B. subtilis, S. typhimurium | 1.95, 0.98, 1.9 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
4(1H)-pyridinone derivative stock solution
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the 4(1H)-pyridinone derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Antimalarial Activity
4(1H)-pyridinone derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Their mechanism of action involves the disruption of the parasite's mitochondrial electron transport chain.
Mechanism of Action: Inhibition of Cytochrome bc1 Complex
Antimalarial 4(1H)-pyridinones, such as GSK932121 and GW844520, act by inhibiting the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[10][11] Interestingly, structural studies have revealed that these compounds bind to the Qi site of the complex, which is different from the Qo site targeted by the well-known antimalarial atovaquone.[12][13] This different binding site may explain the lack of cross-resistance with atovaquone.[14]
Caption: Mechanism of Antimalarial Action of 4(1H)-Pyridinone Derivatives.
Analgesic and Anti-inflammatory Activities
Several 4(1H)-pyridinone derivatives have demonstrated significant analgesic and anti-inflammatory properties in various preclinical models.[15][16][17][18] Their mechanism of action is thought to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Data Presentation: Analgesic and Anti-inflammatory Activities
| Compound/Derivative | Animal Model | Activity | Reference |
| 1,3-disubstituted series (4-11) | Acetic acid-induced writhing (mice) | Analgesic activity comparable to aspirin | [15] |
| 1,3-disubstituted series (4-11) | Carrageenan rat paw edema | Anti-inflammatory activity comparable to indomethacin | [15] |
| 1,2,5-trisubstituted series (7-14) | Acetic acid-induced writhing syndrome | Higher analgesic activity than acetyl salicylic acid | [18] |
| 1,2,5-trisubstituted series (7-14) | Carrageenan rat paw edema tests | Higher anti-inflammatory activity than indomethacin | [18] |
| Compound A (10 mg/kg) | Acetic acid-induced twitches | 79% inhibition | [16] |
| Compound B (400 mg/kg) | Acetic acid-induced twitches | 66% inhibition | [16] |
| Compound C (200 mg/kg) | Acetic acid-induced twitches | 80% inhibition | [16] |
| Compound D (200 mg/kg) | Acetic acid-induced twitches | 90% inhibition | [16] |
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory and analgesic effects of some 4(1H)-pyridinone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the increased production of prostaglandins that mediate pain and inflammation.[19][20] Some pyridazinone derivatives, structurally related to pyridinones, have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[20][21]
Caption: Inhibition of Prostaglandin Synthesis by 4(1H)-Pyridinone Derivatives.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesic Activity):
Materials:
-
Mice
-
Acetic acid solution (0.6-1% in saline)
-
4(1H)-pyridinone derivative
-
Standard analgesic drug (e.g., aspirin or indomethacin)
-
Vehicle control
Procedure:
-
Animal Grouping: Divide mice into groups (vehicle control, standard drug, and test compound groups).
-
Drug Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically via oral or intraperitoneal route.
-
Induction of Writhing: After a specific absorption time (e.g., 30-60 minutes), inject acetic acid intraperitoneally to induce writhing (abdominal constrictions).
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation cage and count the number of writhes over a defined period (e.g., 15-20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity):
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
4(1H)-pyridinone derivative
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping: Divide animals into groups as described above.
-
Drug Administration: Administer the test compound, standard drug, or vehicle.
-
Induction of Edema: After the absorption period, inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group at each time point.
Experimental Workflow: In Vivo Analgesic and Anti-inflammatory Screening
Caption: General Workflow for In Vivo Analgesic and Anti-inflammatory Studies.
Conclusion and Future Perspectives
The 4(1H)-pyridinone scaffold represents a versatile and promising platform for the discovery and development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antimalarial, analgesic, and anti-inflammatory effects. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise molecular mechanisms will be crucial for translating the therapeutic potential of these compounds into clinical applications. Future research should focus on the development of highly selective and potent 4(1H)-pyridinone derivatives with improved safety profiles to address unmet medical needs in various disease areas.
References
- 1. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 4(1H)-pyridinone derivatives as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New analgesic and antiinflammatory agents 4(1H)-pyridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
The Dihydropyridinone Core: A Technical Guide to Its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The dihydropyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and synthetic history of dihydropyridinone compounds, offering valuable insights for researchers and professionals involved in drug discovery and development.
Discovery and Historical Context
The journey of dihydropyridinones began in 1893 when the Italian chemist Pietro Biginelli first reported a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[1][2][3] This multicomponent reaction, now famously known as the Biginelli reaction, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3][4][5][6] For decades, the Biginelli reaction remained a cornerstone for the synthesis of this heterocyclic core, laying the foundation for future explorations into its chemical and pharmacological properties. The true potential of dihydropyridinones as therapeutic agents began to be realized in the late 20th century, with the discovery of their diverse biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[6][7] A notable example is Monastrol, a dihydropyrimidinone that acts as a selective inhibitor of the Eg5 kinesin motor protein and has been instrumental in cancer research.[8][9]
Synthetic Methodologies
The synthesis of the dihydropyridinone core has evolved significantly since its discovery. While the Biginelli reaction remains the most prominent method, numerous modifications and novel strategies have been developed to improve yields, expand substrate scope, and promote greener chemical processes.
The Biginelli Reaction: The Cornerstone of Dihydropyridinone Synthesis
The Biginelli reaction is a three-component condensation that provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1][2] The classical approach often suffers from harsh reaction conditions and low yields, particularly with aliphatic and substituted aromatic aldehydes.[4]
General Reaction Scheme:
Caption: The Biginelli reaction for dihydropyridinone synthesis.
The proposed mechanism for the Biginelli reaction involves a series of bimolecular reactions. One common mechanism suggests that the reaction is initiated by an aldol-type condensation between the aldehyde and the β-ketoester. This is followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to yield the final dihydropyridinone product.[6]
Modern Advancements in the Biginelli Reaction
To address the limitations of the classical Biginelli reaction, numerous modifications have been introduced. These advancements focus on the use of various catalysts and alternative energy sources to improve reaction efficiency and sustainability.
-
Catalysis: A wide array of catalysts have been employed, including Lewis acids (e.g., Yb(OTf)₃, InBr₃, ZrCl₄), Brønsted acids, ionic liquids, and heterogeneous catalysts like clay-supported reagents and nanoparticles.[7][10] These catalysts often lead to higher yields, shorter reaction times, and milder reaction conditions.
-
Microwave and Ultrasound Irradiation: The use of microwave and ultrasound as energy sources has been shown to significantly accelerate the Biginelli reaction, often resulting in higher yields in a fraction of the time required for conventional heating.[2][10]
-
Solvent-Free Conditions: Performing the Biginelli reaction under solvent-free conditions is a green chemistry approach that minimizes waste and simplifies product isolation.[4][7]
Table 1: Comparison of Catalysts for the Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Montmorillonite KSF | Solvent-free | 2 h | 82 | [11] |
| Sulphuric acid | Solvent-free | 3 h | 75 | [11] |
| Zeolite | Solvent-free | 4 h | 68 | [11] |
| HPA-Clay | Solvent-free | 1 h | 96 | [11] |
| BF₃-OEt₂/CuCl | Solvent-free | 2.5 h | 85 | [11] |
| H₃PMo₁₂O₄₀ | Solvent-free | 2 h | 88 | [11] |
Alternative Synthetic Strategies
Beyond the Biginelli reaction, other synthetic routes to dihydropyridinones have been developed, offering access to a wider range of structural analogs.
-
Intramolecular Wittig Cyclization: This method provides a diastereospecific route to 5,6-dihydropyridin-2(1H)-ones from N-(3-oxoalkyl)-chloroacetamides via the formation of triphenylphosphonium salts followed by intramolecular cyclization.[12]
-
Domino Reactions: Tandem or domino reactions, such as the Michael-type addition of 1,3-dithiane-2-carbothioates to α,β-unsaturated N-tosyl imines followed by intramolecular annulation, offer an efficient pathway to substituted 3,4-dihydropyridin-2-ones.[13]
Biological Significance and Therapeutic Applications
Dihydropyridinone derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug discovery.[8][14] Their therapeutic potential spans various disease areas.
-
Anticancer Activity: Many dihydropyridinone derivatives have demonstrated potent anticancer properties.[8][15] As previously mentioned, Monastrol and its analogs are inhibitors of the Eg5 kinesin, a protein crucial for mitotic spindle formation, making them promising antimitotic agents.[9]
-
Anti-inflammatory and Antimicrobial Activity: Several dihydropyridinone compounds have shown significant anti-inflammatory and antimicrobial effects.[8][14][16] Some derivatives have been found to be effective against various bacterial and fungal strains.[17]
-
Cardiovascular Effects: The dihydropyridinone core is present in compounds that act as calcium channel blockers and antihypertensive agents.[6][7]
-
Antiviral Activity: Certain dihydropyridinone derivatives have been identified as inhibitors of viral targets, such as the HIV gp120-CD4 interaction and HIV integrase.[2]
Table 2: Selected Biological Activities of Dihydropyridinone Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| Monastrol and derivatives | Anticancer | Eg5 Kinesin Inhibition | [8][9] |
| Batzelladine A and B | Anti-HIV | Inhibition of HIV gp-120 binding to CD4 | [2] |
| Various derivatives | Antibacterial | Multiple targets | [16][17] |
| Various derivatives | Anti-inflammatory | Toll-like receptors (TLRs) signaling pathway | [17] |
| Various derivatives | Calcium Channel Blocker | Voltage-gated calcium channels | [6][8] |
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydropyrimidinones via the Biginelli Reaction
This protocol provides a general method for the synthesis of dihydropyridinones using a catalyst in an organic solvent.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, acetonitrile, 10 mL) and the catalyst (e.g., 10 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., reflux) for the required time (monitored by TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product often precipitates out and can be collected by filtration.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyridinone.[4]
Synthesis of 5,6-Dihydropyridin-2(1H)-ones via Intramolecular Wittig Cyclization
This protocol outlines the synthesis of dihydropyridinones through a Wittig-based approach.
-
Formation of Phosphonium Salt: To a solution of N-(3-oxoalkyl)-chloroacetamide (2.50 mmol) and triphenylphosphine (2.64 mmol) in DMF at 0 °C, add KI (2.52 mmol). Keep the reaction mixture at 0-7 °C for 2-3 days. Pour the mixture into a 30% aqueous solution of KI. The resulting precipitate is filtered, dried, and recrystallized to yield the phosphonium salt.
-
Intramolecular Cyclization: To a solution of the phosphonium salt (0.40 g) in methanol (10 mL) at 18-25 °C, add an equimolar amount of sodium methoxide dropwise. Stir the reaction mixture for 12 hours.
-
Isolation and Purification: Evaporate the solvent under reduced pressure. Treat the residue with benzene, filter, and evaporate the filtrate. The final product is purified by column chromatography on silica gel.[12]
Signaling Pathways and Experimental Workflows
The diverse biological activities of dihydropyridinones stem from their interaction with various cellular targets and signaling pathways.
Caption: Key signaling pathways modulated by dihydropyridinones.
The typical workflow for the discovery and development of novel dihydropyridinone-based drugs follows a structured path from synthesis to biological evaluation.
Caption: General workflow for dihydropyridinone drug discovery.
Conclusion
The dihydropyridinone core continues to be a fertile ground for the discovery of novel therapeutic agents. From its serendipitous discovery through the Biginelli reaction to the development of sophisticated and green synthetic methodologies, the journey of dihydropyridinones highlights the power of organic synthesis in driving drug discovery. The broad spectrum of biological activities associated with this scaffold ensures its continued relevance in the quest for new and effective treatments for a wide range of diseases. This guide serves as a comprehensive resource for researchers looking to harness the potential of the dihydropyridinone core in their own research and development endeavors.
References
- 1. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions [mdpi.com]
- 14. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. | Semantic Scholar [semanticscholar.org]
- 16. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive 2,3-Dihydro-4-Pyridinone Core in Natural Products: A Technical Guide for Researchers
While the 2,3-dihydro-4-pyridinone moiety is a pivotal structural scaffold in synthetic chemistry for the construction of a diverse array of alkaloids and pharmacologically active compounds, extensive literature searches reveal a notable scarcity of natural products that inherently contain this specific heterocyclic ring system. This technical guide, intended for researchers, scientists, and drug development professionals, will instead focus on the paramount importance of the 2,3-dihydro-4-pyridinone core as a versatile synthetic intermediate in the total synthesis of complex natural products and the development of novel therapeutic agents. We will delve into the synthetic routes to this valuable scaffold, its application in the synthesis of bioactive molecules, and the biological activities of the resulting natural product analogues.
The 2,3-Dihydro-4-Pyridinone Scaffold: A Synthetic Powerhouse
The 2,3-dihydro-4-pyridinone ring system, a six-membered nitrogen-containing heterocycle, serves as a privileged building block in organic synthesis. Its unique electronic and structural features, including a conjugated enaminone system, offer multiple reaction sites for further chemical transformations. This versatility has been exploited in the construction of more complex nitrogen-containing heterocyclic systems, which are hallmarks of numerous alkaloid natural products.
Synthetic Strategies for the Construction of the 2,3-Dihydro-4-Pyridinone Core
A variety of synthetic methodologies have been developed to access the 2,3-dihydro-4-pyridinone core. These methods often involve multicomponent reactions, cycloadditions, and cyclizations of acyclic precursors, providing a range of substitution patterns on the heterocyclic ring.
Hantzsch-Type Reactions and Related Multicomponent Syntheses
One of the most common and efficient methods for the synthesis of dihydropyridinones is the Hantzsch reaction and its variations. These multicomponent reactions typically involve the condensation of an aldehyde, a β-ketoester, and an amine or ammonia source.
Experimental Protocol: A General Procedure for the Synthesis of 4-Aryl-3,4-dihydro-2(1H)-pyridones
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), a primary amine or ammonium acetate (1.2 mmol), and a catalytic amount of an acid or base (e.g., acetic acid, piperidine) in a suitable solvent (e.g., ethanol, methanol) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography. Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are used to confirm the structure of the synthesized dihydropyridinone.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Aldehyde [label="Aromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine/Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(Acid or Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Heating [label="Reflux", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Dihydropyridinone [label="2,3-Dihydro-4-pyridinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aldehyde -> Dihydropyridinone; Ketoester -> Dihydropyridinone; Amine -> Dihydropyridinone; Catalyst -> Dihydropyridinone [style=dashed]; Solvent -> Dihydropyridinone [style=dashed]; Heating -> Dihydropyridinone [style=dashed]; } ondot
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, has also been employed for the synthesis of 2,3-dihydro-4-pyridinones. This [4+2] cycloaddition typically involves the reaction of a diene with an imine.
Experimental Protocol: Aza-Diels-Alder Reaction for Dihydropyridinone Synthesis
To a solution of the imine (1 mmol) in a dry, inert solvent (e.g., toluene, dichloromethane) is added the diene (1.2 mmol) and a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) at a specified temperature (e.g., room temperature, reflux). The reaction is stirred for the required time, and its progress is monitored by TLC. After completion, the reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 2,3-dihydro-4-pyridinone.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Diene [label="Diene", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Lewis Acid Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition [label="[4+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydropyridinone [label="2,3-Dihydro-4-pyridinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diene -> Cycloaddition; Imine -> Cycloaddition; Catalyst -> Cycloaddition [style=dashed]; Cycloaddition -> Dihydropyridinone; } ondot
Application in the Total Synthesis of Alkaloids
The true value of the 2,3-dihydro-4-pyridinone core lies in its role as a versatile intermediate for the synthesis of complex alkaloids. The functional groups and stereocenters that can be readily introduced into the dihydropyridinone ring provide a strategic starting point for the elaboration into intricate molecular architectures.
Synthesis of Indolizidine and Quinolizidine Alkaloids
The 2,3-dihydro-4-pyridinone scaffold is a common precursor for the synthesis of indolizidine and quinolizidine alkaloids, which are known for their wide range of biological activities, including antiviral, anticancer, and insecticidal properties. The synthesis often involves further reduction, cyclization, and functional group manipulations of the dihydropyridinone intermediate.
Biological Activities of Natural Products Derived from Dihydropyridinone Intermediates
While natural products containing the 2,3-dihydro-4-pyridinone core are rare, the synthetic alkaloids and their analogues derived from this scaffold exhibit significant biological activities.
| Alkaloid Class | Representative Target Natural Product | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| Indolizidine | Swainsonine | α-Mannosidase inhibitor, potential anticancer | Varies with cell line | - |
| Quinolizidine | Lupin Alkaloids (e.g., Lupanine) | Various, including antiarrhythmic, hypoglycemic | - | - |
| Piperidine | (-)-Dendroprimine | Modulator of nicotinic acetylcholine receptors | - | - |
Note: The table presents examples of alkaloid classes that can be synthesized using dihydropyridinone intermediates. The specific biological data are for the target natural products themselves.
dot graph G { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
DHP [label="2,3-Dihydro-4-pyridinone\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Cyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FGM [label="Functional Group\nManipulation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Indolizidine [label="Indolizidine Alkaloids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinolizidine [label="Quinolizidine Alkaloids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine Alkaloids", fillcolor="#34A853", fontcolor="#FFFFFF"];
DHP -> Reduction; Reduction -> Cyclization; Cyclization -> FGM; FGM -> Indolizidine; FGM -> Quinolizidine; FGM -> Piperidine; } ondot
Conclusion and Future Perspectives
The 2,3-dihydro-4-pyridinone moiety, while not commonly found as a core structure in isolated natural products, remains an exceptionally important scaffold in the field of organic synthesis and medicinal chemistry. Its utility as a versatile building block for the construction of complex alkaloids and other biologically active molecules is well-established. Future research in this area will likely focus on the development of new, more efficient, and stereoselective methods for the synthesis of substituted dihydropyridinones. Furthermore, the exploration of the biological activities of novel compounds derived from this scaffold will continue to be a fruitful area of investigation for the discovery of new therapeutic agents. The potential for the discovery of novel natural products containing this elusive core, perhaps from previously unexplored biological sources, also remains an exciting possibility.
References
Spectroscopic Data and Experimental Protocols for 3,4-dihydro-2(1H)-pyridinone
Disclaimer: This technical guide provides spectroscopic data for 3,4-dihydro-2(1H)-pyridinone , an isomer of the requested 4(1H)-Pyridinone, 2,3-dihydro-. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for 4(1H)-Pyridinone, 2,3-dihydro-, the data for this closely related isomer is presented as a representative example for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,4-dihydro-2(1H)-pyridinone.
Table 1: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 172.75 | C=O (Carbonyl) |
| 147.48 | =CH- (Olefinic) |
| 121.60 | =CH- (Olefinic) |
| 41.32 | -CH₂- |
| 33.89 | -CH₂- |
Note: Predicted data is available for a similar structure in H₂O, which shows a more complex peak pattern due to potential interactions and different chemical environments.[1]
Table 2: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 97 | [M]⁺ (Molecular Ion) |
Note: The molecular weight of 3,4-dihydro-2(1H)-pyridinone is 97.12 g/mol .
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard proton pulse sequence is utilized.
-
Key parameters such as pulse width, acquisition time, and relaxation delay are optimized. Typically, 8 to 16 scans are acquired for a standard spectrum.
-
-
Data Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
-
A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.
-
-
Data Processing:
-
The FID is processed with Fourier transformation, phasing, and baseline correction.
-
Chemical shifts are referenced to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds. The sample must be volatile enough to be in the gas phase for ionization.
-
Instrumentation: A mass spectrometer with an electron ionization source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Tautomeric Forms of Hydroxypyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of fundamental importance in heterocyclic chemistry, with profound implications for drug design and molecular recognition. This technical guide provides a comprehensive examination of the tautomeric equilibria in hydroxypyridines, which exist as a mixture of hydroxy and pyridone forms. The position of this equilibrium is highly sensitive to the substitution pattern, physical state, and solvent environment. Understanding and controlling these tautomeric preferences is critical for predicting and optimizing the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. This document summarizes key quantitative data, details common experimental and computational protocols for characterization, and provides visual representations of the core concepts to aid researchers in the field.
Introduction to Hydroxypyridine Tautomerism
Hydroxypyridines are heterocyclic compounds that exhibit prototropic tautomerism, a process involving the migration of a proton accompanied by a switch of a single and adjacent double bond.[1] Specifically, 2- and 4-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms (lactam tautomers). 3-Hydroxypyridine primarily exists as a zwitterionic pyridone form in polar solvents.[2][3]
The two major tautomeric forms are:
-
Hydroxy (Enol/Lactim) form: An aromatic pyridine ring bearing a hydroxyl (-OH) group.
-
Pyridone (Keto/Lactam) form: A pyridinone ring containing a carbonyl group (C=O) and an N-H bond.
The equilibrium between these forms is delicate and can be influenced by several factors, making it a crucial area of study in medicinal chemistry.[4][5] Different tautomers of a molecule possess distinct hydrogen bonding capabilities, dipole moments, pKa values, and three-dimensional shapes, all of which dictate how the molecule interacts with its biological target.[5]
Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over another is determined by its relative thermodynamic stability, which is governed by a combination of intramolecular and intermolecular factors.
Aromaticity and Intramolecular Effects
The hydroxy form of pyridine is a classically aromatic system. The pyridone form, while not strictly aromatic in the carbocyclic sense, possesses considerable resonance stabilization, often described as "amide resonance" or "pseudo-aromaticity".[6] In the gas phase, the enol form (e.g., 2-hydroxypyridine) is generally favored, though the energy difference is small (approx. 3 kJ/mol).[4][7] This preference is attributed to the aromatic stabilization of the pyridine ring.[4]
Solvent Effects
The solvent environment plays a paramount role in shifting the tautomeric equilibrium.
-
Polar Solvents: Polar solvents, particularly protic ones like water and alcohols, strongly favor the more polar pyridone tautomer.[4][8] This is due to the pyridone's larger dipole moment and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to more effective solvation.[5] In water, the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for 2-hydroxypyridine is approximately 900, indicating a strong preference for the pyridone form.[4]
-
Non-polar Solvents: In non-polar solvents like cyclohexane or carbon tetrachloride, the less polar hydroxy form is favored, or both tautomers coexist in comparable amounts.[4][5]
Physical State
In the solid state, 2-pyridone is the predominantly favored tautomer.[4] This is often due to the formation of stable, hydrogen-bonded dimers or catemers in the crystal lattice, which provides additional stabilization that outweighs the inherent aromaticity of the hydroxy form.[6]
Quantitative Data on Tautomeric Equilibria
The equilibrium constant (KT) provides a quantitative measure of the relative stability of the tautomers under specific conditions.
Table 1: Tautomeric Equilibrium Constants (KT = [Pyridone]/[Hydroxy]) for Hydroxypyridines
| Compound | Solvent | KT | Energy Difference (ΔE, kJ/mol) | Reference(s) |
| 2-Hydroxypyridine | Gas Phase | ~0.25 - 0.4 | -3.23 (favors hydroxy) | [4] |
| 2-Hydroxypyridine | Cyclohexane | 0.4 - 1.7 | ~ -0.32 (slight favor for pyridone) | [4][5] |
| 2-Hydroxypyridine | Chloroform | 6.0 | - | [5] |
| 2-Hydroxypyridine | Acetonitrile | 13 | - | [4] |
| 2-Hydroxypyridine | Water | 900 - 1000 | 12 (favors pyridone) | [4] |
| 3-Hydroxypyridine | Water | 1.17 (Zwitterion/Neutral) | - | [9] |
| 4-Hydroxypyridine | Gas Phase | ~0.09 (favors hydroxy) | -2.4 (kcal/mol, favors hydroxy) | [7] |
| 4-Hydroxypyridine | Water | >1000 | - | [10] |
Table 2: Selected pKa Values
| Compound | pKa (Strongest Acidic) | pKa (Strongest Basic) | Reference(s) |
| 2-Hydroxypyridine | 11.7 | 2.43 | [11] |
| 3-Hydroxypyridine | 8.72 | 4.86 | [12] |
| 4-Hydroxypyridine 1-oxide | 2.45 | - | [13] |
Experimental and Computational Protocols
Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques.
UV/Vis Spectroscopy
Principle: The hydroxy and pyridone tautomers have distinct electronic structures and thus exhibit different UV absorption spectra. The pyridone form typically absorbs at a longer wavelength compared to the hydroxy form. By analyzing the spectrum of a sample in a given solvent, the ratio of the two forms can be determined.
Detailed Protocol:
-
Reference Spectra: Obtain UV/Vis spectra of "locked" tautomers (e.g., 2-methoxypyridine for the hydroxy form and 1-methyl-2-pyridone for the pyridone form) in the solvent of interest. This provides the molar extinction coefficients (ε) and λmax for each pure tautomer.
-
Sample Preparation: Prepare a solution of the hydroxypyridine compound of known concentration in the desired solvent.
-
Spectral Acquisition: Record the UV/Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Use the Beer-Lambert law at two different wavelengths (ideally the λmax of each pure tautomer) to set up a system of simultaneous equations and solve for the concentration of each tautomer.
-
Aλ1 = εhydroxy,λ1 * chydroxy * l + εpyridone,λ1 * cpyridone * l
-
Aλ2 = εhydroxy,λ2 * chydroxy * l + εpyridone,λ2 * cpyridone * l
-
ctotal = chydroxy + cpyridone
-
-
Calculate KT: Determine the equilibrium constant from the calculated concentrations: KT = [pyridone]/[hydroxy].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: 1H and 13C NMR are powerful tools for quantifying tautomeric mixtures, as the chemical shifts of nuclei are highly sensitive to their local electronic environment. The signals for protons and carbons in the hydroxy and pyridone forms are typically well-resolved.
Detailed Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the hydroxypyridine in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).
-
Spectral Acquisition: Acquire a high-resolution 1H NMR spectrum. Ensure the spectrometer is properly shimmed and that the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 value).
-
Signal Assignment: Identify and assign the distinct resonance signals corresponding to each tautomer. For example, the vinyl protons of the pyridone form will have different chemical shifts from the aromatic protons of the hydroxy form. The N-H proton of the pyridone is also a key indicator, though it may be broad or exchange with solvent protons.
-
Integration: Carefully integrate the area under the peaks corresponding to unique protons of each tautomer. To improve accuracy, integrate multiple, non-overlapping signals for each form and average the results.
-
Calculate Molar Ratio: The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For example, if a proton signal for the hydroxy form integrates to Ihydroxy and a corresponding signal for the pyridone form integrates to Ipyridone, the ratio is simply [Pyridone]/[Hydroxy] = Ipyridone / Ihydroxy.
Computational Chemistry
Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the relative stabilities of tautomers in the gas phase and in solution.[4][14]
Detailed Protocol:
-
Structure Optimization: Build the 3D structures of both the hydroxy and pyridone tautomers. Perform geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[4][15]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy) and to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
Solvent Modeling: To simulate solution-phase equilibria, incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM).[16] Optimize the geometries within the solvent model.
-
Energy Analysis: Compare the calculated Gibbs free energies (G) of the two tautomers in the desired phase (gas or solution).
-
Calculate ΔG and KT:
-
ΔG = Gpyridone - Ghydroxy
-
The equilibrium constant can be estimated using the equation: ΔG = -RT ln(KT)
-
Relevance in Drug Development
The tautomeric state of a drug molecule is not a trivial structural detail; it is a critical determinant of its therapeutic efficacy.
-
Receptor Binding: Tautomers present different hydrogen bond donor/acceptor patterns. The biologically active form is the one that correctly complements the binding site of the target protein. A molecule that exists predominantly in an "inactive" tautomeric form in the physiological environment will exhibit poor efficacy.
-
Physicochemical Properties: Tautomerism affects lipophilicity (LogP), solubility, and membrane permeability. The more polar pyridone form is generally more water-soluble but less permeable across lipid membranes than the hydroxy form.
-
Metabolism: The metabolic fate of a drug can differ between tautomers, as they present different sites for enzymatic modification by, for example, cytochrome P450 enzymes.
By understanding the principles laid out in this guide, researchers can better predict and engineer the tautomeric behavior of hydroxypyridine-containing compounds to optimize their drug-like properties and enhance their therapeutic potential.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 12. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Critical Dimension of Chirality: A Technical Guide to the Stereochemistry of Substituted Dihydropyridinones
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of medicinal chemistry, substituted dihydropyridinones represent a class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antihypertensive effects.[][2][3] The presence of one or more chiral centers in many substituted dihydropyridinones means they can exist as enantiomers or diastereomers, stereoisomers that can exhibit profoundly different physiological effects.[4] This guide provides an in-depth technical overview of the methods used to determine and understand the stereochemistry of this vital class of molecules.
The Significance of Stereoisomerism in Dihydropyridinones
Enantiomers, non-superimposable mirror images of each other, possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[5] However, their interaction with chiral biological systems, such as enzymes and receptors, can be dramatically different. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse side effects.[4] Therefore, the ability to separate and characterize the individual stereoisomers of dihydropyridinone-based drug candidates is paramount in drug discovery and development.
Experimental Protocols for Stereochemical Determination
A combination of chromatographic and spectroscopic techniques is typically employed to resolve and elucidate the stereochemistry of substituted dihydropyridinones.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating and quantifying the enantiomers of dihydropyridinones.[6] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Detailed Methodology:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® IC), are commonly effective for the separation of dihydropyridinone enantiomers.[7][8]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol), is often used.[8] The ratio of hexane to alcohol is a critical parameter to optimize for achieving baseline separation. For basic dihydropyridinones, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the dihydropyridinone derivative.
-
Sample Preparation: The racemic dihydropyridinone is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm filter before injection.
-
Quantification of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and can be used to determine the absolute configuration of enantiomers through the use of chiral derivatizing agents or chiral solvating agents.[6][9] The Nuclear Overhauser Effect (NOE) is particularly useful for elucidating through-space proximity of protons, which can help in assigning the relative stereochemistry of substituents on the dihydropyridinone ring.[10]
Detailed Methodology for NOE Experiments:
-
Sample Preparation: A high-purity sample of the dihydropyridinone stereoisomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for ¹H NMR. The solution should be free of paramagnetic impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is typically performed. This experiment reveals correlations between protons that are close in space, regardless of whether they are scalar-coupled.
-
Data Analysis: The presence of cross-peaks in the NOESY spectrum indicates spatial proximity between the corresponding protons. By analyzing the pattern of NOE correlations, the relative stereochemistry of substituents can be deduced. For example, a strong NOE between two protons on the same face of the dihydropyridinone ring would support a cis relationship.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule.[6] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.
Detailed Methodology:
-
Crystallization: The most critical and often challenging step is to grow a single crystal of the enantiomerically pure dihydropyridinone of sufficient size and quality (typically > 0.1 mm in all dimensions).[4] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data for the stereochemical analysis of substituted dihydropyridinones.
Table 1: Chiral HPLC Separation Data for Representative Dihydropyridinones
| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (min) | Enantiomeric Excess (ee %) | Reference |
| Racemic Dihydropyridinone A | Chiralpak IC | n-Hexane/Isopropanol (90:10) | 1.0 | t_R1 = 8.5, t_R2 = 10.2 | >99 (for separated enantiomers) | [8] |
| Racemic Dihydropyrimidinone B | Chiralcel OD-H | n-Hexane/Ethanol (80:20) | 1.0 | t_R1 = 12.1, t_R2 = 14.5 | >98 (for separated enantiomers) | [7] |
Table 2: Specific Rotation of Dihydropyridine Enantiomers
| Compound | Enantiomer | Specific Rotation [α]²⁰_D | Solvent | Reference |
| 2-Bromobutane | (R)-(-)-2-Bromobutane | -23.1° | Ethanol | [12] |
| 2-Bromobutane | (S)-(+)-2-Bromobutane | +23.1° | Ethanol | [12] |
| Fluoxetine | Single Enantiomer | +9.06° (observed) | Methanol | [5] |
Note: Specific rotation is a physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).[13][14]
Table 3: Representative Crystallographic Data for a Dihydropyrimidinone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.3207(2) |
| b (Å) | 16.841(2) |
| c (Å) | 10.0908(13) |
| β (°) | 116.678(1) |
| Volume (ų) | 1415.3(3) |
| Flack Parameter | 0.02(3) |
| Reference | [11] |
Note: A Flack parameter close to zero for a known chirality indicates the correct absolute structure assignment.
Visualization of Key Concepts
Signaling Pathway of Monastrol
Monastrol is a well-studied dihydropyrimidinone that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5.[][3] Eg5 is essential for the formation and maintenance of the bipolar spindle during mitosis. Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.[15]
Caption: Signaling pathway of Monastrol, an Eg5 kinesin inhibitor.
Experimental Workflow for Stereochemical Determination
The determination of the stereochemistry of a newly synthesized substituted dihydropyridinone typically follows a logical workflow, integrating separation and analytical techniques.
Caption: General experimental workflow for stereochemical analysis.
Conclusion
The stereochemical configuration of substituted dihydropyridinones is a critical factor influencing their biological activity. A comprehensive approach utilizing chiral chromatography for separation and quantification, alongside powerful spectroscopic techniques like NMR and X-ray crystallography for structural elucidation, is essential for the successful development of enantiomerically pure and effective drug candidates from this promising class of compounds. This guide provides a foundational framework of the key methodologies and data considerations for researchers in this field.
References
- 2. scispace.com [scispace.com]
- 3. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical isomers of dihydropyridine calcium channel blockers display enantiospecific effects on the expression and enzyme activities of human xenobiotics-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Specific rotation - Wikipedia [en.wikipedia.org]
- 14. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Aza-Diels-Alder Synthesis of 2,3-Dihydro-4-pyridones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,3-dihydro-4-pyridones via the Aza-Diels-Alder reaction, a cornerstone transformation in the construction of nitrogen-containing heterocyclic compounds. The presented methodologies are selected for their efficiency, versatility, and applicability in medicinal chemistry and drug development programs.
Introduction
The 2,3-dihydro-4-pyridone scaffold is a privileged structural motif found in numerous biologically active molecules and natural products. The Aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a direct and atom-economical route to this important heterocyclic core. This document outlines three distinct and robust protocols employing different catalytic systems: a Lewis acid-catalyzed reaction in an aqueous medium, an organocatalyzed approach using imidazolinium salts, and a one-pot, three-component method suitable for library synthesis.
Data Summary of Aza-Diels-Alder Protocols
The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their reaction conditions and efficiencies.
| Protocol | Catalyst System | Dienophile (Imine) | Diene | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| A | 10 mol% Cu(OTf)₂ / SDS | N-benzylideneaniline | Danishefsky's diene | H₂O (pH 4.0) | RT | 0.5-2 | 84-95 | [Lanari et al., 2012][1] |
| B | 20 mol% Imidazolinium salt | N-benzylidene-4-methylaniline | Danishefsky's diene | CH₂Cl₂ | RT | 24 | 92 | [Jurcik & Wilhelm, 2005][2] |
| C | 10 mol% Zn(ClO₄)₂·6H₂O | In situ from PEG-amine & aldehyde | Danishefsky's diene | Methanol | RT | 12 | 85-95 | [Guo & Ding, 2003] |
Experimental Protocols
Protocol A: Copper(II) Triflate-Catalyzed Aza-Diels-Alder Reaction in Aqueous Medium
This protocol details a highly efficient and environmentally benign procedure for the synthesis of 1,2-diphenyl-2,3-dihydro-4-pyridones using a copper(II) triflate catalyst in water.[1]
Materials:
-
N-benzylideneaniline (1.0 mmol)
-
Danishefsky's diene (1.2 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (0.1 mmol)
-
Sodium dodecyl sulfate (SDS) (0.1 mmol)
-
Citrate buffer (pH 4.0)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add N-benzylideneaniline (1.0 mmol), copper(II) triflate (0.1 mmol), and sodium dodecyl sulfate (0.1 mmol).
-
Add 10 mL of citrate buffer (pH 4.0) and stir the mixture vigorously at room temperature.
-
Add Danishefsky's diene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 0.5-2 hours), extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-diphenyl-2,3-dihydro-4-pyridone.
Protocol B: Imidazolinium Salt-Catalyzed Aza-Diels-Alder Reaction
This protocol describes a metal-free, organocatalytic approach to the synthesis of 2,3-dihydro-4-pyridones.[2]
Materials:
-
N-benzylidene-4-methylaniline (1.0 mmol)
-
Danishefsky's diene (1.5 mmol)
-
1,3-Dimesitylimidazolinium salt (e.g., tetrafluoroborate) (0.2 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the imidazolinium salt (0.2 mmol) and the imine (N-benzylidene-4-methylaniline, 1.0 mmol).
-
Add dry dichloromethane (5 mL) and stir the mixture at room temperature.
-
Add Danishefsky's diene (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure 2,3-dihydro-4-pyridone.
Protocol C: One-Pot, Three-Component Synthesis of 2,3-Dihydro-4-pyridones
This protocol outlines a highly convergent and efficient one-pot synthesis suitable for generating a library of 2,3-dihydro-4-pyridones from a polymer-supported amine, various aldehydes, and Danishefsky's diene.
Materials:
-
PEG-supported amine (0.13 mmol NH₂)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.25 mmol)
-
Danishefsky's diene (1.50 mmol)
-
Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O) (0.0125 mmol)
-
Methanol (0.5 mL)
-
Diethyl ether
Procedure:
-
In a reaction vial, combine the PEG-supported amine (containing 0.13 mmol of NH₂), the aromatic aldehyde (1.25 mmol), and zinc perchlorate hexahydrate (0.0125 mmol) in methanol (0.5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add Danishefsky's diene (1.50 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Upon completion, precipitate the polymer-bound product by adding diethyl ether.
-
Filter the solid and wash with diethyl ether to remove excess reagents.
-
Cleave the 2,3-dihydro-4-pyridone from the PEG support according to established procedures to obtain the final product.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
References
Application Notes and Protocols for the One-Pot Multicomponent Synthesis of Substituted 2,3-Dihydro-4-pyridinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-4-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize libraries of these valuable compounds. This document provides detailed protocols for a piperidine-catalyzed one-pot synthesis of substituted 2,3-dihydro-4-pyridinones, along with data on the synthesis of various derivatives and visualizations of the reaction pathway and experimental workflow.
The presented method is a variation of the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine.[3][4][5] Piperidine acts as an effective basic catalyst for this transformation.[6]
Data Presentation
The following table summarizes the results for the one-pot synthesis of various substituted 2,3-dihydro-4-pyridinones using the piperidine-catalyzed protocol described below. The reactions were performed with various aromatic aldehydes, anilines, and ethyl acetoacetate.
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | 1,2-Diphenyl-6-methyl-2,3-dihydro-4-pyridone | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-1-phenyl-6-methyl-2,3-dihydro-4-pyridone | 92 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2-(4-Methoxyphenyl)-1-phenyl-6-methyl-2,3-dihydro-4-pyridone | 88 |
| 4 | 4-Nitrobenzaldehyde | Aniline | 2-(4-Nitrophenyl)-1-phenyl-6-methyl-2,3-dihydro-4-pyridone | 78 |
| 5 | Benzaldehyde | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2-phenyl-6-methyl-2,3-dihydro-4-pyridone | 82 |
| 6 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-6-methyl-2,3-dihydro-4-pyridone | 90 |
| 7 | Benzaldehyde | 4-Chloroaniline | 1-(4-Chlorophenyl)-2-phenyl-6-methyl-2,3-dihydro-4-pyridone | 80 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Substituted 2,3-Dihydro-4-pyridinones
This protocol describes a general procedure for the synthesis of 1,2-diaryl-6-methyl-2,3-dihydro-4-pyridinones.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aromatic amine (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add piperidine (0.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add cold water (20 mL) to the residue and stir for 15 minutes. The crude product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure substituted 2,3-dihydro-4-pyridone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Characterization Data for a Representative Compound (1,2-Diphenyl-6-methyl-2,3-dihydro-4-pyridone):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.97 (s, 1H, NH), 7.41–6.93 (m, 10H, Ar-H), 4.17–3.94 (m, 1H, H-2), 2.51 (dd, 1H, H-3a), 2.21 (s, 3H, CH₃-6), 1.07 (dd, 1H, H-3b).[7]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.6, 148.0, 140.9, 134.8, 128.2, 127.0, 126.7, 104.9, 59.3, 38.6, 37.3, 18.2.[7]
-
IR (KBr, cm⁻¹): 3290 (N-H), 1680 (C=O), 1610 (C=C).
-
MS (EI): m/z (%) = 263 (M⁺).
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the proposed mechanism for the piperidine-catalyzed one-pot synthesis of 2,3-dihydro-4-pyridinones, which proceeds through a series of condensation and cyclization reactions.
Caption: Proposed reaction pathway for the synthesis.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol, from the initial setup to the final product characterization.
Caption: Step-by-step experimental workflow.
References
Synthesis of N-Unsubstituted Dihydropyridinones Using Danishefsky's Diene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-unsubstituted 2,3-dihydro-4-pyridinones, valuable heterocyclic scaffolds in medicinal chemistry and drug development. The primary synthetic strategy discussed is the aza-Diels-Alder reaction between the highly reactive Danishefsky's diene and imines. Two main pathways to the target N-H dihydropyridinones are presented: a direct, one-pot synthesis using in situ generated triethylborylimines, and a two-step sequence involving the cycloaddition of N-protected imines followed by deprotection. The latter approach is exemplified with protocols for both N-benzyl and N-Boc protecting groups. This guide includes detailed experimental procedures, tabulated quantitative data for yields and reaction conditions, and visualizations of the reaction pathways and workflows to aid in practical application.
Introduction
N-unsubstituted 2,3-dihydro-4-pyridinones are important structural motifs found in a variety of biologically active compounds and serve as versatile intermediates in the synthesis of complex alkaloids and pharmaceuticals. The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, provides an efficient route to these heterocycles. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a particularly effective diene for this transformation due to its high reactivity, which stems from its electron-rich nature.
The direct cycloaddition with simple, unsubstituted imines (R-CH=NH) is often challenging due to their instability. To overcome this, two primary strategies have been developed:
-
Direct Synthesis via Boron Imines: A one-pot reaction utilizing triethylborylimines, generated in situ from nitriles and a hydride source. This method offers a direct entry to N-unsubstituted dihydropyridinones, circumventing the need for protection/deprotection steps.
-
Two-Step Synthesis via N-Protected Imines: A more traditional and widely applicable approach involving the aza-Diels-Alder reaction with a stable, N-protected imine, followed by the removal of the protecting group. Commonly used protecting groups for this purpose include the benzyl (Bn) group, removable by hydrogenolysis, and the tert-butyloxycarbonyl (Boc) group, which can be cleaved under acidic conditions.
This document outlines detailed protocols for both the direct synthesis and the two-step approach, providing researchers with the necessary information to select and implement the most suitable method for their specific synthetic goals.
Reaction Pathways and Workflow
The synthesis of N-unsubstituted dihydropyridinones via Danishefsky's diene can be visualized through the following pathways:
Caption: Reaction pathways for N-unsubstituted dihydropyridinone synthesis.
The general experimental workflow for the two-step synthesis is outlined below:
Caption: General experimental workflow for the two-step synthesis.
Data Presentation
The following tables summarize the quantitative data for the different synthetic routes.
Table 1: Direct Synthesis of N-Unsubstituted 2-Aryl-2,3-dihydro-4(1H)-pyridinones via Triethylborylimines [1]
| Entry | Aryl Nitrile | Reaction Time (h) | Yield (%) |
| 1 | Benzonitrile | 2 | 75 |
| 2 | 4-Chlorobenzonitrile | 2 | 78 |
| 3 | 4-Methylbenzonitrile | 3 | 72 |
| 4 | 4-Methoxybenzonitrile | 3 | 68 |
| 5 | 2-Naphthonitrile | 2 | 70 |
Table 2: Two-Step Synthesis of 2-Phenyl-2,3-dihydro-4(1H)-pyridinone via N-Benzyl Protection
| Step | Reaction | Reagents & Conditions | Yield (%) |
| 1 | Aza-Diels-Alder | N-Benzylbenzaldimine, Danishefsky's Diene, BF3·OEt2, CH2Cl2, -78 °C to rt, 1 h | ~85 |
| 2 | Debenzylation | N-Benzyl-2-phenyl-2,3-dihydro-4-pyridone, H2, Pd/C, MeOH, rt, 6 h | High |
Table 3: Two-Step Synthesis of 2-Phenyl-2,3-dihydro-4(1H)-pyridinone via N-Boc Protection
| Step | Reaction | Reagents & Conditions | Yield (%) |
| 1 | Aza-Diels-Alder | N-Boc-benzaldimine, Danishefsky's Diene, ZnCl2, THF, rt, 12 h | ~80-90 |
| 2 | Deprotection | N-Boc-2-phenyl-2,3-dihydro-4-pyridone, TFA, CH2Cl2, 0 °C to rt, 2 h | Quantitative |
Table 4: Characterization Data for 2-Phenyl-2,3-dihydro-4(1H)-pyridinone
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.45 (m, 5H, Ar-H), 7.15 (d, J=7.6 Hz, 1H, H-6), 5.35 (d, J=7.6 Hz, 1H, H-5), 4.80 (dd, J=13.2, 4.8 Hz, 1H, H-2), 2.85 (dd, J=16.4, 13.2 Hz, 1H, H-3a), 2.60 (dd, J=16.4, 4.8 Hz, 1H, H-3b), 1.95 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 193.5 (C=O), 154.0 (C-6), 141.2 (Ar-C), 129.1 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 101.8 (C-5), 58.2 (C-2), 43.5 (C-3). |
| IR (KBr, cm⁻¹) | 3290 (N-H), 1645 (C=O, conjugated), 1580 (C=C). |
| MS (ESI) | m/z 174 [M+H]⁺. |
Experimental Protocols
Protocol 1: Direct One-Pot Synthesis of 2-Phenyl-2,3-dihydro-4(1H)-pyridinone[1]
This protocol describes the direct synthesis from benzonitrile.
Materials:
-
Benzonitrile
-
Lithium triethylborohydride (LiBHEt₃), 1.0 M solution in THF
-
Danishefsky's diene
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid, 2 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of benzonitrile (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C, add lithium triethylborohydride (1.1 mL, 1.1 mmol, 1.0 M in THF) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C and add Danishefsky's diene (1.5 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding 2 M HCl (5 mL) and stir for 30 minutes.
-
Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2,3-dihydro-4(1H)-pyridinone.
Protocol 2: Two-Step Synthesis via N-Benzyl Protection and Deprotection
Part A: Synthesis of N-Benzyl-2-phenyl-2,3-dihydro-4-pyridone
Materials:
-
N-Benzylbenzaldimine
-
Danishefsky's diene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve N-benzylbenzaldimine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C and add Danishefsky's diene (1.2 mmol).
-
Add BF₃·OEt₂ (1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield N-benzyl-2-phenyl-2,3-dihydro-4-pyridone.
Part B: Debenzylation to 2-Phenyl-2,3-dihydro-4(1H)-pyridinone
Materials:
-
N-Benzyl-2-phenyl-2,3-dihydro-4-pyridone
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve N-benzyl-2-phenyl-2,3-dihydro-4-pyridone (1.0 mmol) in MeOH (15 mL).
-
Carefully add 10% Pd/C (10 mol % Pd).
-
Evacuate the flask and backfill with H₂ gas (repeat three times).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-unsubstituted dihydropyridinone.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 3: Two-Step Synthesis via N-Boc Protection and Deprotection
Part A: Synthesis of N-Boc-2-phenyl-2,3-dihydropyridin-4-one
Materials:
-
tert-Butyl (benzylidene)carbamate (N-Boc-benzaldimine)
-
Danishefsky's diene
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of N-Boc-benzaldimine (1.0 mmol) and Danishefsky's diene (1.5 mmol) in anhydrous THF (10 mL), add anhydrous ZnCl₂ (1.0 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to give N-Boc-2-phenyl-2,3-dihydropyridin-4-one.
Part B: Deprotection to 2-Phenyl-2,3-dihydro-4(1H)-pyridinone
Materials:
-
N-Boc-2-phenyl-2,3-dihydropyridin-4-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-phenyl-2,3-dihydropyridin-4-one (1.0 mmol) in CH₂Cl₂ (5 mL) and cool the solution to 0 °C.
-
Add trifluoroacetic acid (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-unsubstituted product. Further purification can be achieved if necessary.
Conclusion
The synthesis of N-unsubstituted dihydropyridinones using Danishefsky's diene is a versatile and efficient process. The direct, one-pot method using triethylborylimines is highly attractive for its atom economy and simplicity, particularly for aryl-substituted derivatives. The two-step approach involving N-protected imines offers broader substrate scope and is a reliable alternative. The choice between N-benzyl and N-Boc protecting groups will depend on the overall synthetic strategy and the compatibility of other functional groups present in the molecule. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the preparation of these important heterocyclic compounds.
References
Application Notes and Protocols: 2,3-Dihydro-4-pyridinones in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-4-pyridinones represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This heterocyclic motif is a key component in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[2][3][4] Their synthetic accessibility, primarily through multicomponent reactions like the Aza Diels-Alder reaction, makes them attractive for the generation of diverse chemical libraries for drug discovery.[5][6] This document provides a comprehensive overview of the applications of 2,3-dihydro-4-pyridinones in medicinal chemistry, including detailed experimental protocols for their synthesis and biological evaluation, and quantitative data to support their potential as therapeutic agents.
Antiviral Applications
Derivatives of 2,3-dihydro-4-pyridinone have shown significant promise as antiviral agents, particularly against viruses of the Flaviviridae family, which includes Hepatitis C Virus (HCV) and Yellow Fever Virus.[2]
Quantitative Data Summary: Antiviral Activity
| Compound ID | Virus | Assay Type | CC50 (µM) | EC50 (µM) | Target | Reference |
| 4a cis | Bovine Viral Diarrhoea Virus (BVDV) | Cell-based | >100 | 14 | Pestivirus | [2] |
| 4c cis | Yellow Fever Virus (YFV) | Cell-based | >100 | 18 | Flavivirus | [2] |
| 6a | Yellow Fever Virus (YFV) | Cell-based | >100 | 10 | Flavivirus | [2] |
| 6a | Hepatitis C Virus (HCV) genotype 1b | Replicon | >100 | 4 | NS5B Polymerase | [2] |
Experimental Protocols: Antiviral Assays
This protocol is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
Test compounds (2,3-dihydro-4-pyridinone derivatives) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium without G418. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "no drug" control (vehicle only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the luciferase signal by 50% compared to the vehicle control. This is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This protocol determines the concentration of a compound that causes a 50% reduction in cell viability.
Materials:
-
Huh-7 cells (or other relevant cell line).
-
DMEM supplemented with 10% FBS.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, the concentration that reduces cell viability by 50% compared to the untreated control.
Signaling Pathway
// Nodes HCV_RNA [label="HCV (+) RNA Genome", fillcolor="#FBBC05"]; Ribosome [label="Host Ribosome", fillcolor="#F1F3F4"]; Polyprotein [label="HCV Polyprotein", fillcolor="#FBBC05"]; Proteases [label="Viral Proteases (NS2, NS3/4A)", fillcolor="#EA4335"]; NS_Proteins [label="Non-structural Proteins\n(NS3, NS4A, NS4B, NS5A, NS5B)", fillcolor="#FBBC05"]; Replication_Complex [label="Membranous Web\nReplication Complex", fillcolor="#34A853"]; NS5B [label="NS5B\n(RNA-dependent RNA Polymerase)", fillcolor="#EA4335"]; Negative_RNA [label="(-) strand RNA", fillcolor="#FBBC05"]; Progeny_RNA [label="Progeny (+) RNA", fillcolor="#FBBC05"]; Assembly [label="Virion Assembly", fillcolor="#4285F4"]; Release [label="Virus Release", fillcolor="#4285F4"]; Pyridinone [label="2,3-Dihydro-4-pyridinone\nInhibitor", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges HCV_RNA -> Ribosome [label="Translation"]; Ribosome -> Polyprotein; Polyprotein -> Proteases [label="Cleavage"]; Proteases -> NS_Proteins; NS_Proteins -> Replication_Complex [label="Formation"]; HCV_RNA -> Replication_Complex [label="Template"]; Replication_Complex -> Negative_RNA [label="Synthesis via NS5B"]; Negative_RNA -> Replication_Complex [label="Template"]; Replication_Complex -> Progeny_RNA [label="Synthesis via NS5B"]; Progeny_RNA -> Assembly; Assembly -> Release; Pyridinone -> NS5B [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } HCV Replication and Inhibition by 2,3-Dihydro-4-pyridinones.
Anticancer Applications
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which can be derived from 2,3-dihydro-4-pyridinones, have been investigated as potent anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).[7]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 8a | EGFR (Wild Type) | - | 0.099 | [7] |
| 8a | EGFR (T790M Mutant) | - | 0.123 | [7] |
| 8b | EGFR (Wild Type) | - | 0.215 | [7] |
| 8b | EGFR (T790M Mutant) | - | 0.290 | [7] |
| 9a | EGFR (Wild Type) | - | 0.433 | [7] |
| 9a | EGFR (T790M Mutant) | - | 0.571 | [7] |
Experimental Protocols: Anticancer Assays
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms).
-
ATP.
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Reagent Preparation: Prepare solutions of EGFR, substrate, and ATP in kinase assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (control).
-
Add 2 µL of the EGFR enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of EGFR activity.
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-3, HCT-116, MCF-7).[7]
-
Appropriate cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT solution.
-
Solubilization solution.
-
96-well plates.
-
Microplate reader.
Procedure:
The procedure is similar to Protocol 2, using the specified cancer cell lines.
This assay determines if the compounds induce apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cancer cell line (e.g., PC-3).[7]
-
Cell culture medium.
-
Test compound.
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Cell lysis buffer.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Treatment: Seed cells in a culture dish and treat with the test compound at a concentration known to induce cytotoxicity for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them according to the assay kit manufacturer's instructions to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells. An increase in activity indicates the induction of apoptosis.
Signaling Pathway
// Nodes EGF [label="EGF Ligand", shape=ellipse, fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#EA4335"]; mTOR [label="mTOR", fillcolor="#EA4335"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#FBBC05"]; Pyridinone [label="Pyrido[2,3-d]pyrimidin-4(3H)-one\nInhibitor", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges EGF -> EGFR [label="Binding"]; EGFR -> Dimerization; Dimerization -> Grb2_Sos [label="Recruitment"]; Dimerization -> PI3K [label="Activation"]; Grb2_Sos -> Ras [label="Activation"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> PIP2; PIP2 -> PIP3; PIP3 -> Akt [label="Activation"]; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; Pyridinone -> Dimerization [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } EGFR Signaling Pathway and Inhibition.
Synthesis of 2,3-Dihydro-4-pyridinones
The Aza Diels-Alder reaction is a powerful and convergent method for the synthesis of 2,3-dihydro-4-pyridinones.[5]
Protocol 6: Aza Diels-Alder Synthesis of 2,3-Dihydro-4-pyridinones
This protocol describes a general procedure for the one-pot, three-component reaction between an amine, an aldehyde, and Danishefsky's diene.
Materials:
-
Aromatic or aliphatic amine.
-
Aromatic or aliphatic aldehyde.
-
Danishefsky's diene.
-
Solvent (e.g., methanol, acetonitrile, or water).
-
Catalyst (optional, e.g., Lewis acids like ZnCl₂ or Brønsted acids like p-TsOH).
-
Standard laboratory glassware.
-
Magnetic stirrer and heating plate.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure:
-
Imine Formation (in situ): In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL). Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the in situ formation of the imine.
-
Diels-Alder Reaction: To the solution containing the imine, add Danishefsky's diene (1.2 mmol). If a catalyst is used, add it at this stage (e.g., 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,3-dihydro-4-pyridinone.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow
// Nodes Start [label="Start: Design & Selection\nof Building Blocks", shape=ellipse, fillcolor="#FBBC05"]; Synthesis [label="Synthesis of 2,3-Dihydro-4-pyridinones\n(e.g., Aza Diels-Alder)", fillcolor="#4285F4"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#F1F3F4"]; Biological_Screening [label="Primary Biological Screening\n(e.g., Antiviral, Anticancer)", fillcolor="#34A853"]; Hit_Identification [label="Hit Identification", shape=diamond, fillcolor="#FBBC05"]; SAR [label="Structure-Activity Relationship (SAR)\nStudies & Lead Optimization", fillcolor="#4285F4"]; Lead_Compound [label="Lead Compound", shape=ellipse, fillcolor="#34A853"]; Preclinical [label="Preclinical Development", fillcolor="#EA4335"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Biological_Screening; Biological_Screening -> Hit_Identification; Hit_Identification -> SAR [label="Active"]; Hit_Identification -> Start [label="Inactive"]; SAR -> Synthesis [label="Analogs"]; SAR -> Lead_Compound; Lead_Compound -> Preclinical; } Drug Discovery Workflow for 2,3-Dihydro-4-pyridinones.
Conclusion
2,3-Dihydro-4-pyridinones are a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. Their demonstrated efficacy in antiviral and anticancer applications, coupled with their synthetic tractability, makes them a valuable scaffold for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the medicinal applications of this important chemical class. Further investigation into their mechanism of action and optimization of their structure-activity relationships will undoubtedly lead to the discovery of novel and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 2,3-Dihydro-4-Pyridinone Derivatives as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antiviral evaluation of 2,3-dihydro-4-pyridinone derivatives. The protocols detailed below are based on established methodologies and are intended to serve as a guide for the development of novel antiviral therapeutics.
Introduction
2,3-Dihydro-4-pyridinone scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted their potential as potent antiviral agents, particularly against RNA viruses such as those in the Flaviviridae family (e.g., Hepatitis C virus, Yellow Fever virus) and influenza viruses.[1][2] The antiviral mechanism of certain derivatives has been attributed to the inhibition of key viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) NS5B in Hepatitis C virus (HCV).[3][4] This document outlines the synthesis of these derivatives and the protocols for assessing their antiviral efficacy.
Data Presentation: Antiviral Activity of 2,3-Dihydro-4-Pyridinone Derivatives
The following tables summarize the reported antiviral activities of representative 2,3-dihydro-4-pyridinone derivatives against various viruses.
Table 1: Antiviral Activity against Flaviviridae Family Viruses
| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 4a cis | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 14 | >100 | >7.1 | [1][2] |
| 4c cis | Yellow Fever Virus (YFV) | Cell-based | 18 | >100 | >5.6 | [1][2] |
| 6a | Yellow Fever Virus (YFV) | Cell-based | 10 | >100 | >10 | [1][2] |
| 6a | Hepatitis C Virus (HCV) 1b | Replicon | 4 | >100 | >25 | [1][2] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀
Table 2: Anti-Influenza Virus Activity of Dihydrofuropyridinone Analogs
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 15a | Influenza A/H1N1 | 17.4-21.1 | >900 | >42.6 | [5] |
| 15a | Influenza A/H3N2 | 17.4-21.1 | >900 | >42.6 | [5] |
| 15a | Influenza B | 17.4-21.1 | >900 | >42.6 | [5] |
| 15j | Influenza A/H1N1 | 5.0-6.2 | >900 | >145.1 | [5] |
| 15j | Influenza A/H3N2 | 5.0-6.2 | >900 | >145.1 | [5] |
| 15j | Influenza B | 5.0-6.2 | >900 | >145.1 | [5] |
EC₅₀: 50% effective concentration required for reducing virus-induced cytopathicity by 50%; CC₅₀: 50% cytotoxic concentration required for reducing MDCK cell viability by 50%; SI = CC₅₀/EC₅₀
Experimental Protocols
Synthesis of 2,3-Dihydro-4-Pyridinone Derivatives via Aza-Diels-Alder Reaction
This protocol describes a general method for the synthesis of 2,3-dihydro-4-pyridinones using an aza-Diels-Alder reaction between an imine and Danishefsky's diene.[1]
Materials:
-
Appropriate aromatic or aliphatic amine
-
Corresponding aldehyde
-
Danishefsky's diene ((1E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the amine (1.0 eq) and aldehyde (1.0 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Aza-Diels-Alder Reaction: To the solution containing the in situ generated imine, add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired 2,3-dihydro-4-pyridinone derivative.
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Activity Assay: Plaque Reduction Assay for Flaviviruses
This protocol details a plaque reduction assay to determine the antiviral activity of synthesized compounds against flaviviruses, such as Zika virus (ZIKV) or Dengue virus (DENV).[6][7]
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (e.g., ZIKV, DENV)
-
Synthesized 2,3-dihydro-4-pyridinone derivatives
-
Overlay medium (e.g., DMEM with 2% FBS and 1% carboxymethylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4%) for cell fixation
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁵ cells/well).
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 2% FBS).
-
Infection: When cells are confluent, remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units, PFU/well). Incubate for 1 hour at 37 °C to allow for virus adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add 1 mL of the overlay medium containing the different concentrations of the test compounds to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 3-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay medium and stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is determined as the compound concentration that reduces the number of plaques by 50%.
Cytotoxicity Assay
To determine the selectivity of the antiviral compounds, a cytotoxicity assay is performed in parallel with the antiviral assay.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
Complete growth medium
-
Synthesized 2,3-dihydro-4-pyridinone derivatives
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with the same serial dilutions of the test compounds used in the antiviral assay. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ value is the compound concentration that reduces cell viability by 50% compared to the untreated control.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and evaluation of 2,3-dihydro-4-pyridinone derivatives and the proposed mechanism of action against HCV.
Caption: General workflow for the synthesis and antiviral evaluation of 2,3-dihydro-4-pyridinone derivatives.
Caption: Proposed mechanism of action of 2,3-dihydro-4-pyridinone derivatives against HCV replication.
References
- 1. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 2. 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antimalarial Drugs from 4(1H)-Pyridinone Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The 4(1H)-pyridinone scaffold has emerged as a promising chemotype, yielding compounds with potent activity against multiple life-cycle stages of the malaria parasite. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of 4(1H)-pyridinone-based antimalarials.
Introduction
Compounds derived from the 4(1H)-pyridinone scaffold have demonstrated significant antimalarial activity, primarily by targeting the parasite's mitochondrial electron transport chain (ETC).[1][2][3][4] A key target within the ETC is the cytochrome bc1 complex (complex III), which is also inhibited by the registered antimalarial drug atovaquone.[1][2][4] Notably, 4(1H)-pyridinone derivatives have been shown to be effective against atovaquone-resistant strains of P. falciparum, suggesting a different binding mode or interaction with the target enzyme.[1][2]
This document outlines the mechanism of action, summarizes key efficacy data, and provides detailed protocols for the synthesis and evaluation of 4(1H)-pyridinone-based antimalarial candidates.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The primary antimalarial mechanism of 4(1H)-pyridones involves the inhibition of the cytochrome bc1 complex in the parasite's mitochondria.[1][2][4] This complex plays a crucial role in the electron transport chain, which is essential for ATP synthesis. Unlike atovaquone, which binds to the Qo site of the cytochrome bc1 complex, crystallographic studies have revealed that 4(1H)-pyridone inhibitors, such as GSK932121 and GW844520, bind to the Qi site of the complex.[5][6] This alternative binding site explains the lack of cross-resistance with atovaquone.[1][2] Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential and ultimately leads to parasite death.
References
- 1. benchchem.com [benchchem.com]
- 2. mmv.org [mmv.org]
- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
Application Notes and Protocols: 2,3-Dihydro-4-pyridinone as a Versatile Scaffold for Complex N-Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-dihydro-4-pyridinone as a pivotal building block in the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. This scaffold offers multiple reaction sites, enabling the construction of various alkaloid skeletons and other biologically relevant molecules. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reaction planning and optimization.
Synthesis of 2,3-Dihydro-4-pyridinone Derivatives
The 2,3-dihydro-4-pyridinone core can be synthesized through several efficient methods, with the Aza-Diels-Alder reaction being a prominent and versatile approach.
Aza-Diels-Alder Reaction
The [4+2] cycloaddition between an activated diene, such as Danishefsky's diene, and an imine provides a direct route to substituted 2,3-dihydro-4-pyridones. The reaction can be catalyzed by various Lewis acids or Brønsted acids, and can also proceed under acid-free conditions.
Experimental Protocol: Copper(II) Triflate Catalyzed Aza-Diels-Alder Reaction
This protocol describes the synthesis of 1,2-diphenyl-2,3-dihydro-4-pyridone.
Materials:
-
N-benzylideneaniline (1 mmol)
-
Danishefsky's diene (1.2 mmol)
-
Copper(II) triflate (Cu(OTf)₂, 5 mol%)
-
Sodium dodecyl sulfate (SDS, 10 mol%)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-benzylideneaniline in water, add sodium dodecyl sulfate and copper(II) triflate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add Danishefsky's diene to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 1,2-diphenyl-2,3-dihydro-4-pyridone.
Quantitative Data:
| Entry | Imine | Catalyst | Solvent | Yield (%) | Reference |
| 1 | N-benzylideneaniline | Cu(OTf)₂ | Water | 95 | [1] |
| 2 | N-(4-methoxybenzylidene)aniline | Cu(OTf)₂ | Water | 92 | [1] |
| 3 | N-(4-chlorobenzylidene)aniline | Cu(OTf)₂ | Water | 90 | [1] |
| 4 | N-benzylidene-4-methoxyaniline | Imidazolinium salt | Toluene | 85 | [1] |
Elaboration of 2,3-Dihydro-4-pyridinones into Complex N-Heterocycles
The 2,3-dihydro-4-pyridinone scaffold is a valuable intermediate for the synthesis of a wide range of complex N-heterocycles, including piperidines, indolizidine, quinolizidine, and Lycopodium alkaloids.
Synthesis of Substituted Piperidines
Reduction of the enone functionality of 2,3-dihydro-4-pyridones provides access to highly functionalized piperidine derivatives, which are prevalent in many natural products and pharmaceuticals.
Experimental Workflow: Synthesis of Substituted Piperidines
Caption: General workflow for the synthesis of substituted piperidines.
Experimental Protocol: Reduction of 2,3-Dihydro-4-pyridone to a Piperidine Derivative
This protocol describes the reduction of a generic N-protected 2,3-dihydro-4-pyridinone.
Materials:
-
N-protected 2,3-dihydro-4-pyridinone (1 mmol)
-
Sodium borohydride (NaBH₄, 1.5 mmol)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected 2,3-dihydro-4-pyridinone in methanol at 0 °C.
-
Add sodium borohydride portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the corresponding piperidine derivative.
Quantitative Data:
| Substrate (N-protecting group) | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Boc | NaBH₄, CeCl₃ | >95:5 | 92 | [2] |
| Cbz | H₂, Pd/C | 85:15 | 88 | [2] |
| Benzyl | LiAlH₄ | 70:30 | 85 | [2] |
Synthesis of Indolizidine and Quinolizidine Alkaloids
2,3-Dihydro-4-pyridones are key precursors for the synthesis of indolizidine and quinolizidine alkaloids, which exhibit a broad range of biological activities. A common strategy involves the introduction of a side chain at the C2 or C6 position, followed by intramolecular cyclization.
Experimental Workflow: Synthesis of Indolizidine Alkaloids
Caption: General workflow for indolizidine alkaloid synthesis.
A notable example is the synthesis of swainsonine, an indolizidine alkaloid that inhibits α-mannosidase.
Biological Activity and Signaling Pathways of Derived N-Heterocycles
Many complex N-heterocycles synthesized from 2,3-dihydro-4-pyridinone precursors exhibit significant biological activity. Understanding their mechanism of action is crucial for drug development.
Swainsonine: Inhibition of Glycoprotein Processing
Swainsonine is a potent inhibitor of Golgi α-mannosidase II, an enzyme crucial for the proper processing of N-linked glycoproteins.[3] This inhibition leads to the accumulation of unprocessed glycoproteins and can induce apoptosis in cancer cells.
Signaling Pathway: Swainsonine's Mechanism of Action
Caption: Swainsonine inhibits Golgi α-mannosidase II, disrupting glycoprotein processing.
Slaframine: Acetylcholine Mimic
Slaframine, another indolizidine alkaloid, acts as a parasympathomimetic agent.[4] In the liver, it is metabolized to an active form that structurally resembles the neurotransmitter acetylcholine.[5] This active metabolite binds to and activates muscarinic acetylcholine receptors, leading to the stimulation of exocrine glands and causing symptoms like excessive salivation ("slobbers") in livestock.[4]
Signaling Pathway: Slaframine's Mechanism of Action
Caption: Slaframine is metabolized to an acetylcholine mimic, activating muscarinic receptors.
These examples highlight the power of 2,3-dihydro-4-pyridinone as a starting point for the synthesis of molecules with profound biological effects, making it a highly valuable tool for researchers in medicinal chemistry and drug discovery.
References
- 1. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substitution on the 2,3-Dihydro-4-Pyridinone Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-substitution of the 2,3-dihydro-4-pyridinone scaffold, a significant heterocyclic motif in medicinal chemistry. The following sections detail procedures for N-alkylation, N-arylation, and N-acylation, complete with quantitative data from analogous systems and visualizations to guide experimental design.
Introduction
The 2,3-dihydro-4-pyridinone core is a privileged structure in drug discovery, exhibiting a wide range of biological activities. Functionalization of the ring nitrogen (N-substitution) is a key strategy for modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. This document outlines generalized protocols for achieving various N-substitutions on this versatile scaffold.
N-Substitution Strategies: A Comparative Overview
Several methods can be employed for the N-substitution of the 2,3-dihydro-4-pyridinone ring. The choice of method depends on the desired substituent (alkyl, aryl, or acyl), the stability of the starting material, and the desired scale of the reaction. The following table summarizes common approaches, with quantitative data adapted from reactions on structurally related pyridone systems.
| Method | Reagents & Conditions | Substrate Scope | Typical Yield (%) | Typical Reaction Time (h) |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, THF, Acetonitrile) | Primary and secondary alkyl halides | 40-94 | 2-24 |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD, Solvent (e.g., THF) | Primary and secondary alcohols | 60-92 | 6-12 |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | Aryl and heteroaryl halides | 50-95 | 4-24 |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Acyl chlorides, Anhydrides | 70-98 | 1-6 |
Experimental Protocols
General Protocol for N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of a 2,3-dihydro-4-pyridinone using an alkyl halide and a suitable base.
Materials:
-
2,3-dihydro-4-pyridinone derivative
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Base (e.g., Sodium Hydride (NaH), 1.2 equivalents; or Potassium Carbonate (K₂CO₃), 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a solution of the 2,3-dihydro-4-pyridinone (1.0 equivalent) in the chosen anhydrous solvent, add the base at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 2,3-dihydro-4-pyridinone.
General Protocol for Mitsunobu N-Alkylation
The Mitsunobu reaction provides a mild alternative for N-alkylation, particularly for secondary alcohols, and proceeds with inversion of stereochemistry at the alcohol carbon.
Materials:
-
2,3-dihydro-4-pyridinone derivative (1.2 equivalents)
-
Alcohol (1.0 equivalent)
-
Triphenylphosphine (PPh₃, 1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2,3-dihydro-4-pyridinone, alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.
General Protocol for Buchwald-Hartwig N-Arylation
This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with the 2,3-dihydro-4-pyridinone.
Materials:
-
2,3-dihydro-4-pyridinone derivative (1.0 equivalent)
-
Aryl halide (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a reaction vessel, combine the 2,3-dihydro-4-pyridinone, aryl halide, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for N-Acylation
This protocol describes the acylation of the 2,3-dihydro-4-pyridinone nitrogen using an acyl chloride or anhydride.
Materials:
-
2,3-dihydro-4-pyridinone derivative (1.0 equivalent)
-
Acyl chloride or Acetic anhydride (1.1-1.5 equivalents)
-
Base (e.g., Pyridine or Triethylamine (Et₃N), 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or THF)
Procedure:
-
Dissolve the 2,3-dihydro-4-pyridinone in the anhydrous solvent and add the base.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or anhydride dropwise to the solution.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Reaction pathways for N-substitution.
Caption: General experimental workflow.
Chromatographic Purification of Dihydropyridinone Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridinone and its derivatives are a critical class of compounds in pharmaceutical development, most notably as L-type calcium channel blockers for the treatment of hypertension.[1] The therapeutic efficacy and safety of these drugs are often highly dependent on their stereochemistry, as enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the efficient separation and purification of dihydropyridinone isomers are paramount for drug discovery, development, and quality control.
This document provides detailed application notes and protocols for the chromatographic purification of dihydropyridinone isomers, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques. These methods are essential for obtaining highly pure isomers for preclinical and clinical studies.
Chromatographic Techniques for Isomer Separation
The separation of dihydropyridinone isomers, which can be either enantiomers or diastereomers, relies on creating a chiral environment that allows for differential interaction with the stationary phase. Diastereomers, having different physicochemical properties, can sometimes be separated on achiral stationary phases, whereas enantiomers require a chiral selector, either in the stationary phase (Chiral Stationary Phase - CSP) or as a mobile phase additive.[2][3] The use of CSPs is the most common and effective approach for the direct separation of enantiomers.[2]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of dihydropyridinone enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[2][4] These are often used in normal-phase, polar organic, or reversed-phase modes.
-
Normal-Phase HPLC (NP-HPLC): Typically employs a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol, isopropanol). This mode is highly effective for many dihydropyridinone separations.
-
Reversed-Phase HPLC (RP-HPLC): Uses a polar mobile phase (e.g., water, acetonitrile, methanol) and a non-polar stationary phase. While less common for chiral separations of these compounds, it can be effective with specific CSPs.
-
Polar Organic Mode (PO-HPLC): Utilizes a polar organic solvent like acetonitrile or methanol as the mobile phase.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and high efficiency.[5] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component, often with a polar co-solvent (modifier) such as an alcohol.[5] SFC is particularly well-suited for preparative scale purifications due to the ease of solvent removal from collected fractions.
Data Presentation: Quantitative Separation Parameters
The following tables summarize quantitative data for the chromatographic separation of various dihydropyridinone isomers under different conditions.
Table 1: HPLC Separation of Dihydropyridinone Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (R_s) | Enantioselectivity (α) | Reference |
| Amlodipine | Chirobiotic V | Acetonitrile/Ethanol/DEA (92:8:0.2 v/v/v) | 1.2 | >1.5 | - | [6] |
| Felodipine | Chiralcel OD-H | n-Hexane/Isopropanol (90:10 v/v) | 1.0 | 2.1 | 1.25 | |
| Nimodipine | Chiralpak AD | n-Hexane/Ethanol (80:20 v/v) | 0.8 | 3.5 | 1.6 | |
| 4-Aryl-3,4-dihydropyrimidin-2(1H)-one ester derivative | Chirobiotic™ TAG | Methanol | 1.0 | >2.0 | >2.0 | [7] |
Table 2: SFC Separation of Dihydropyridinone Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase (CO₂/Modifier) | Flow Rate (mL/min) | Back Pressure (MPa) | Temperature (°C) | Reference |
| Generic Dihydropyridinone | Chiralpak AD-H | CO₂/Methanol (80:20 v/v) | 3.0 | 15 | 35 | |
| Generic Dihydropyridinone | Chiralcel OD-H | CO₂/Ethanol (70:30 v/v) | 4.0 | 10 | 40 | |
| Ibuprofen (Model Compound) | Chiralcel OX-H | CO₂/Methanol with 0.2% MIPA | - | 10 | - | [8] |
Experimental Protocols
Protocol 1: Analytical Method Development for Chiral HPLC Separation
This protocol outlines a general procedure for developing an analytical HPLC method for the separation of dihydropyridinone enantiomers.
1. Sample Preparation: a. Dissolve the racemic dihydropyridinone sample in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or methanol) to a concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Initial Screening of Chiral Stationary Phases: a. Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA). b. Use a generic normal-phase mobile phase such as n-Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. c. Set the UV detector to a wavelength where the analyte has maximum absorbance (typically determined by UV-Vis spectroscopy). d. Inject a small volume (e.g., 5-10 µL) of the prepared sample. e. Evaluate the resulting chromatograms for any signs of peak splitting, which indicates enantiomeric recognition.
3. Method Optimization: a. For the CSP that shows the best initial separation, optimize the mobile phase composition. b. Vary the ratio of the strong solvent (e.g., isopropanol) in the mobile phase to improve resolution. A lower percentage of the polar modifier generally leads to longer retention times and better resolution. c. If necessary, try different alcohol modifiers (e.g., ethanol, n-butanol). d. For basic or acidic analytes, the addition of a small amount of an additive to the mobile phase (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) can improve peak shape and resolution. e. Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.
4. Final Method Validation (Abbreviated): a. Once optimal conditions are found, assess the method's reproducibility by performing multiple injections. b. Determine the retention times (t_R), resolution (R_s), and enantioselectivity factor (α).
Protocol 2: Preparative Scale-Up for Isomer Purification
This protocol describes the process of scaling up an optimized analytical method to a preparative scale for the isolation of dihydropyridinone isomers.
1. Scale-Up Calculation: a. Based on the optimized analytical method, calculate the preparative conditions. The flow rate and sample load can be scaled up proportionally to the cross-sectional area of the preparative column. b. The gradient profile should be adjusted to maintain the same separation, often by keeping the gradient volume constant relative to the column volume.
2. Sample Preparation for Preparative Chromatography: a. Dissolve a larger quantity of the racemic mixture in the mobile phase or a suitable solvent at the highest possible concentration without causing precipitation. b. Ensure the sample solution is thoroughly filtered to prevent clogging of the preparative column.
3. Preparative HPLC/SFC System Setup: a. Equilibrate the preparative column with the mobile phase until a stable baseline is achieved. b. Set up the fraction collector to collect the eluting peaks based on time or UV threshold.[9]
4. Sample Injection and Fraction Collection: a. Perform a small-scale preparative run to confirm the retention times of the isomers under the scaled-up conditions. b. Inject the prepared sample onto the preparative column. For larger volumes, multiple injections (stacking) may be necessary.[8] c. Monitor the separation using the UV detector and collect the fractions corresponding to each isomer. It is advisable to collect fractions across the entire peak and in the valley between peaks to allow for purity analysis of each fraction.[3]
5. Post-Purification Analysis: a. Analyze the collected fractions using the developed analytical method to determine the purity and enantiomeric excess (e.e.) of each isolated isomer. b. Pool the fractions that meet the desired purity specifications. c. Evaporate the solvent from the pooled fractions to obtain the purified isomer. For SFC, the CO₂ evaporates, leaving the modifier which is then removed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic purification of dihydropyridinone isomers.
Caption: Workflow for dihydropyridinone isomer purification.
Conclusion
The chromatographic purification of dihydropyridinone isomers is a critical step in the development of safe and effective pharmaceuticals. Both HPLC and SFC, particularly with chiral stationary phases, offer robust and efficient solutions for obtaining high-purity enantiomers and diastereomers. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and implement effective purification strategies for this important class of compounds. Careful method development and optimization are key to achieving successful separations at both analytical and preparative scales.
References
- 1. jmedchem.com [jmedchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols: In Vitro Evaluation of Pyridinone Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune response, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore a significant focus of pharmaceutical research.
Pyridinone and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds have been shown to modulate key inflammatory pathways, offering potential therapeutic benefits with potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]
These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays designed to characterize and quantify the anti-inflammatory properties of pyridinone derivatives. The described methods will enable researchers to assess the effects of these compounds on critical inflammatory mediators and signaling cascades.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds, including pyridinones, are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[5][6] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]
Caption: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK signaling pathways are a group of cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[8][9] The three main MAPK pathways involved in inflammation are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.[8]
Caption: A Generalized MAPK Signaling Pathway.
Experimental Assays for Anti-inflammatory Activity
A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory potential of pyridinone derivatives. These assays typically utilize a cell-based model of inflammation, most commonly murine macrophage-like cell lines such as RAW 264.7, or human monocytic cell lines like THP-1, stimulated with LPS.[11][12]
General Experimental Workflow
The general workflow for these assays involves pre-treating the cells with the test pyridinone compounds at various concentrations, followed by stimulation with an inflammatory agent like LPS. The inhibitory effect of the compounds on the production of inflammatory mediators is then quantified.
Caption: General Experimental Workflow.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[13][14]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the pyridinone compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[15][16]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.[13]
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite (0-100 µM).[13]
Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[17][18][19] A sandwich ELISA format is typically used, where the cytokine of interest is captured by a specific antibody coated on the plate and then detected by a second, enzyme-conjugated antibody.[20][21]
Protocol:
-
Sample Preparation: Prepare cell culture supernatants as described in the NO production assay (steps 1-4).
-
ELISA Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit (e.g., for TNF-α, IL-6, or IL-1β). A general procedure is as follows:
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody and incubate.[20]
-
Wash the wells.
-
Add streptavidin-HRP (horseradish peroxidase) and incubate.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate to develop color.
-
Add the stop solution.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Quantification: Calculate the cytokine concentration from a standard curve generated with recombinant cytokine standards provided in the kit.[13]
Cyclooxygenase (COX) Activity Assay
Principle: Pyridinone derivatives may exert their anti-inflammatory effects by inhibiting the activity of COX enzymes, particularly the inducible isoform, COX-2.[11] COX activity can be measured using commercially available assay kits that detect the peroxidase activity of COX.[22][23] These assays can differentiate between COX-1 and COX-2 activity by using specific inhibitors.[23][24]
Protocol:
-
Enzyme and Compound Preparation: Prepare the purified COX-1 or COX-2 enzyme and the pyridinone test compounds according to the assay kit's instructions.
-
Incubation: Incubate the enzyme with the test compound or vehicle control for a specified period (e.g., 10 minutes at 37°C).[24]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX) and a colorimetric or fluorometric probe.[22]
-
Measurement: Measure the absorbance or fluorescence over time using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of COX inhibition by the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
Data Presentation
Quantitative data from the in vitro assays should be summarized in clearly structured tables to facilitate comparison of the anti-inflammatory activity of different pyridinone derivatives.
Table 1: Inhibitory Effects of Pyridinone Derivatives on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Pyridinone A | 1 | 15.2 ± 2.1 | 20.5 ± 3.4 | 18.9 ± 2.8 |
| 10 | 45.8 ± 4.5 | 55.1 ± 5.2 | 50.3 ± 4.7 | |
| 50 | 85.3 ± 6.2 | 90.7 ± 7.1 | 88.6 ± 6.5 | |
| Pyridinone B | 1 | 10.1 ± 1.8 | 12.4 ± 2.0 | 11.5 ± 1.9 |
| 10 | 30.5 ± 3.9 | 38.6 ± 4.1 | 35.2 ± 3.8 | |
| 50 | 70.2 ± 5.8 | 75.9 ± 6.3 | 72.4 ± 6.0 | |
| Reference Drug | 10 | 95.1 ± 3.7 | 98.2 ± 2.9 | 96.5 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibitory Activity of Pyridinone Derivatives against COX-1 and COX-2 Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyridinone A | >100 | 0.85 | >117 |
| Pyridinone B | 85.6 | 2.5 | 34.2 |
| Celecoxib | 15.2 | 0.04 | 380 |
IC50 values represent the concentration required for 50% inhibition of enzyme activity.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the preliminary evaluation of the anti-inflammatory activity of novel pyridinone compounds. By quantifying their effects on the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, and by assessing their inhibitory activity against COX enzymes, researchers can effectively screen and characterize promising drug candidates. Furthermore, understanding the impact of these compounds on the NF-κB and MAPK signaling pathways can provide valuable insights into their mechanisms of action, guiding further pre-clinical development.
References
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purformhealth.com [purformhealth.com]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. biocompare.com [biocompare.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
High-Throughput Screening of 2,3-Dihydro-4-Pyridinone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2,3-dihydro-4-pyridinone libraries. This class of heterocyclic compounds has garnered significant interest in drug discovery due to its diverse biological activities, including potent antiviral and kinase inhibitory effects. These notes offer comprehensive methodologies for key experiments, data presentation in structured tables, and visualizations of relevant biological pathways and experimental workflows.
Application Note 1: Antiviral Screening of 2,3-Dihydro-4-Pyridinone Libraries against Flaviviridae
Introduction
The Flaviviridae family of viruses, which includes Dengue, Zika, and Yellow Fever viruses, represents a significant global health concern. There is a pressing need for novel antiviral agents to combat these pathogens. Libraries of 2,3-dihydro-4-pyridinone derivatives have been identified as a promising source of potential inhibitors of Flaviviridae replication. This application note details a high-throughput screening protocol to identify and characterize antiviral compounds from these libraries.
Data Summary
The following table summarizes the antiviral activity and cytotoxicity of selected 2,3-dihydro-4-pyridinone derivatives against members of the Flaviviridae family.[1][2]
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 4a cis | Bovine Viral Diarrhoea Virus | 14 | >100 | >7.1 |
| 4c cis | Yellow Fever Virus | 18 | >100 | >5.6 |
| 6a | Yellow Fever Virus | 10 | >100 | >10 |
| 6a | Hepatitis C Virus (replicon) | 4 | >100 | >25 |
Experimental Protocol: Cell-Based Antiviral HTS Assay
This protocol describes a cell-based assay to screen for inhibitors of Flaviviridae replication by measuring the reduction of virus-induced cytopathic effect (CPE).
1. Cell Culture and Reagents:
-
Cell Line: A suitable host cell line susceptible to the specific Flavivirus being tested (e.g., Vero E6, Huh-7).
-
Virus Stock: A well-characterized and titered stock of the Flavivirus of interest.
-
Assay Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 2% fetal bovine serum (FBS).
-
Compound Plates: 384-well plates containing the 2,3-dihydro-4-pyridinone library compounds pre-diluted in DMSO.
-
Cell Viability Reagent: A reagent to measure cell viability, such as one based on ATP content (e.g., CellTiter-Glo®).
2. Assay Procedure:
-
Cell Seeding: Seed the host cells into 384-well, clear-bottom assay plates at a pre-determined density to form a confluent monolayer within 24 hours.
-
Compound Addition: Using an automated liquid handler, transfer a small volume of the library compounds from the compound plates to the cell plates. Include appropriate controls: vehicle control (DMSO) and a known antiviral positive control.
-
Virus Infection: Infect the cells with the Flavivirus at a pre-determined multiplicity of infection (MOI) to induce a significant cytopathic effect within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the duration of the experiment.
-
Cytotoxicity Assessment (Parallel Plate): In a parallel plate without virus infection, add the library compounds and incubate for the same duration to assess compound cytotoxicity.
-
Data Acquisition:
-
Antiviral Activity: After the incubation period, add the cell viability reagent to the virus-infected plates and measure the luminescence, which is proportional to the number of viable cells.
-
Cytotoxicity: Add the same cell viability reagent to the non-infected plates and measure luminescence to determine the cytotoxic concentration 50 (CC₅₀) of the compounds.
-
3. Data Analysis and Hit Confirmation:
-
Calculate the percentage of CPE inhibition for each compound.
-
Determine the half-maximal effective concentration (EC₅₀) for active compounds from dose-response curves.
-
Calculate the Selectivity Index (SI) to assess the therapeutic window of the hit compounds.
-
Confirm hits through re-testing and secondary assays, such as plaque reduction assays or quantitative RT-PCR to measure viral RNA replication.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
How to improve yield in the synthesis of 2,3-dihydro-4-pyridinones.
Welcome to the technical support center for the synthesis of 2,3-dihydro-4-pyridinones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 2,3-dihydro-4-pyridinones?
A1: The synthesis of the 2,3-dihydro-4-pyridone skeleton is versatile, with several effective strategies available. The most common approaches include:
-
Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more starting materials in a single step. A typical MCR for this synthesis involves an aromatic aldehyde, a β-ketoester, and an ammonium source, often with Meldrum's acid.[1][2] This method is advantageous for its high atom economy and the ability to create complex molecules in a single operation.[3][4]
-
Intramolecular Cyclization: This method involves the cyclization of pre-functionalized linear substrates, such as ester-tethered enaminones.[5][6][7][8] These precursors can be synthesized from readily available materials like amines and activated alkynes or alkenes.[5][6][7] Yields for this method can range from 41-90%.[5][6][7]
-
Aza-Diels-Alder Reactions: This [4+2] cycloaddition reaction, often utilizing Danishefsky's diene, provides a powerful route to substituted 2,3-dihydro-4-pyridinones.[9][10] Various catalysts, including copper(II) triflate and imidazolinium salts, can be employed to promote this reaction.[9]
-
Addition to N-activated Pyridines: Nucleophilic addition to N-acyl pyridinium salts is another established method for creating these dihydropyridines.[11]
Q2: My reaction yield is consistently low. What are the key factors I should investigate?
A2: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended. Consider the following:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary. For instance, some multicomponent reactions show significant yield improvement when switching from ethanol to water or acetic acid.[1][12] Solvent-free conditions, sometimes assisted by catalysts like SiO2-Pr-SO3H, have also proven effective, offering high yields (78-93%) and shorter reaction times.[12]
-
Catalyst Selection: The choice of catalyst can dramatically impact the reaction outcome. For MCRs, catalysts like SiO2-Pr-SO3H have been shown to be highly efficient.[12] In Aza-Diels-Alder reactions, copper(II) triflate and various imidazolinium salts have been used successfully.[9]
-
Starting Material Quality: Ensure the purity of your reagents, especially the aldehyde, as impurities can lead to side reactions.
-
Reaction Energetics: Non-conventional energy sources like microwave or infrared irradiation have been shown to improve yields and reduce reaction times compared to conventional heating.[1][12][13] For example, a microwave-assisted oxidation to a dihydropyridone yielded 86%, compared to 72% with conventional reflux.[12]
Q3: Are there any common side reactions to be aware of?
A3: Yes, depending on the synthetic route, several side reactions can occur. In multicomponent reactions, the formation of 1,4-dihydropyridines can sometimes compete with the desired 2,3-dihydro-4-pyridone synthesis. The higher acidity of reagents like Meldrum's acid helps to favor the formation of the desired product.[1][2] In reactions involving N-acyl pyridinium salts, nucleophilic attack can occur at the 2-, 4-, or 6-positions of the pyridine ring, leading to mixtures of 1,2- and 1,4-dihydropyridine isomers.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 2,3-dihydro-4-pyridinones.
Problem: Low or No Product Yield
Step 1: Verify Reagents and Stoichiometry
-
Action: Confirm the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities in aldehydes are a common source of failure.
-
Action: Double-check all measurements and calculations to ensure the correct molar ratios of reactants are being used. For some reactions, a slight excess of one reagent may be beneficial.[14]
Step 2: Optimize Reaction Conditions
-
Solvent: The polarity and boiling point of the solvent can have a significant impact. If a reaction in ethanol gives a low yield, consider switching to a different solvent like water, acetic acid, or even solvent-free conditions.[1][12]
-
Temperature: Systematically vary the reaction temperature. Some reactions may require higher temperatures (reflux) to proceed efficiently, while others may benefit from lower temperatures to minimize side product formation.
-
Reaction Time: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.
Step 3: Evaluate the Catalytic System
-
Catalyst Choice: If using a catalyzed reaction, the choice of catalyst is crucial. If one catalyst (e.g., pyridine) is providing low yields in an MCR, consider alternatives like SiO2-Pr-SO3H.[12]
-
Catalyst Loading: The amount of catalyst can also be optimized. Insufficient catalyst may lead to slow or incomplete conversion, while excess catalyst could promote side reactions.
Step 4: Consider Non-Conventional Energy Sources
-
Microwave/Infrared: If conventional heating is not providing satisfactory results, consider using microwave or infrared irradiation. These methods can often lead to higher yields, shorter reaction times, and cleaner reaction profiles.[1][12][13]
Data on Yield Improvement
The following tables summarize quantitative data from various studies, highlighting how different reaction parameters can influence the yield of 2,3-dihydro-4-pyridinones.
Table 1: Effect of Solvent and Catalyst on a Four-Component Synthesis of 3,4-Dihydro-2-pyridone Derivatives [12]
| Catalyst | Solvent | Conditions | Yield (%) |
| None | Ethanol | Reflux | 55-75 |
| None | Water | Reflux | 90-96 |
| Pyridine | Ethanol | Reflux | 54-68 |
| SiO2-Pr-SO3H | Solvent-free | - | 78-93 |
Table 2: Comparison of Energy Sources for the Oxidation of 4H-pyrans to 3,4-Dihydro-2(1H)-pyridones [12]
| Energy Source | Reaction Time | Yield (%) |
| Room Temperature | 7 hours | 8 |
| Ethanol Reflux | - | 72 |
| Infrared Irradiation | 7 minutes | 80 |
| Microwave Irradiation | 5 minutes | 86 |
Key Experimental Protocols
Protocol 1: Four-Component Synthesis of 4-Aryl-3,4-dihydro-2(1H)-pyridones using SiO2-Pr-SO3H [12]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl acetoacetate (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst Addition: Add SiO2-Pr-SO3H as the catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and stir.
-
Isolation: Collect the solid product by filtration, wash with water, and then with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydro-2-pyridone derivative.
Protocol 2: Intramolecular Cyclization of Ester-Tethered Enaminones [5][6][7]
-
Precursor Synthesis: Synthesize the ester-tethered enaminone from appropriate amines, activated alkynes, and activated alkenes according to established literature procedures.
-
Cyclization: The specific conditions for cyclization will depend on the substrate. A common method involves treating the enaminone precursor with a suitable base to facilitate intramolecular C-C bond formation.
-
Reaction Monitoring: Track the disappearance of the starting material and the formation of the product using TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up. Purify the crude product using column chromatography or recrystallization to isolate the 2,3-dihydro-4-pyridone.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 10. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting low diastereoselectivity in aza-Diels-Alder reactions.
Welcome to the Technical Support Center for aza-Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low diastereoselectivity in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity in aza-Diels-Alder reactions can arise from a multitude of factors, ranging from substrate structure to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor endo/exo Selectivity
Q1: My aza-Diels-Alder reaction is producing a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the selectivity?
A1: Achieving high endo/exo selectivity is a common challenge. The endo product is often kinetically favored due to secondary orbital interactions, but this preference can be weak.[1] Here’s a step-by-step approach to enhance selectivity:
-
Lower the Reaction Temperature: Diels-Alder reactions are often reversible. Lowering the temperature can favor the kinetically controlled product, which is typically the endo isomer.[2] Reactions that are sluggish at lower temperatures may require the use of a catalyst to proceed efficiently.
-
Employ a Lewis Acid Catalyst: Lewis acids can significantly enhance the rate and selectivity of aza-Diels-Alder reactions.[3][4] They coordinate to the imine, lowering its LUMO energy and often exaggerating the energy difference between the endo and exo transition states.[5] Common Lewis acids to screen include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂.[4] The choice of Lewis acid can sometimes reverse the diastereoselectivity.[4]
-
Solvent Optimization: The polarity of the solvent can influence the transition state energies. While non-polar solvents are common, polar solvents can sometimes enhance selectivity. A systematic solvent screen is recommended.
-
Substrate Modification:
-
Cyclic Dienes: Cyclic dienes are conformationally locked in the required s-cis geometry and often exhibit higher diastereoselectivity compared to their acyclic counterparts.[3]
-
Steric Hindrance: Introducing bulky substituents on the dienophile or diene can create a steric bias that favors one transition state over the other.[5]
-
Issue 2: Low Facial Selectivity with Chiral Substrates or Auxiliaries
Q2: I am using a chiral auxiliary on my dienophile, but the diastereomeric excess (d.e.) is low. What steps can I take to improve this?
A2: Low facial selectivity in the presence of a chiral auxiliary suggests that the auxiliary is not effectively controlling the approach of the diene.
-
Optimize the Chiral Auxiliary: The choice of chiral auxiliary is crucial. Different auxiliaries offer varying degrees of steric hindrance and conformational rigidity. It may be necessary to screen a variety of auxiliaries to find one that is optimal for your specific substrate.[6][7]
-
Lewis Acid Coordination: For many common chiral auxiliaries, such as those based on oxazolidinones, chelation control with a Lewis acid is essential for high diastereoselectivity.[7] The Lewis acid coordinates to both the auxiliary and the dienophile's carbonyl group, creating a rigid, chiral environment. Ensure you are using an appropriate Lewis acid and that it is present in stoichiometric amounts if required for chelation.
-
Temperature Effects: As with endo/exo selectivity, lowering the reaction temperature can enhance facial selectivity by increasing the energy difference between the diastereomeric transition states.
-
Reaction Monitoring: It is important to monitor the reaction to ensure that the product is not epimerizing under the reaction conditions. If epimerization is suspected, consider using milder reaction conditions or a shorter reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the first parameter I should investigate when troubleshooting low diastereoselectivity?
A1: Temperature is often the most straightforward parameter to adjust and can have a significant impact on diastereoselectivity.[2] Lowering the temperature generally favors the kinetic product and can increase the energy difference between diastereomeric transition states.
Q2: Can the choice of catalyst influence the diastereoselectivity?
A2: Absolutely. The catalyst plays a critical role in determining the stereochemical outcome. Lewis acids, Brønsted acids, and organocatalysts can all be used to catalyze aza-Diels-Alder reactions, and each can lead to different levels of diastereoselectivity.[4][8][9] It is often necessary to screen a range of catalysts to find the optimal one for a particular transformation.
Q3: My imine is generated in situ. Could this be the source of my selectivity issues?
A3: Yes, in situ imine generation can introduce variability.[3] Ensure that the imine formation is rapid and complete before the Diels-Alder reaction begins. Incomplete formation or the presence of side products can lead to a complex reaction mixture and poor selectivity. It may be beneficial to pre-form and isolate the imine before subjecting it to the cycloaddition conditions.
Q4: Does the electronic nature of the diene and dienophile affect diastereoselectivity?
A4: Yes, the electronic properties of the reactants are fundamental to the Diels-Alder reaction. In a normal-electron-demand aza-Diels-Alder reaction, an electron-rich diene reacts with an electron-poor imine (dienophile).[1] In an inverse-electron-demand reaction, this is reversed. The electronic nature influences the frontier molecular orbital (HOMO-LUMO) energies and can impact the stability of the transition states, thereby affecting selectivity.[1][10]
Q5: Are there any general trends for achieving high diastereoselectivity in aza-Diels-Alder reactions?
A5: While every reaction is unique, some general guidelines can be followed:
-
Cyclic dienes tend to be more diastereoselective than acyclic dienes.[3]
-
Reactions often benefit from the use of a catalyst, with Lewis acids being a common choice for enhancing selectivity.[4][5]
-
Lower reaction temperatures are generally preferred for higher selectivity.[2]
-
The use of chiral auxiliaries, particularly in combination with chelating Lewis acids, is a powerful strategy for controlling facial selectivity.[7]
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following tables summarize quantitative data from the literature, illustrating the effect of various reaction parameters on the diastereomeric ratio (d.r.) in aza-Diels-Alder reactions.
Table 1: Effect of Lewis Acid Catalyst on Diastereoselectivity
| Entry | Diene | Dienophile | Catalyst (1 equiv.) | Solvent | Temp (°C) | d.r. (endo:exo) | Reference |
| 1 | Cyclopentadiene | (R)-(-)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate | Et₂AlCl | CH₂Cl₂ | -78 to rt | >98:2 (exo favored) | [4] |
| 2 | Cyclopentadiene | (R)-(-)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate | BF₃ | CH₂Cl₂ | -78 to rt | >98:2 (exo favored) | [4] |
| 3 | Cyclopentadiene | (R)-(-)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate | EtAlCl₂ | CH₂Cl₂ | -78 to rt | 2:98 (endo favored) | [4] |
| 4 | Cyclopentadiene | (R)-(-)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate | SnCl₄ | CH₂Cl₂ | -78 to rt | 2:98 (endo favored) | [4] |
| 5 | Cyclopentadiene | (R)-(-)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate | TiCl₄ | CH₂Cl₂ | -78 to rt | 2:98 (endo favored) | [4] |
Table 2: Effect of Temperature on Diastereoselectivity
| Entry | Dienophile | Diene | Catalyst | Solvent | Temp (°C) | d.r. (endo:exo) | Reference |
| 1 | 2-Cyclohexenone | Cyclopentadiene | NbCl₅ | Ethyl Acetate | -78 | >99:1 | [2] |
| 2 | 2-Cyclohexenone | Cyclopentadiene | NbCl₅ | Ethyl Acetate | -40 | 95:5 | [2] |
| 3 | 2-Cyclohexenone | Cyclopentadiene | NbCl₅ | Ethyl Acetate | 0 | 90:10 | [2] |
| 4 | 2-Cyclohexenone | Cyclopentadiene | AlCl₃ | Ethyl Acetate | -40 | 89:11 | [2] |
| 5 | 2-Cyclohexenone | Cyclopentadiene | AlCl₃ | Ethyl Acetate | 0 | 85:15 | [2] |
Experimental Protocols
General Procedure for a Lewis Acid Catalyzed Aza-Diels-Alder Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imine (1.0 equiv) and the chosen solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv) to the stirred solution.
-
After stirring for 15-30 minutes, add the diene (1.5-3.0 equiv) dropwise.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC).
Visualizations
Caption: A workflow for troubleshooting low diastereoselectivity.
Caption: Lewis acid coordination enhances endo selectivity.
Caption: Chiral auxiliary and Lewis acid create a rigid environment.
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Dihydropyridinone Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihydropyridinones, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for dihydropyridinone synthesis?
A1: A variety of catalysts can be employed for the synthesis of dihydropyridinones, primarily through the Biginelli reaction. These can be broadly categorized as:
-
Brønsted Acids: Protic acids like HCl are classic catalysts, but their strong acidity can sometimes lead to side reactions.[1][2]
-
Lewis Acids: A wide range of Lewis acids are effective, including metal salts like FeCl₃, ZnCl₂, bismuth nitrate, and lanthanide triflates.[2][3] Organocatalysts such as triphenylphosphine can also act as Lewis bases to catalyze the reaction.[3]
-
Heterogeneous Catalysts: Solid-supported catalysts are popular due to their ease of separation and potential for reusability. Examples include silica-supported copper (II) chloride (SiO₂-CuCl₂), alumina sulfuric acid (ASA), and various functionalized silicas like SiO₂-Pr-SO₃H.[3][4][5]
-
Novel Catalysts: Recent research has explored the use of more advanced catalytic systems such as hydrogels, covalent organic frameworks (COFs), and even natural catalysts like granite and quartz.[6][7][8] Molecular iodine has also been shown to be an effective and mild catalyst.[9]
Q2: How does catalyst loading impact the yield and reaction time of dihydropyridinone synthesis?
A2: Catalyst loading is a critical parameter that significantly influences both the reaction rate and the overall yield. Generally, increasing the catalyst loading can lead to a faster reaction and higher yield, up to an optimal point.[4][7] However, excessive catalyst loading may not provide any additional benefit and can even lead to increased side reactions or purification challenges. It is crucial to perform an optimization study to determine the ideal catalyst amount for a specific reaction.[2]
Q3: Can the catalyst be recovered and reused?
A3: Many modern catalysts, particularly heterogeneous ones, are designed for reusability. For instance, hydrogel and Cd-COF catalysts have demonstrated good reusability for several cycles without a significant loss of activity.[6][7] The ability to recycle the catalyst is a key aspect of developing sustainable and cost-effective synthetic protocols.[6]
Q4: What are the typical solvents used in these reactions, and can they be performed solvent-free?
A4: Ethanol is a commonly used solvent for the Biginelli reaction.[1][6] Other polar solvents like methanol and acetonitrile have also been employed.[3][7] Interestingly, many recent protocols have been developed under solvent-free conditions, which offer environmental benefits and can sometimes lead to improved reaction rates and yields.[3][4][7] The choice of solvent can impact reactant solubility and the overall reaction rate.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low conversion of starting materials to the desired dihydropyridinone is a common issue. Several factors could be responsible.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly. For reusable catalysts, they may require regeneration after a certain number of cycles.[1] For acid catalysts, verify the concentration. |
| Suboptimal Catalyst Loading | - The amount of catalyst may be insufficient. Perform a catalyst loading screen to identify the optimal amount. Start with a low loading and gradually increase it while monitoring the reaction progress.[2][4] |
| Inappropriate Reaction Temperature | - The reaction may require more thermal energy to proceed. A moderate increase in temperature can improve the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products.[1] |
| Insufficient Reaction Time | - The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Poor Reagent Purity | - Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the catalyst or lead to side reactions. Ensure all starting materials are of high purity.[2] |
| Poor Solvent Choice | - Reactants may not be fully soluble in the chosen solvent. Experiment with different solvents of varying polarity or consider solvent-free conditions.[1][7] |
Issue 2: Formation of a Fluorescent Byproduct
The appearance of a fluorescent spot on the TLC plate often indicates the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Higher temperatures can favor the Hantzsch pathway, especially when using urea, which can decompose to ammonia.[1] Running the reaction at a lower temperature can significantly reduce the formation of this byproduct. |
| Catalyst Choice | - The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other. Consider screening different catalysts.[1] |
| Order of Reagent Addition | - Adding the urea last may help to minimize its decomposition into ammonia, thereby disfavoring the Hantzsch reaction.[1] |
Experimental Protocols & Data
Example Protocol: Optimization of Catalyst Loading
The following is a general procedure for optimizing catalyst loading in a Biginelli reaction for dihydropyridinone synthesis.
-
Reaction Setup: In a series of round-bottom flasks, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in the chosen solvent (e.g., 10 mL of ethanol) or under solvent-free conditions.
-
Catalyst Addition: To each flask, add a varying amount of the catalyst. For example, for a solid catalyst, you might test 10 mg, 20 mg, 30 mg, and 40 mg.
-
Reaction Conditions: Stir the reaction mixtures at a specific temperature (e.g., reflux or 80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent. If the product is soluble, an extraction with an appropriate organic solvent may be necessary.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridinone.
-
Analysis: Analyze the yield of the purified product for each catalyst loading to determine the optimal amount.
Data on Catalyst Loading Optimization
The following tables summarize the effect of catalyst loading on the yield of dihydropyridinone synthesis from various studies.
Table 1: Optimization of Cd-COF Catalyst Loading
| Entry | Catalyst Loading (mg) | Time (h) | Yield (%) |
| 1 | 10 | 6 | 75 |
| 2 | 20 | 6 | 85 |
| 3 | 30 | 6 | 92 |
| 4 | 40 | 6 | 98 |
| 5 | 50 | 6 | 98 |
Reaction conditions: Aromatic aldehyde, ethyl acetoacetate, and urea/thiourea at 110 °C under solvent-free conditions. Data adapted from a study on Cd-COF catalyzed synthesis.[7]
Table 2: Optimization of Hydrogel Catalyst Quantity
| Entry | Catalyst Amount | Time (h) | Yield (%) |
| 1 | Low | 6 | Moderate |
| 2 | Optimized | 6 | 94 |
| 3 | High | 6 | High |
Reaction conditions: 4-chlorobenzaldehyde, ethyl acetoacetate, and urea in ethanol. The exact amounts for "low", "optimized", and "high" were determined experimentally in the cited study.[6]
Visualizations
Caption: A generalized experimental workflow for dihydropyridinone synthesis.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions in Multicomponent Pyridone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the multicomponent synthesis of pyridones.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the 1,4-dihydropyridine intermediate.[1] Classical methods with refluxing ethanol can be inefficient and require long reaction times.[1]
To improve your yield, consider the following:
-
Optimize Catalyst and Solvent: Employing catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can significantly boost yields to over 90%.[1] Solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C) can also achieve high yields (up to 95%) in shorter times.[1]
-
Ensure Complete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized.[1] Incomplete oxidation is a direct cause of low yields.[1] Ensure you are using an effective oxidizing agent (e.g., nitric acid, iodine in refluxing methanol, KMnO4) in the correct stoichiometry.[1][2] Monitoring the reaction by TLC or LC-MS can confirm the complete conversion.[1]
-
Control Reagent Addition: In unsymmetrical Hantzsch reactions, the order of reagent addition is critical to prevent the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in my pyridone synthesis?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. The identity of these byproducts depends on the specific multicomponent reaction being performed.
-
Guareschi-Thorpe Condensation: Common side products include incompletely cyclized linear intermediates and products from the self-condensation of starting materials like cyanoacetic esters.[3]
-
Bohlmann-Rahtz Synthesis: The primary side products are often incompletely cyclized aminodiene intermediates.[3] Inefficient E/Z isomerization can also lead to a mixture of isomers that may not all cyclize correctly.[3]
-
General Side Reactions: Tautomerism between the pyridone and hydroxypyridine forms can lead to different reaction pathways.[3][4] At high temperatures, decomposition and charring can occur.[5] In some cases, unexpected intermediates, such as tricyclic pyrans, can form in unsymmetrical Hantzsch reactions.[1]
Q3: My pyridone derivative is difficult to purify by column chromatography. What can I do?
A3: Purification challenges are common with pyridone derivatives due to their polarity.[3]
-
Streaking on Silica Gel: Pyridone compounds can interact strongly with the acidic silica gel, causing streaking and poor separation.[3] To mitigate this, you can try neutralizing the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to your eluent system.
-
Poor Solubility: Some pyridone derivatives may have limited solubility in common chromatography solvents.[3] Experiment with different solvent systems, including more polar solvents, to find a suitable mobile phase.
-
Alternative Purification: If column chromatography is ineffective, consider other purification techniques such as recrystallization or preparative TLC. For products that precipitate from the reaction mixture, filtration and washing with a suitable cold solvent can yield a pure product.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Low yields are a frequent challenge in organic synthesis.[6] This guide provides a systematic approach to troubleshooting this issue in pyridone synthesis.
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yields.[6]
Key Troubleshooting Steps:
-
Verify Reagents: Ensure all starting materials are pure and dry. Use anhydrous solvents and maintain an inert atmosphere if your reaction is sensitive to moisture or air.[3]
-
Control Stoichiometry: Precise stoichiometry is crucial to minimize self-condensation or other side reactions.[3]
-
Optimize Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.[3] The choice of catalyst can also significantly influence the product distribution.[1][3]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and identify the formation of side products early on.[3]
Issue 2: Formation of Incompletely Cyclized or Intermediate Products
In many multicomponent pyridone syntheses, the final cyclization and aromatization steps can be challenging.
Logical Flow for Managing Incomplete Cyclization
Caption: Decision-making process for addressing incomplete cyclization.
Strategies to Promote Cyclization:
-
Catalysis: In Bohlmann-Rahtz synthesis, Lewis acids can promote the desired cyclization.[3] For reactions requiring cyclodehydration, a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 can lower the required reaction temperature.[1]
-
Temperature and Time: Increasing the reaction temperature or prolonging the reaction time may provide the necessary energy for the final ring-closing step. However, monitor for decomposition.
-
Removal of Byproducts: If the cyclization is reversible and releases a small molecule like water, using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.
Data Presentation
The choice of reaction conditions can dramatically impact the success of a multicomponent pyridone synthesis. Below is a summary of conditions and outcomes for various approaches.
Table 1: Comparison of Reaction Conditions for Pyridone Synthesis
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hantzsch Synthesis (Modified) | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) in aqueous micelles | N/A (Ultrasonic) | N/A | >90 | [1] |
| Hantzsch Synthesis (Modified) | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | γ-Al2O3 nanoparticles (solvent-free) | 90 | < 1 hour | up to 95 | [1] |
| Pyrano[3,2-c]pyridone Synthesis | Aromatic Aldehyde, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine in Ethanol | Reflux | 50 min | 75-98 | [4][7] |
| 3,4,6-Triaryl-2(1H)-pyridone Synthesis | Aromatic Aldehyde, Substituted Acetophenone, Phenyl Acetamide | Sodium Hydride in DMSO | 130 | N/A | 58-82 | [4][7] |
| Green Synthesis of 2-Hydroxypyridines | Alkenes, Ketones, Ammonium Acetate | Solvent-free | Heat | Short | High | [8] |
Experimental Protocols
Protocol 1: Modified Hantzsch Pyridine Synthesis (High Yield, Green Conditions)[1]
This protocol utilizes γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonia source (e.g., ammonium acetate) (1.2 mmol)
-
γ-Al2O3 nanoparticles (catalyst)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, ammonium acetate, and γ-Al2O3 nanoparticles.
-
Heat the mixture to 90°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.[1]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[1]
Protocol 2: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium[3][9]
This protocol is an eco-friendly approach using ammonium carbonate in an aqueous medium.
Materials:
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)
-
Cyanoacetic ester (e.g., ethyl cyanoacetate) (10 mmol)
-
Ammonium carbonate (15 mmol)
-
Water and Ethanol (1:1 mixture)
Procedure:
-
Combine the β-dicarbonyl compound, cyanoacetic ester, and ammonium carbonate in a round-bottom flask.
-
Add a 1:1 mixture of water and ethanol (e.g., 20 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring. The product often begins to precipitate as the reaction progresses.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired pyridone derivative.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 4(1H)-Pyridinone-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4(1H)-pyridinone-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: My 4(1H)-pyridinone derivative has very low aqueous solubility. What are the primary reasons for this?
A1: The low aqueous solubility of 4(1H)-pyridinone derivatives often stems from a combination of factors. The planar and aromatic nature of the pyridinone ring can lead to strong intermolecular interactions and high crystal lattice energy in the solid state, making it difficult for water molecules to solvate the compound. Additionally, the presence of lipophilic substituents can further decrease water solubility.[1] The 4(1H)-pyridinone scaffold itself is relatively polar, but its derivatives can still be poorly soluble, presenting significant challenges for oral bioavailability.[2][3]
Q2: What are the initial strategies I should consider to improve the solubility of my lead compound?
A2: A systematic approach starting with simple, effective methods is recommended. Key initial strategies include physical and chemical modifications.[4]
-
pH Modification: For ionizable 4(1H)-pyridinone derivatives, adjusting the pH of the medium can significantly increase solubility by forming a more soluble ionized species.[1][5][6] This is often the first and simplest approach to assess.
-
Salt Formation: If your compound has a suitable ionizable group (acidic or basic), forming a salt is a well-established and highly effective method to improve both solubility and dissolution rate.[4][7][8][9] Approximately 50% of all drugs on the market are administered as salts.[8][10]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility.[1][11] This is a common technique for early-stage in vitro assays.
Q3: I've tried pH adjustment, but my compound either precipitates or is not stable. What should I do next?
A3: If pH modification is unsuccessful, it may be due to the compound's pKa, a common ion effect, or chemical instability at certain pH values.[6][9] The next steps involve more advanced formulation strategies:
-
Solid Dispersions: This is a powerful technique where the drug is dispersed in a hydrophilic polymer matrix (like PVP, HPMC, or PEG) at a molecular level.[12][13][14] This process can reduce drug particle size, improve wettability, and, most importantly, convert the crystalline drug into a more soluble amorphous form.[15][16]
-
Cocrystallization: Forming a cocrystal with a benign, water-soluble coformer (like a dicarboxylic acid) can create a new solid form with significantly improved solubility and dissolution properties.[17][18][19][20] Unlike salts, this technique can be applied to non-ionizable compounds.[18]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility by encapsulating the lipophilic drug molecule within the cyclodextrin's cavity.[1][4]
Q4: What is the difference between a salt and a cocrystal?
A4: The key difference lies in the nature of the interaction between the active pharmaceutical ingredient (API) and the secondary component (counterion or coformer). In a salt , there is a transfer of a proton from an acidic to a basic site, resulting in an ionic interaction.[9] In a cocrystal , the API and the coformer are linked by non-ionic interactions, most commonly hydrogen bonds.[18] For salt formation to be stable, a general rule is that the difference in pKa between the acid and base (ΔpKa) should be greater than 2-3.[9]
Q5: How do I choose the right polymer for a solid dispersion formulation?
A5: The choice of polymer depends on the drug's properties and the desired release profile. Hydrophilic polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are commonly used to create a water-soluble matrix that improves drug wettability and dissolution.[12] Amorphous polymers can help stabilize the drug in its amorphous, higher-energy state.[12] Third-generation solid dispersions may use surfactants or mixtures of polymers to further enhance solubility.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution during an assay. | The compound has reached its equilibrium solubility limit. The pH or solvent composition of the assay buffer is different from the stock solution. | Increase the concentration of co-solvent (e.g., DMSO, ethanol) if the assay allows. Re-evaluate the compound's solubility in the final assay buffer. Consider using a formulation approach like cyclodextrin complexation to keep the drug in solution.[4] |
| Inconsistent solubility results between experiments. | The compound may exist in different polymorphic forms with varying solubilities. The compound may be degrading in solution.[1] Tautomeric equilibrium between the pyridone and hydroxypyridine forms could be a factor.[1][21] | Characterize the solid form of the material using techniques like XRPD and DSC. Conduct forced degradation studies to assess stability under various conditions (pH, light, temperature).[1] Ensure consistent experimental conditions (temperature, pH, mixing time). |
| A prepared salt form converts back to the free base/acid in an aqueous medium. | This phenomenon, known as disproportionation, can occur if the pH of the medium is not suitable to maintain the ionized state of the drug and counterion. It is a common risk with salt forms.[8] | Ensure the formulation is buffered to a pH that maintains the salt form. For basic drugs, this typically means a lower pH.[9] Consider a different counterion that creates a more stable salt. If the issue persists, explore non-ionic strategies like cocrystals or solid dispersions. |
| Amorphous solid dispersion shows poor physical stability and recrystallizes over time. | The drug loading in the polymer is too high. The chosen polymer does not have sufficient molecular interaction with the drug to inhibit crystallization. The formulation has high hygroscopicity, and absorbed water is acting as a plasticizer. | Reduce the drug loading. Screen for different polymers that show better miscibility or specific interactions (e.g., hydrogen bonding) with the drug. Store the formulation under controlled low-humidity conditions. |
Data Presentation: Solubility Enhancement Strategies
The following tables provide an illustrative comparison of common solubility enhancement techniques for a hypothetical 4(1H)-pyridinone candidate. Note: Actual improvements will vary based on the specific molecular structure and experimental conditions.
Table 1: Effect of pH and Co-solvents on Aqueous Solubility
| Method | Conditions | Solubility (µg/mL) | Fold Increase |
| Baseline | pH 7.4 Aqueous Buffer | 1.5 | 1.0 |
| pH Adjustment | pH 2.0 HCl Buffer | 150 | 100 |
| Co-solvent | 20% Ethanol in Water | 30 | 20 |
| Co-solvent | 20% PEG 400 in Water | 45 | 30 |
Table 2: Comparison of Advanced Formulation Technologies
| Formulation Strategy | Components | Resulting Form | Apparent Solubility (µg/mL) | Fold Increase (vs. Baseline) |
| Salt Formation | Pyridinone Base + Mesylate | Crystalline Salt | 850 | ~567 |
| Cocrystallization | Pyridinone Base + Succinic Acid | Crystalline Cocrystal | 600 | 400 |
| Solid Dispersion | Pyridinone Base + PVP K30 (1:4 ratio) | Amorphous Solid Dispersion | 1200 | 800 |
| Complexation | Pyridinone Base + HP-β-CD | Inclusion Complex | 450 | 300 |
Experimental Protocols
Protocol 1: Screening for Optimal pH for Solubilization
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 10.0 (e.g., HCl for pH 2.0, acetate for pH 4.0-5.0, phosphate for pH 6.0-8.0, borate for pH 9.0-10.0).
-
Sample Preparation: Add an excess amount of the 4(1H)-pyridinone compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to identify the pH range that provides maximum solubility.
Protocol 2: Preparation of Amorphous Solid Dispersion via Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Kollidon® VA64) and a common solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).
-
Dissolution: Dissolve the 4(1H)-pyridinone compound and the selected carrier in the chosen solvent at a predetermined ratio (e.g., 1:2, 1:4, 1:9 drug-to-carrier weight ratio). Stir until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation while allowing for efficient evaporation.
-
Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Processing: Scrape the resulting solid from the flask. Gently grind and sieve the material to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion to confirm its amorphous nature (using XRPD and DSC) and determine its dissolution properties compared to the crystalline drug.
Visualizations
Caption: A decision workflow for selecting a suitable solubility enhancement strategy for 4(1H)-pyridinone drug candidates.
Caption: The mechanism by which solid dispersions improve drug solubility by breaking the crystal lattice.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpbr.in [ijpbr.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. jddtonline.info [jddtonline.info]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. japer.in [japer.in]
- 17. jddtonline.info [jddtonline.info]
- 18. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpas.com [ijrpas.com]
- 20. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Pyridone - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2,3-Dihydro-4-Pyridinone Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-4-pyridinone and its derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work and scale-up efforts.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of 2,3-dihydro-4-pyridinone.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in 2,3-dihydro-4-pyridinone synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Reagent Quality | Ensure the purity and reactivity of starting materials, especially sensitive reagents like Danishefsky's diene, which can degrade over time. |
| Suboptimal Temperature | Verify that the reaction is maintained at the optimal temperature. Some reactions may require sub-ambient temperatures to prevent side reactions, while others may need heating to proceed. |
| Catalyst Inactivity | If a catalyst is used (e.g., Lewis acids in aza-Diels-Alder reactions), ensure it has not been deactivated by moisture or other impurities. |
| Side Reactions | Polymerization of starting materials or intermediates can occur, especially at elevated temperatures. Consider adding reactive starting materials slowly or at a lower temperature. |
Issue 2: Formation of Impurities and Side Products
-
Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of impurities is a common challenge, particularly during scale-up where localized concentration and temperature gradients can promote side reactions.
| Potential Side Product | Mitigation Strategy |
| Polymerized Diene | Use fresh, high-purity diene and consider in situ generation if possible. Control the reaction temperature to minimize self-polymerization. |
| Hydrolyzed Intermediates | Ensure anhydrous reaction conditions, as water can lead to the decomposition of intermediates, especially in Lewis acid-catalyzed reactions. |
| Isomeric Products | In multicomponent reactions, the formation of regioisomers is possible. The choice of catalyst and solvent can influence selectivity.[1][2] |
| Over-alkylation/arylation | In reactions involving N-alkylation or N-arylation, use a stoichiometric amount of the alkylating or arylating agent and a weaker base to prevent multiple substitutions. |
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my 2,3-dihydro-4-pyridinone derivative. Column chromatography results in streaking and poor separation, and crystallization is proving difficult. What should I do?
-
Answer: Purification of polar, nitrogen-containing compounds like pyridinones can be challenging.
| Purification Problem | Troubleshooting Tips |
| Streaking on Silica Gel Column | The basic nitrogen atom in the pyridinone ring can interact strongly with the acidic silica gel. Try neutralizing the silica gel with a small amount of triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina. |
| Poor Solubility for Chromatography | Screen a variety of solvent systems to find one that provides good solubility and separation. A gradient elution may be necessary. |
| Crystallization Failure | If the product "oils out" instead of crystallizing, it may be due to impurities or a low melting point. Try adding a bit more of the "soluble" solvent in a mixed solvent system and cool the solution slowly. Scratching the inside of the flask can also induce crystallization.[3] |
| Fine Needle-Shaped Crystals | These can be difficult to filter and dry. Slowing down the crystallization process by gradual cooling can lead to larger, more manageable crystals. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanisms
-
Q1: What are the most common synthetic routes for 2,3-dihydro-4-pyridinone?
-
A1: The two most prevalent methods are the aza-Diels-Alder reaction and multicomponent reactions. The aza-Diels-Alder reaction typically involves the [4+2] cycloaddition of a diene (like Danishefsky's diene) with an imine.[4] Multicomponent reactions, such as the one-pot synthesis using Meldrum's acid, an aldehyde, a β-ketoester, and an ammonium source, are also widely used due to their efficiency.[2][5]
-
-
Q2: How does the choice of catalyst affect the aza-Diels-Alder reaction?
Scale-Up Challenges
-
Q3: What are the primary challenges when scaling up the production of 2,3-dihydro-4-pyridinone?
-
A3: The main challenges during scale-up are related to heat and mass transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, which can increase the formation of byproducts and decrease the overall yield. Heat removal is also less efficient in larger vessels, which can be a safety concern for exothermic reactions.
-
-
Q4: How can I mitigate heat transfer issues during scale-up?
-
A4: To manage heat transfer, consider controlling the rate of addition of reactive reagents. Utilizing a reactor with a larger surface area-to-volume ratio or employing a more efficient cooling system can also be beneficial. For highly exothermic reactions, a continuous flow reactor setup can offer superior heat and mass transfer, providing better control and safety.
-
-
Q5: Are there specific challenges with crystallization at a larger scale?
-
A5: Yes, achieving consistent crystal form and size can be more difficult at scale. The cooling rate and agitation speed can significantly impact nucleation and crystal growth. Inadequate washing and filtration on a larger scale can also lead to impurities being trapped in the final product.
-
Quantitative Data Summary
The following tables summarize typical yields for common synthetic methods for 2,3-dihydro-4-pyridinone and its derivatives.
Table 1: Yields for Aza-Diels-Alder Reactions
| Diene | Imine | Catalyst/Conditions | Yield (%) | Reference |
| Danishefsky's diene | N-benzylideneanilines | Cu(OTf)₂ in acidic aqueous medium | Excellent | [4] |
| In situ generated iododiene | Aryl- and benzyl-N-substituted imines | - | Moderate | [4] |
| Danishefsky's diene | Various imines | Imidazolinium salts | Good to excellent | [4] |
Table 2: Yields for Multicomponent Reactions
| Aldehyde | β-ketoester/equivalent | Ammonium Source | Conditions | Yield (%) | Reference |
| Aromatic aldehydes | Meldrum's acid, Alkyl acetoacetate | Ammonium acetate | Acetic acid, Ultrasound | High | [1] |
| Aromatic aldehydes | Meldrum's acid, Methyl acetoacetate | Ammonium acetate | SiO₂-Pr-SO₃H, 140°C, solvent-free | 78-93 | [5] |
| Aromatic aldehydes | Meldrum's acid, Alkyl acetoacetate | Ammonium carbonate | Water | 90-96 | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Multicomponent Synthesis of 3,4-Dihydro-2(1H)-pyridones [1]
-
In a 50 mL glass reaction vessel, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), alkyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
Add 5 mL of glacial acetic acid to the mixture.
-
Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Irradiate the mixture with ultrasound at room temperature for 10-15 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, a solid product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 3,4-dihydro-2(1H)-pyridone.
Protocol 2: Aza-Diels-Alder Reaction using Danishefsky's Diene (General Procedure)
-
To a solution of the imine (1.0 equiv) in an appropriate solvent (e.g., methanol or an ionic liquid) under an inert atmosphere, add Danishefsky's diene (1.5 equiv).[7][8]
-
If a catalyst is required, add the Lewis acid (e.g., ZnCl₂, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate if an acid catalyst was used).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2,3-dihydro-4-pyridinone.
Caption: Logical flowchart for troubleshooting low yields in 2,3-dihydro-4-pyridinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 5. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. deepdyve.com [deepdyve.com]
- 8. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Reaction Conditions for Solvent-Free Pyridone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of pyridones. The information is designed to address specific experimental challenges and facilitate the optimization of reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during solvent-free pyridone synthesis and offers potential solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low to No Product Yield | - Suboptimal Reaction Temperature: Inadequate heat may lead to incomplete conversion. Many traditional pyridone syntheses require high temperatures for cyclodehydration.[1] - Incorrect Reaction Time: Insufficient time will result in an incomplete reaction. - Catalyst Inefficiency or Deactivation: The catalyst may be inactive or degrade during the reaction.[1] - Incomplete Oxidation: For syntheses proceeding through a dihydropyridine intermediate, incomplete oxidation will lower the final pyridone yield. | - Optimize Temperature and Time: Systematically vary the reaction temperature and duration to identify the optimal conditions for your specific substrates.[1] - Catalyst Screening: Experiment with different catalysts known to be effective in solvent-free conditions, such as γ-Al2O3 nanoparticles or Wells-Dawson heteropolyacids.[2] Consider catalyst loading as a variable for optimization. - Ensure Complete Oxidation: If applicable, confirm the complete conversion of the dihydropyridine intermediate using an appropriate oxidizing agent and monitor the reaction by TLC or LC-MS.[2] |
| Formation of Multiple Side Products (Observed on TLC/LC-MS) | - Self-Condensation: Starting materials, such as cyanoacetic esters or 1,3-dicarbonyl compounds, can react with themselves.[1] - Incomplete Cyclization: Linear intermediates may persist if the cyclization step is not efficient.[1] - Tautomerism: The equilibrium between pyridone and hydroxypyridine tautomers can lead to different reaction pathways and a mixture of products.[1] - Incorrect Stoichiometry: An improper ratio of reactants can promote the formation of side products.[1] | - Precise Stoichiometry: Ensure accurate measurement and stoichiometry of all reactants.[1] - Monitor Reaction Progress: Use TLC or LC-MS to closely monitor the reaction, which can help in identifying the formation of side products early on.[1] - Optimize Catalyst and Conditions: The choice of catalyst can significantly influence product distribution. For instance, Lewis acids can promote the desired cyclization in certain syntheses.[1] |
| Difficult Product Purification | - Strong Interaction with Silica Gel: Pyridone-containing compounds can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography.[1] - Poor Solubility: Some pyridone derivatives may have limited solubility in common chromatography solvents.[1] | - Alternative Chromatography: Consider using neutral or basic alumina for column chromatography. - Solvent System Optimization: Experiment with different solvent systems to improve solubility and separation. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. For instance, some pyridone derivatives can be recrystallized from ethanol.[3] |
| Reaction Mixture Darkening or Tarring | - Decomposition: Starting materials or the product may be decomposing at the reaction temperature. | - Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, potentially with a more active catalyst or longer reaction time. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of pursuing a solvent-free synthesis for pyridones?
A1: Solvent-free reactions offer several benefits aligned with the principles of green chemistry.[4] They reduce or eliminate the use of hazardous organic solvents, which in turn minimizes environmental pollution and health risks.[5][6] These methods can also lead to higher reaction efficiency, shorter reaction times, and simpler workup procedures.[3][7][8]
Q2: How can I determine the optimal temperature for my solvent-free pyridone synthesis?
A2: The optimal temperature will depend on the specific reactants and catalyst used. A systematic approach is recommended. Start with conditions reported for similar reactions in the literature. Then, run a series of small-scale experiments varying the temperature in increments (e.g., 10 °C) while keeping other parameters constant. Monitor the reaction progress and yield to identify the temperature that provides the best outcome in a reasonable timeframe.
Q3: Are there any specific catalysts that are particularly effective for solvent-free pyridone synthesis?
A3: Several catalysts have been shown to be effective under solvent-free conditions. For example, γ-Al2O3 nanoparticles have been used for Hantzsch pyridine synthesis at 90°C, leading to high yields.[2] Wells-Dawson heteropolyacids have also been successfully employed as recyclable catalysts in Hantzsch-like multi-component reactions at 80 °C. The choice of catalyst will be dictated by the specific reaction mechanism.
Q4: My starting materials are solids. How can I ensure they react efficiently without a solvent?
A4: For solid-state reactions, mechanical grinding or ball milling can be employed to increase the surface area and facilitate contact between reactants.[4] In some cases, heating the mixture close to the melting point of one of the reactants can create a melt phase that acts as a reaction medium.
Q5: What work-up procedures are typically used for solvent-free pyridone synthesis?
A5: Work-up procedures for solvent-free reactions are often simpler than for solution-phase synthesis. A common method involves pouring the reaction mixture into water, followed by filtration to collect the solid product. The product can then be washed with water and dried.[3] Subsequent purification, if necessary, can be achieved by recrystallization or column chromatography.
Experimental Protocols
Example Protocol 1: Four-Component Solvent-Free Synthesis of 4-Aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones
This protocol is adapted from a literature procedure for the synthesis of complex pyridone derivatives.[3]
-
Reactant Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.5 mmol), 2-acetyl-3H-benzo[f]chromen-3-one (1 mmol), and sodium hydroxide (1.5 mmol).
-
Reaction Conditions: Heat the mixture at 75 °C for 45 minutes.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Purification: Wash the resulting solid with water, filter, and dry. Recrystallize the crude product from ethanol to obtain the pure pyridone derivative.
Visualizations
Caption: A flowchart for troubleshooting common issues in solvent-free pyridone synthesis.
Caption: A generalized workflow for conducting a solvent-free pyridone synthesis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 7. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Purification Difficulties of Polar Dihydropyridinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of polar dihydropyridinone derivatives. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My polar dihydropyridinone derivative shows poor solubility in common chromatography solvents. What should I do?
A1: Solubility is a common hurdle for polar compounds. Consider using a more polar solvent system. For reversed-phase chromatography, highly aqueous mobile phases are a good starting point. If solubility remains an issue, Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are excellent alternatives specifically designed for polar molecules.
Q2: I am observing significant peak tailing during the HPLC purification of my dihydropyridinone derivative. What are the likely causes and solutions?
A2: Peak tailing for polar basic compounds like many dihydropyridinones is often due to strong interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Lower the mobile phase pH: This protonates the basic analyte and suppresses the ionization of acidic silanols.
-
Use a mobile phase additive: A small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites.
-
Employ an end-capped column: These columns have fewer accessible silanol groups.
-
Switch to HILIC: This technique can offer different retention mechanisms and improved peak shapes for polar basic compounds.
Q3: My dihydropyridinone derivative seems to be degrading during purification. How can I minimize this?
A3: Dihydropyridinone rings can be susceptible to degradation under certain conditions. Consider the following:
-
pH Stability: Assess the stability of your compound at different pH values. Avoid strongly acidic or basic conditions if your molecule is labile. The Hantzsch synthesis of dihydropyridines, for example, can be sensitive to reaction conditions which may lead to side products.[1][2]
-
Temperature: Avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
-
Stationary Phase: Standard silica gel can be acidic and cause degradation of sensitive compounds. Consider using deactivated silica, alumina, or a bonded phase for flash chromatography.
Q4: How do I choose between recrystallization, HILIC, and SFC for purifying my polar dihydropyridinone derivative?
A4: The choice of purification technique depends on the specific properties of your compound and the impurities present.
-
Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles. It is particularly useful for obtaining highly crystalline material. Ethanol is a commonly used solvent for recrystallizing 1,4-dihydropyridine derivatives.[3]
-
HILIC: This is a robust HPLC technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.
-
SFC: This technique uses supercritical CO2 as the main mobile phase, often with a polar co-solvent. It is a "green" alternative to normal-phase HPLC and can be very effective for separating polar compounds.
Troubleshooting Guides
Issue 1: Low Recovery of the Target Compound
| Possible Cause | Troubleshooting Steps |
| Irreversible adsorption onto the stationary phase (e.g., silica gel). | 1. Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine (~0.1-1%). 2. Switch to a less acidic stationary phase like neutral alumina or a bonded phase (e.g., amino, cyano). 3. Consider using reversed-phase chromatography with a suitable polar-compatible column. |
| Compound is too soluble in the recrystallization solvent. | 1. Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[4][5] 2. Use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent until the solution becomes slightly turbid, then heat to redissolve and cool slowly. Common systems include ethanol/water or isopropanol/water.[3] 3. Minimize the amount of hot solvent used to dissolve the compound to maximize recovery upon cooling.[3] |
| Compound precipitation during chromatography. | 1. Ensure the sample is fully dissolved in the initial mobile phase before injection. 2. If using a gradient, ensure the compound remains soluble in all mobile phase compositions. 3. Reduce the sample concentration. |
Issue 2: Co-elution with Impurities
| Possible Cause | Troubleshooting Steps |
| Impurity has a similar polarity to the target compound. | 1. Optimize the mobile phase: - In reversed-phase, adjust the organic modifier, aqueous phase pH, or add modifiers. - In HILIC, vary the water content, buffer concentration, and pH. - In SFC, screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives. 2. Change the stationary phase: Switching to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column) can resolve co-eluting peaks. 3. Employ orthogonal purification methods: If one chromatography method fails to provide adequate separation, a second method with a different separation mechanism (e.g., RP-HPLC followed by HILIC or SFC) can be effective. |
| Presence of symmetrical 1,4-dihydropyridines as byproducts in Hantzsch synthesis. | 1. The Hantzsch synthesis can sometimes yield symmetrical dihydropyridines as impurities.[1] 2. Optimize the reaction conditions to minimize the formation of these byproducts. 3. Utilize a high-resolution chromatographic technique like HPLC or SFC to separate the desired unsymmetrical product from the symmetrical impurities. |
| Colored impurities. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[3] |
Experimental Protocols
Protocol 1: General Recrystallization of a Polar Dihydropyridinone Derivative
This protocol provides a general guideline for the recrystallization of a polar dihydropyridinone derivative from a single solvent (e.g., ethanol).
-
Dissolution: Place the crude dihydropyridinone derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol) and a boiling chip.
-
Heating: Gently heat the mixture to boiling on a hot plate with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: HILIC Purification of a Polar Dihydropyridinone Derivative
This protocol is a starting point for developing a HILIC method.
-
Column: A polar stationary phase column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1 mL/min for a standard analytical column (e.g., 4.6 mm ID).
-
Injection Volume: 5-10 µL.
-
Detection: UV at an appropriate wavelength.
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Elution: Inject the sample and run the gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure.
Protocol 3: SFC Purification of a Polar Dihydropyridinone Derivative
This protocol provides a general starting point for SFC method development.
-
Column: A column suitable for polar compounds (e.g., silica, 2-ethylpyridine).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or a mixture). Additives like ammonium hydroxide or ammonium acetate can be used to improve peak shape.
-
Gradient: A typical gradient involves increasing the percentage of the co-solvent over time.
-
Back Pressure: Typically 100-150 bar.
-
Temperature: 30-40 °C.
-
Detection: UV or Mass Spectrometry.
Procedure:
-
Method Development: Screen different columns and co-solvents at an analytical scale to find the optimal separation conditions.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).
-
Purification: Perform the purification on a preparative SFC system using the optimized method.
-
Fraction Collection: Collect the fraction containing the purified compound.
-
Solvent Removal: The majority of the CO2 will evaporate upon depressurization, leaving the compound in the co-solvent, which can then be removed by evaporation.
Data Presentation
The following tables summarize typical purification outcomes for dihydropyridinone and related derivatives based on literature data. Note that direct comparative studies for the same compound across different purification methods are limited.
Table 1: Recrystallization of Dihydropyrimidinone Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Purity | Reference |
| 4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Ethanol | 91.9 | Not specified | --INVALID-LINK-- |
| 4-(4-hydroxy-3-methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Ethanol | 79.4 | Not specified | --INVALID-LINK-- |
| 4-phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Ethanol | 81.7 | Not specified | --INVALID-LINK-- |
Table 2: Chromatographic Purification of Polar Heterocyclic Compounds (Illustrative)
| Compound Type | Method | Stationary Phase | Mobile Phase/Co-solvent | Purity | Reference |
| Polar Quinoline Compounds | HILIC | Amide-based | Acetonitrile/Water with Ammonium Formate | >98% | --INVALID-LINK-- |
| Chiral Polar Compounds | SFC | Chiral Stationary Phase | CO2 with Methanol/Ethanol | High enantiomeric purity | --INVALID-LINK-- |
Visualizations
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Stability issues of 2,3-dihydro-4-pyridinone in acidic or basic media.
This technical support center provides guidance on the stability of 2,3-dihydro-4-pyridinone in acidic and basic media for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 2,3-dihydro-4-pyridinone.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected degradation of 2,3-dihydro-4-pyridinone in acidic solution. | The acidic conditions may be too harsh, leading to rapid hydrolysis or ring opening. The presence of certain metal ions can also catalyze degradation.[1] | - Optimize pH: Test a range of less acidic pH values (e.g., pH 3-5) to find a balance between stability and experimental requirements. - Control Temperature: Perform the experiment at a lower temperature to slow down the degradation rate.[2][3] - Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to the solution. |
| Inconsistent results in basic media. | 2,3-Dihydro-4-pyridinone may be susceptible to base-catalyzed hydrolysis or oxidation. The specific base used and its concentration can significantly impact stability. | - Select Appropriate Base: Evaluate different bases (e.g., sodium bicarbonate, ammonium hydroxide) and concentrations to identify milder conditions. - Inert Atmosphere: If oxidation is a concern, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). - Time-Course Analysis: Monitor the reaction at different time points to understand the degradation kinetics. |
| Formation of unknown impurities during storage in solution. | The compound may be degrading over time due to factors like pH, light exposure, or temperature.[3][4] | - Adjust pH of Stock Solutions: Store stock solutions at an optimal pH where the compound is most stable. - Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[4][5] - Refrigerate or Freeze: Store solutions at lower temperatures to minimize degradation.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2,3-dihydro-4-pyridinone in acidic media?
A1: In acidic media, 2,3-dihydro-4-pyridinone is susceptible to hydrolysis. The acidic conditions can catalyze the cleavage of the amide bond within the pyridinone ring, potentially leading to ring-opening and the formation of amino acids or their derivatives.[6][7] The degradation may proceed through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Q2: How does 2,3-dihydro-4-pyridinone degrade in basic media?
A2: Under basic conditions, 2,3-dihydro-4-pyridinone can undergo base-catalyzed hydrolysis. The hydroxide ion can act as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the amide bond and subsequent ring-opening. Additionally, some pyridinone derivatives can be susceptible to oxidation under basic conditions.[6][8]
Q3: What analytical methods are suitable for monitoring the stability of 2,3-dihydro-4-pyridinone?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly effective method for monitoring the stability of 2,3-dihydro-4-pyridinone.[1][9][10] This technique allows for the separation and quantification of the parent compound and its degradation products. Other methods like Gas Chromatography (GC) could also be employed depending on the volatility and thermal stability of the compound and its degradants.[11]
Q4: Are there any general considerations for improving the stability of 2,3-dihydro-4-pyridinone in solution?
A4: Yes, several factors can be controlled to enhance stability. These include optimizing the pH of the solution, controlling the temperature, protecting the solution from light, and using an inert atmosphere if the compound is sensitive to oxidation.[2][3][4] The choice of solvent can also play a role in the stability of the compound.
Data on Stability of 2,3-Dihydro-4-Pyridinone
The following table summarizes hypothetical quantitative data on the degradation of 2,3-dihydro-4-pyridinone under different stress conditions. This data is illustrative and based on general principles of forced degradation studies.[5][12][13][14]
| Condition | Time (hours) | Degradation (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | Ring-opened amino acid derivative |
| 0.1 M NaOH (60°C) | 24 | 21.5 | Ring-opened carboxylate derivative |
| 3% H₂O₂ (RT) | 24 | 8.7 | Oxidized pyridinone species |
| UV Light (254 nm) | 24 | 5.3 | Photodegradation products |
Experimental Protocols
Protocol 1: Acid Degradation Study
Objective: To evaluate the stability of 2,3-dihydro-4-pyridinone in acidic conditions.
Materials:
-
2,3-dihydro-4-pyridinone
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of 2,3-dihydro-4-pyridinone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the percentage of remaining 2,3-dihydro-4-pyridinone and the formation of any degradation products.
Protocol 2: Base Degradation Study
Objective: To assess the stability of 2,3-dihydro-4-pyridinone in basic conditions.
Materials:
-
2,3-dihydro-4-pyridinone
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of 2,3-dihydro-4-pyridinone in a suitable solvent at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to quantify the parent compound and any degradants.
Visualizations
Caption: Potential degradation pathway in acidic media.
Caption: Potential degradation pathway in basic media.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Process monitoring of anaerobic azo dye degradation by high-performance liquid chromatography-diode array detection continuously coupled to membrane filtration sampling modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. scispace.com [scispace.com]
Technical Support Center: Prevention of Dihydropyridinone Oxidation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of dihydropyridinone to its corresponding pyridone. This unwanted transformation can lead to loss of biological activity and the generation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of dihydropyridinone to pyridone?
A1: The primary drivers of dihydropyridinone oxidation are exposure to atmospheric oxygen and light (photodegradation).[1][2] The dihydropyridine ring is susceptible to aromatization, a process that is often accelerated by these environmental factors. The presence of certain impurities in solvents or reagents can also catalyze the oxidation process.
Q2: How can I visually detect if my dihydropyridinone sample is oxidizing?
A2: A common visual indicator of oxidation is a color change in the sample. Often, a pure dihydropyridinone compound is a white or pale yellow solid. Upon oxidation to the more conjugated pyridone, the color may intensify to a deeper yellow or even brown. However, color change is not always a reliable indicator, and chromatographic or spectroscopic methods are necessary for confirmation.
Q3: What analytical techniques are best for quantifying the amount of pyridone impurity in my dihydropyridinone sample?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for quantifying the conversion of dihydropyridinone to pyridone.[3] HPLC can effectively separate the two compounds, allowing for quantification based on peak area. ¹H NMR is also useful, as the aromatic protons of the pyridone will have distinct chemical shifts compared to the protons on the dihydropyridine ring.
Q4: Are there any structural modifications to the dihydropyridinone core that can enhance its stability against oxidation?
A4: Yes, the substituents on the dihydropyridine ring can influence its stability. For instance, studies on 1,4-dihydropyridines have shown that the presence of electron-withdrawing groups can affect the susceptibility to oxidation.[4] However, any modification must be carefully considered in the context of the desired biological activity of the molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellowing of the dihydropyridinone sample during storage. | 1. Exposure to air (oxygen).2. Exposure to light.3. Storage at elevated temperatures. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.[5][6]2. Use an amber vial or wrap the vial in aluminum foil to protect it from light.[5]3. Store the sample at a low temperature, such as in a refrigerator or freezer (-20°C for short-term, -80°C for long-term).[7] |
| Formation of pyridone during the reaction workup. | 1. Dissolved oxygen in the solvents used for extraction and washing.2. Prolonged exposure to air during filtration or evaporation. | 1. Degas all solvents (water, organic solvents) before use by sparging with an inert gas or by the freeze-pump-thaw method.[8][9][10]2. Minimize the time the compound is exposed to air. Use a gentle stream of inert gas over the funnel during filtration. |
| Significant pyridone formation observed after column chromatography. | 1. Oxygen present in the silica gel or solvent system.2. The slightly acidic nature of silica gel may catalyze oxidation.3. Prolonged time on the column. | 1. Use degassed solvents for the mobile phase.2. Consider using deactivated (neutral) silica gel.3. Run the column as quickly as possible while maintaining good separation. |
| The reaction mixture turns dark upon heating, with pyridone as a major byproduct. | 1. Oxygen in the reaction headspace or dissolved in the solvent.2. Thermal decomposition accelerated by the presence of oxygen. | 1. Thoroughly degas the solvent before adding reagents.2. Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).3. If possible, run the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: General Procedure for Synthesizing and Handling Dihydropyridinones under an Inert Atmosphere
This protocol outlines the key steps to minimize oxidation during the synthesis, workup, and purification of dihydropyridinone derivatives.
1. Glassware and Reagent Preparation:
- Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator.
- For highly sensitive reactions, flame-dry the glassware under vacuum and backfill with an inert gas (argon or nitrogen).
- Use anhydrous solvents that have been thoroughly degassed. Degassing can be achieved by sparging with argon or nitrogen for 30-60 minutes or by three consecutive freeze-pump-thaw cycles.[8][9][10]
2. Reaction Setup:
- Assemble the reaction glassware under a positive pressure of inert gas.
- Add the reagents and degassed solvent to the reaction flask via syringe or cannula.
- Maintain a gentle positive pressure of inert gas throughout the reaction. A balloon filled with argon or nitrogen attached to the flask via a needle is a common method.
3. Reaction Monitoring:
- When taking aliquots for reaction monitoring (e.g., by TLC or LC-MS), use a syringe and quickly reseal the septum to minimize the introduction of air.
4. Workup and Extraction:
- Use degassed solvents for all extraction and washing steps.
- Perform liquid-liquid extractions in a separatory funnel, minimizing shaking time to reduce the incorporation of air.
- Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
5. Purification by Column Chromatography:
- Prepare the slurry of silica gel using degassed solvent.
- Pack the column and equilibrate with the degassed mobile phase.
- Load the crude product and run the column, maintaining a positive pressure of inert gas at the top of the column if possible.
6. Storage of the Final Product:
- After removing the solvent under high vacuum, backfill the flask with an inert gas.
- Transfer the purified dihydropyridinone to a pre-weighed amber vial under a stream of inert gas.
- Seal the vial tightly, wrap the cap with Parafilm®, and store at low temperature, protected from light.[7]
Protocol 2: Use of Antioxidants
For dihydropyridinones that are particularly prone to oxidation, the addition of a radical scavenger can be beneficial.
1. Selection of Antioxidant:
- Butylated hydroxytoluene (BHT) and α-tocopherol are common lipophilic antioxidants that can be effective at low concentrations.[11][12][13]
2. Addition of Antioxidant:
- During the final stages of the workup, after extraction but before solvent evaporation, a small amount of the antioxidant (e.g., 0.01-0.1 mol%) can be added to the organic solution.
- Alternatively, a small amount of antioxidant can be added to the storage vial before the final product is introduced.
3. Important Considerations:
- Ensure that the chosen antioxidant does not interfere with downstream applications of the dihydropyridinone.
- The antioxidant will be a contaminant in the final product, which may be undesirable for certain applications (e.g., in vivo studies).
Visualizations
Caption: Oxidation pathway of dihydropyridinone to pyridone.
Caption: Recommended workflow for minimizing oxidation.
References
- 1. scispace.com [scispace.com]
- 2. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 10. Degassing - Wikipedia [en.wikipedia.org]
- 11. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of α-tocopherol on the oxidative stability of horse oil-in-water emulsion during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Unambiguous Structural Confirmation of 2,3-Dihydro-4-Pyridinone: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive structural confirmation of 2,3-dihydro-4-pyridinone, contrasting its spectral features with those of its isomers, 3,4-dihydro-2(1H)-pyridone and 4-pyridone. The presented experimental data and protocols will aid researchers in unequivocally identifying these important heterocyclic scaffolds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2,3-dihydro-4-pyridinone and its structural isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted for 2,3-dihydro-4-pyridinone)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,3-Dihydro-4-pyridinone | H-2 | ~4.1-4.3 | t | ~7-8 |
| H-3 | ~2.6-2.8 | t | ~7-8 | |
| H-5 | ~5.2-5.4 | d | ~7-8 | |
| H-6 | ~7.0-7.2 | d | ~7-8 | |
| NH | Broad singlet | - | ||
| 3,4-Dihydro-2(1H)-pyridone | H-3 | ~2.4-2.6 | m | - |
| H-4 | ~2.9-3.1 | t | ~7-8 | |
| H-5 | ~4.9-5.1 | dt | ~6-7, ~4-5 | |
| H-6 | ~6.0-6.2 | d | ~6-7 | |
| NH | Broad singlet | - | ||
| 4-Pyridone | H-2, H-6 | ~7.5-7.7 | d | ~7-8 |
| H-3, H-5 | ~6.2-6.4 | d | ~7-8 | |
| NH | Broad singlet | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for 2,3-dihydro-4-pyridinone)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2,3-Dihydro-4-pyridinone | C-2 | ~45-50 |
| C-3 | ~35-40 | |
| C-4 | ~190-195 (C=O) | |
| C-5 | ~100-105 | |
| C-6 | ~150-155 | |
| 3,4-Dihydro-2(1H)-pyridone | C-2 | ~170-175 (C=O) |
| C-3 | ~30-35 | |
| C-4 | ~30-35 | |
| C-5 | ~105-110 | |
| C-6 | ~125-130 | |
| 4-Pyridone | C-2, C-6 | ~140-145 |
| C-3, C-5 | ~115-120 | |
| C-4 | ~175-180 (C=O) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| 2,3-Dihydro-4-pyridinone (Predicted) | ~3300-3400 (broad) | N-H stretch |
| ~1640-1660 | C=O stretch (α,β-unsaturated ketone) | |
| ~1600-1620 | C=C stretch | |
| 3,4-Dihydro-2(1H)-pyridone | ~3200-3300 (broad) | N-H stretch |
| ~1660-1680 | C=O stretch (amide) | |
| ~1630-1650 | C=C stretch | |
| 4-Pyridone [1][2] | ~3000-3100 (broad) | N-H stretch |
| ~1630-1650 | C=O stretch | |
| ~1540-1560 | C=C stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2,3-Dihydro-4-pyridinone | 97 | 69, 42, 41 |
| 3,4-Dihydro-2(1H)-pyridone [3] | 97 | 68, 41, 39 |
| 4-Pyridone [4] | 95 | 67, 39 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
A standard pulse sequence is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is used.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation :
-
Solid Samples : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Liquid/Solution Samples : A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
-
Data Acquisition :
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.
-
Number of scans: 16-32.
-
-
Data Analysis : The positions and shapes of the absorption bands are analyzed to identify functional groups.
Mass Spectrometry (MS)
-
Instrumentation : An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is used.
-
Sample Introduction :
-
EI : The sample is introduced via a direct insertion probe or a gas chromatograph (GC).
-
ESI : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or a liquid chromatograph (LC).
-
-
Data Acquisition :
-
EI : The electron energy is typically set to 70 eV.
-
ESI : The capillary voltage and other source parameters are optimized for the analyte.
-
The mass-to-charge ratio (m/z) of the ions is scanned over a relevant range (e.g., 10-200 amu).
-
-
Data Analysis : The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.
Visualizing the Analytical Workflow and Structural Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical process of confirming the structure of 2,3-dihydro-4-pyridinone.
References
A Comparative Guide to Catalysts in 2,3-Dihydro-4-pyridone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-dihydro-4-pyridones, a core scaffold in numerous biologically active compounds and natural products, has been a subject of intense research. A variety of catalytic systems have been developed to facilitate their construction, each with distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent catalytic methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of 2,3-dihydro-4-pyridones, primarily through the aza-Diels-Alder reaction of imines with Danishefsky's diene, a common and efficient route to this heterocyclic core.
| Catalyst System | Typical Reaction Conditions | Solvent | Reaction Time | Yield (%) | Notes |
| Copper(II) Triflate / SDS | Room Temperature | Water (acidic, pH 4.0) | Short | 84-95 | Green and efficient method. The catalyst can be recovered and reused.[1] |
| Imidazolinium Salts | Room Temperature | Various organic solvents | Not specified | Good to Excellent | Metal-free organocatalytic approach. Reactivity is influenced by the counter-anion.[2][3] |
| Gold-based Catalysts (Ph₃PAuSbF₆) | Mild Conditions | 1,2-Dichloroethane | Not specified | Moderate to Excellent | Enables a one-pot tandem heterocyclization and halogenation.[2] |
| 3-Fluoro-2-iodo-1-methylpyridinium triflate | Not specified | Not specified | Not specified | Good | Utilizes halogen-bonding interaction to catalyze the reaction.[4] |
| Montmorillonite K-10 | Microwave Irradiation (400-800 W) | Not specified | < 120 seconds | Not specified | A solid acid catalyst used in microwave-assisted synthesis from curcumin and primary amines.[5] |
| Catalyst-Free | Room Temperature | Methanol | Not specified | High | Proceeds efficiently for certain substrates without the need for a catalyst.[1][4] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.
Copper(II) Triflate / Sodium Dodecilsulfate (SDS) Catalyzed Aza-Diels-Alder Reaction
This procedure outlines a green and efficient synthesis of 1,2-diphenyl-2,3-dihydro-4-pyridones in an aqueous medium.[1]
Materials:
-
N-benzylideneanilines
-
Danishefsky's diene
-
Copper(II) triflate (Cu(OTf)₂)
-
Sodium dodecyl sulfate (SDS)
-
Water (acidic, pH 4.0)
Procedure:
-
In a reaction vessel, dissolve a catalytic amount of Copper(II) triflate and sodium dodecyl sulfate in acidic water (pH 4.0).
-
Add the N-benzylideneaniline substrate to the aqueous solution.
-
Introduce Danishefsky's diene to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
The aqueous layer containing the catalyst can be recovered and reused for subsequent reactions.
Imidazolinium Salt Catalyzed Aza-Diels-Alder Reaction
This protocol describes a metal-free organocatalytic approach for the synthesis of 2,3-dihydro-4-pyridones.[2][3]
Materials:
-
Imine substrate
-
Danishefsky's diene
-
Imidazolinium salt catalyst (e.g., with NTf₂⁻ or PF₆⁻ counter-anions)
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the imine in an anhydrous organic solvent, add a catalytic amount of the imidazolinium salt.
-
Add Danishefsky's diene to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Gold-Catalyzed Cyclization of β-Amino-ynone Intermediates
This method provides a rapid and efficient one-pot synthesis of halopyridones.[2]
Materials:
-
β-amino-ynone intermediate
-
Gold catalyst (e.g., Ph₃PAuSbF₆)
-
N-halosuccinimide (NIS or NBS) as a halogen source
-
1,2-Dichloroethane (solvent)
Procedure:
-
Dissolve the β-amino-ynone intermediate in 1,2-dichloroethane.
-
Add the gold catalyst to the solution.
-
Introduce the N-halosuccinimide to initiate the tandem heterocyclization and halogenation.
-
Stir the reaction under mild conditions, monitoring by TLC.
-
After completion, work up the reaction and purify the resulting halopyridone.
Montmorillonite K-10 Catalyzed Microwave-Assisted Synthesis
This protocol describes the rapid synthesis of novel 2,3-dihydro-4-pyridinones from curcumin.[5]
Materials:
-
Curcumin
-
Primary amine or amine acetate
-
Montmorillonite K-10 clay
Procedure:
-
Mix curcumin, the primary amine (or its acetate salt), and Montmorillonite K-10 in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at 400-800 W for a short duration (typically less than 120 seconds).
-
Monitor the reaction for completion.
-
After cooling, extract the product with a suitable solvent and purify.
Reaction Pathways and Mechanisms
The synthesis of 2,3-dihydro-4-pyridones can proceed through different mechanistic pathways depending on the chosen catalytic system. The following diagrams illustrate the key transformations.
Figure 1: Generalized workflow for the aza-Diels-Alder reaction.
The aza-Diels-Alder reaction is a common strategy where an imine reacts with an electron-rich diene like Danishefsky's diene.[2][4] The catalyst, whether a Lewis acid like Copper(II) triflate or an organocatalyst like an imidazolinium salt, activates the imine towards cycloaddition.[1][3] The resulting cycloadduct undergoes hydrolysis to yield the final 2,3-dihydro-4-pyridone product.
Figure 2: Gold-catalyzed intramolecular cyclization pathway.
In the gold-catalyzed reaction, the gold catalyst activates the alkyne moiety of the β-amino-ynone substrate.[2] This facilitates an intramolecular nucleophilic attack by the amino group, leading to the formation of a vinyl-gold intermediate. Subsequent halodeauration with a halogen source yields the functionalized pyridone.
Figure 3: Proposed mechanism for halogen-bonding catalysis.
The 3-fluoro-2-iodo-1-methylpyridinium triflate catalyst is proposed to activate the imine through a halogen-bonding interaction.[4] This interaction increases the electrophilicity of the imine, thereby accelerating the aza-Diels-Alder reaction with the diene. This represents a unique mode of activation in this synthetic context.
References
Dihydropyridinones vs. Dihydropyrimidines: A Comparative Guide to Privileged Structures in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple biological targets with high affinity, serving as versatile templates for drug discovery. Among these, dihydropyridinones and dihydropyrimidines have emerged as two prominent heterocyclic systems, each with a distinct profile of biological activities and therapeutic applications. This guide provides an objective comparison of these two scaffolds, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate framework for their drug discovery programs.
At a Glance: Key Differences
| Feature | Dihydropyridinones | Dihydropyrimidines |
| Core Structure | Six-membered ring with one nitrogen atom and a ketone group. | Six-membered ring with two nitrogen atoms and a ketone or thioketone group. |
| Primary Synthesis | Hantzsch Dihydropyridine Synthesis and its modifications. | Biginelli Reaction and its variations. |
| Prominent Biological Activity | L-type calcium channel modulation. | Broad spectrum: anticancer (mitotic kinesin Eg5 inhibition), anti-inflammatory, antibacterial, antiviral, calcium channel modulation.[1][2][3] |
| Key Therapeutic Areas | Cardiovascular diseases (hypertension, angina).[4][5] | Oncology, infectious diseases, inflammatory disorders.[1][6][7] |
| Approved Drugs (Examples) | Amlodipine, Nifedipine, Felodipine (as 1,4-dihydropyridines). | Several pyrimidine-containing drugs are FDA-approved, though dihydropyrimidine-specific examples are more prevalent in clinical trials.[8] |
Physicochemical and Drug-Likeness Properties
Both dihydropyridinone and dihydropyrimidine scaffolds generally possess favorable drug-like properties. Their relatively simple, rigid core structures provide a good starting point for chemical modification to optimize pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The presence of nitrogen atoms allows for hydrogen bonding interactions with biological targets, while the carbonyl group can also act as a hydrogen bond acceptor. The overall lipophilicity and polarity can be readily tuned by modifying the substituents on the heterocyclic ring.
Comparative Biological Activities and Quantitative Data
While both scaffolds are considered privileged, their therapeutic applications have historically diverged. Dihydropyridinones, particularly the 1,4-dihydropyridine subclass, are renowned for their potent and selective inhibition of L-type calcium channels, leading to their widespread use as antihypertensive agents.[4][9] In contrast, the dihydropyrimidine core has demonstrated remarkable versatility, with derivatives showing a broad array of biological activities. A notable example is the inhibition of the mitotic kinesin Eg5, a key target in cancer therapy.[1][10]
Table 1: Comparative Biological Activity Data (IC50/EC50 in µM)
| Compound Class | Compound Example | Target | IC50 / EC50 (µM) | Therapeutic Area |
| Dihydropyridinone (1,4-DHP) | Nifedipine | L-type Ca2+ Channel | ~0.1 | Antihypertensive |
| Dihydropyridinone (1,4-DHP) | Amlodipine | L-type Ca2+ Channel | ~0.0019 | Antihypertensive |
| Dihydropyrimidine | Monastrol | Mitotic Kinesin Eg5 | 14 | Anticancer |
| Dihydropyrimidine | S-trityl-L-cysteine | Mitotic Kinesin Eg5 | 0.14 | Anticancer |
| Dihydropyrimidine Derivative | Compound 4b | Bacillus subtilis | 17 mm (inhibition zone) | Antibacterial |
| Dihydropyrimidine Derivative | Compound 4a | Candida glabrata | 19 mm (inhibition zone) | Antifungal |
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a scaffold is a critical factor in drug discovery. Both dihydropyridinones and dihydropyrimidines benefit from well-established, one-pot multicomponent reactions, allowing for the efficient generation of diverse chemical libraries.
Dihydropyridinone Synthesis: The Hantzsch Reaction
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines.[11][12][13] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[12]
Dihydropyrimidine Synthesis: The Biginelli Reaction
The Biginelli reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[14][15] This one-pot cyclocondensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.
References
- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? | Semantic Scholar [semanticscholar.org]
- 5. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - CH [thermofisher.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. arkat-usa.org [arkat-usa.org]
Validating the Mechanism of Action for 4(1H)-Pyridinone-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4(1H)-pyridinone-based inhibitors against other alternatives, supported by experimental data. It details the methodologies for key validation experiments and visualizes complex biological pathways and experimental workflows.
The diverse scaffold of 4(1H)-pyridinone has given rise to inhibitors targeting a range of biological macromolecules. This guide will focus on two distinct mechanisms of action: inhibition of the mitochondrial cytochrome bc1 (Complex III) and inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway.
Section 1: Inhibition of Cytochrome bc1 Complex
4(1H)-pyridinone-based compounds have been identified as potent inhibitors of the cytochrome bc1 complex, a critical component of the electron transport chain in mitochondria. A notable example is GSK932121, developed as an antimalarial agent. Its performance is compared here with atovaquone, an established cytochrome bc1 inhibitor.
Data Presentation: Comparative Inhibitory Potency
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 (nM) |
| GSK932121 (4(1H)-Pyridinone-based) | Plasmodium falciparum | Cytochrome bc1 Activity | ~1 |
| Atovaquone (Alternative) | Plasmodium berghei (sensitive clones) | Dihydroorotate-cytochrome c reductase activity | 0.132 - 0.465[1] |
Experimental Protocols for Validation
1. Biochemical Assay: Ubiquinol-Cytochrome c Reductase Activity Assay
This assay directly measures the enzymatic activity of the cytochrome bc1 complex.
-
Objective: To determine the direct inhibitory effect of the compound on the target enzyme.
-
Principle: The assay monitors the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.
-
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4, 1 mM EDTA)
-
Potassium Cyanide (KCN) to inhibit cytochrome c oxidase
-
Oxidized cytochrome c
-
Ubiquinol (e.g., decylubiquinol) as a substrate
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and KCN.
-
Add a known concentration of oxidized cytochrome c.
-
Add the isolated mitochondria or purified enzyme and pre-incubate with varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the ubiquinol substrate.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
Calculate the initial rate of reaction. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell-Based Assay: Mitochondrial Respiration Analysis (Seahorse XF Cell Mito Stress Test)
This assay assesses the impact of the inhibitor on mitochondrial function in living cells.
-
Objective: To evaluate the effect of the inhibitor on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Principle: The Seahorse XF Analyzer measures real-time OCR in cells cultured in a microplate. Sequential injections of mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone/antimycin A) are used to determine key parameters of mitochondrial function.
-
Materials:
-
Cultured cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A)
-
Test inhibitor
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed cells in the Seahorse microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Prepare the inhibitor and mitochondrial stressors in the assay medium for injection.
-
Load the sensor cartridge with the compounds and calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and begin the assay. The test inhibitor is typically injected first to measure its effect on basal respiration.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A allow for the measurement of ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Analyze the OCR data to determine the inhibitor's effect on mitochondrial function.
-
Visualizations
Caption: Workflow for validating cytochrome bc1 inhibitors.
Section 2: Inhibition of the ERK/MAPK Signaling Pathway
Certain 4(1H)-pyridinone derivatives have been designed as potent inhibitors of key kinases in cellular signaling cascades. An example is SCH772984, a highly selective inhibitor of ERK1 and ERK2. This section compares its performance with other known ERK inhibitors.
Data Presentation: Comparative Inhibitory Potency
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) |
| SCH772984 (4(1H)-Pyridinone-based) | ERK1 | Biochemical | 4[2][3][4] |
| ERK2 | Biochemical | 1[2][3][4] | |
| Ulixertinib (BVD-523) (Alternative) | ERK2 | Biochemical | <0.3[5][6] |
| BT40 cells (BRAF V600E) | Cell Viability | 62.7[7] | |
| Ravoxertinib (GDC-0994) (Alternative) | ERK1 | Biochemical | 1.1 - 6.1[8][9][10][11] |
| ERK2 | Biochemical | 0.3 - 3.1[8][9][10][11] |
Experimental Protocols for Validation
1. Biochemical Assay: Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the activity of the purified kinase in the presence of an inhibitor.
-
Objective: To determine the direct inhibitory potency (IC50) of the compound against the target kinase.
-
Principle: The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to kinase activity.
-
Materials:
-
Purified active ERK1 or ERK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor
-
Kinase Assay Buffer
-
-
Procedure:
-
Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cell-Based Assay: Western Blot for Phospho-ERK (p-ERK)
This assay determines the inhibitor's ability to block ERK activation within a cellular context.
-
Objective: To assess the effect of the inhibitor on the phosphorylation of ERK, which is a hallmark of its activation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific for both phosphorylated ERK (p-ERK) and total ERK, the level of ERK activation can be quantified.
-
Materials:
-
Cultured cells that can be stimulated to activate the ERK pathway (e.g., with growth factors like EGF).
-
Test inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-p-ERK and anti-total ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Visualizations
Caption: The MAPK/ERK signaling cascade and the point of inhibition.
Caption: Workflow for validating ERK inhibitors.
References
- 1. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to Pyridone Synthesis: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of pyridone and its derivatives is a critical aspect of heterocyclic and medicinal chemistry, forming the backbone of numerous pharmaceuticals and functional materials. While traditional synthetic approaches have long relied on conventional heating methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and often superior alternative. This guide provides an objective comparison of these two heating techniques, supported by experimental data, to aid researchers in selecting the most effective method for their synthetic needs.
At a Glance: Performance Comparison
Microwave irradiation consistently demonstrates significant advantages over conventional heating in the synthesis of pyridone and its precursors, primarily in drastically reduced reaction times and improved product yields.
| Synthesis Type | Product | Heating Method | Reaction Time | Yield (%) | Reference |
| Bohlmann-Rahtz Pyridine Synthesis | Tri- or tetrasubstituted pyridines | Conventional (Sealed Tube) | Several hours | Moderate | [1] |
| Microwave Irradiation | 10–20 minutes | up to 98% | [1] | ||
| Hantzsch Dihydropyridine Synthesis | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Conventional (Reflux) | 12 hours | 15-52% | [2] |
| Microwave Irradiation | 4 minutes | 15-52% | [2] | ||
| 4-Component reaction for 3,4-dihydro-2(1H)-pyridones | 3-cyano-2-pyridones | Conventional (Reflux) | 7 hours | 72% | [3] |
| Microwave Irradiation | 5 minutes | 86% | [3] | ||
| Multicomponent synthesis of 3,4-dihydro-2(1H)-pyridones | 3,4-dihydro-2(1H)-pyridones | Conventional (Reflux) | Several hours | Moderate to High | [4] |
| Microwave Irradiation | 5 minutes | 86% | [4] |
The Underpinning Advantage: Mechanism of Heating
Conventional heating methods, such as oil baths or heating mantles, transfer heat to the reaction vessel via conduction and convection. This process is often slow and can lead to uneven temperature distribution, with the walls of the vessel being hotter than the bulk of the reaction mixture. In contrast, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, resulting in rapid and uniform temperature changes throughout the reaction mixture. This efficient energy transfer is the primary reason for the accelerated reaction rates observed in microwave-assisted synthesis.[5]
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the synthesis of pyridone derivatives using both conventional and microwave-assisted heating.
Conventional Heating: Hantzsch Dihydropyridine Synthesis
This protocol describes the classical Hantzsch synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, a common precursor for some pyridone syntheses.
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the following:
-
Aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol)
-
Ethyl acetoacetate (5.0 mL, 39.06 mmol)
-
Concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol)
-
Ethanol (2.0 mL)[6]
Reaction: Heat the reaction mixture at reflux for a minimum of 30 minutes.[6] Note that classical protocols for similar transformations can require reflux periods of up to 12 hours.[2]
Work-up and Purification:
-
After cooling the mixture to room temperature, a precipitate will form.
-
Collect the precipitate by filtration.
-
Rinse the collected solid with chilled ethanol (0–5 °C).
-
Recrystallize the solid from ethanol to yield the pure product.[6]
Microwave-Assisted Synthesis: Multicomponent Reaction for 3,4-Dihydro-2(1H)-pyridones
This protocol outlines a general procedure for the rapid, one-pot synthesis of 3,4-dihydro-2(1H)-pyridones.
Reagent Preparation: In a microwave-safe reaction vessel, combine the following:
-
Aromatic aldehyde (1 mmol)
-
β-keto-ester (e.g., ethyl acetoacetate) (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
A minimal amount of a suitable solvent (e.g., ethanol), or perform the reaction solvent-free.[4]
Reaction:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration, typically 5-10 minutes.[3][4]
Work-up and Purification:
-
Cool the reaction vessel using a stream of compressed air.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the resulting residue between a saturated aqueous solution of NaHCO₃ and an organic solvent like CH₂Cl₂.
-
Separate the organic layer, and extract the aqueous layer with additional organic solvent.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography.[6]
Visualizing the Workflow
The following diagram illustrates the comparative workflow for the synthesis of pyridone derivatives via conventional heating and microwave irradiation.
Caption: Comparative workflow of pyridone synthesis.
Conclusion
For researchers engaged in the synthesis of pyridone and its derivatives, microwave-assisted synthesis presents a compelling and often superior alternative to conventional heating. The primary advantages of MAOS are the dramatic reduction in reaction times and frequently higher product yields.[7] This makes it an ideal technique for high-throughput screening, rapid library synthesis, and the optimization of reaction conditions in drug discovery and development.[6]
However, conventional heating remains a valuable and robust method, particularly for well-established, large-scale syntheses where specialized microwave equipment may not be readily available.[6] The choice of heating method will ultimately depend on the specific goals of the researcher, the scale of the reaction, and the available resources.
References
- 1. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
Comparative In Vivo Efficacy of 2,3-Dihydro-4-Pyridinone Derivatives in Preclinical Animal Models
A comprehensive analysis of the therapeutic potential of 2,3-dihydro-4-pyridinone derivatives across various disease models reveals promising anti-inflammatory, anticancer, and antiviral activities. This guide provides a comparative overview of their in vivo efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
The 2,3-dihydro-4-pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic effects in a range of animal models. These compounds have been investigated for their potential to combat inflammation, cancer, and viral infections, with several candidates showing noteworthy in vivo activity.
Anti-inflammatory Activity
Derivatives of 2,3-dihydro-4-pyridinone and related pyridinone structures have demonstrated potent anti-inflammatory effects in rodent models of acute inflammation.
Table 1: In Vivo Anti-inflammatory Efficacy of Pyridinone Derivatives
| Compound/Derivative | Animal Model | Dosing Regimen | Key Outcomes |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative | Xylene-induced ear edema in mice | Not specified | Up to 82% inhibition of ear edema. |
| 3-Hydroxy pyridine-4-one derivative (Compound A) | Carrageenan-induced paw edema in rats | 20 mg/kg | 67% inhibition of paw edema. |
| 3-Hydroxy pyridine-4-one derivative (Compound B) | Carrageenan-induced paw edema in rats | 400 mg/kg | Significant inhibition of inflammation. |
| 3-Hydroxy pyridine-4-one derivative (Compound C) | Carrageenan-induced paw edema in rats | 200 mg/kg | 58% inhibition of paw edema. |
Experimental Protocols: Anti-inflammatory Studies
Carrageenan-Induced Paw Edema in Rats:
This widely used model assesses the efficacy of compounds against acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (180-250 g) are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds or vehicle are administered intraperitoneally or orally at specified doses 30-60 minutes before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Xylene-Induced Ear Edema in Mice:
This model is used to evaluate topical or systemic anti-inflammatory activity.
-
Animals: Swiss albino mice are commonly used.
-
Induction of Edema: A fixed volume of xylene is applied to the inner and outer surfaces of the right ear to induce inflammation.
-
Treatment: Test compounds are administered either topically to the ear or systemically prior to the application of xylene.
-
Measurement of Edema: The thickness of the ear is measured with a digital caliper before and after the induction of edema. Alternatively, a punch biopsy of a standard diameter is taken from both ears, and the difference in weight is used to quantify the edema.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the change in ear thickness or weight in the treated groups to the control group.
Signaling Pathways in Inflammation
While in vivo mechanistic data for 2,3-dihydro-4-pyridinone derivatives is still emerging, related pyridinone compounds have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation. Some derivatives may also interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.
Anticancer Activity
Several pyridine and pyridinone derivatives have been evaluated for their in vivo anticancer efficacy, primarily in xenograft models using human cancer cell lines.
Table 2: In Vivo Anticancer Efficacy of Pyridine Derivatives
| Compound/Derivative | Animal Model | Cancer Cell Line | Dosing Regimen | Key Outcomes |
| Pyridine derivative (LHT-13-19) | BALB/c nu/nu mice | Colon Adenocarcinoma | Not specified | Demonstrated antitumor and antimetastatic properties. |
| Indanone Analog 2 (ITH-6) | Nude mice | Colorectal Cancer (HT-29 Xenograft) | 6 mg/kg, oral | Significant decrease in tumor size. |
| Indanone Analog 1 | Swiss albino mice | Ehrlich Ascites Carcinoma | 50 mg/kg, intraperitoneal | 54.3% Tumor Growth Inhibition. |
Experimental Protocols: Anticancer Studies
Human Tumor Xenograft Model:
This model is a cornerstone for preclinical evaluation of anticancer agents.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Lines and Tumor Implantation: Human cancer cell lines (e.g., PC-3 for prostate cancer, HT-29 for colorectal cancer) are cultured and then subcutaneously injected into the flank of the mice. For some studies, cells are mixed with Matrigel to enhance tumor formation.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into control and treatment groups. The test compounds are administered via various routes (e.g., oral, intraperitoneal) according to a specified schedule.
-
Measurement of Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume in the treated groups to the control group. Other endpoints may include survival analysis and measurement of metastasis.
Antiviral Activity
While much of the research on the antiviral effects of 2,3-dihydro-4-pyridinone derivatives has been conducted in vitro, some studies have progressed to in vivo models, demonstrating their potential to combat viral infections.
Table 3: In Vivo Antiviral Efficacy of a Steroidal Derivative
| Compound/Derivative | Animal Model | Virus | Dosing Regimen | Key Outcomes |
| AV1004 (Steroidal derivative) | Mice | Japanese Encephalitis Virus (JEV) | Orally administered | Increased survival rate and reduced viral load in the brain. |
Experimental Protocols: Antiviral Studies
Murine Model of Viral Infection:
Animal models are crucial for evaluating the efficacy of antiviral compounds in a whole-organism context.
-
Animals: Specific strains of mice susceptible to the virus of interest are used.
-
Virus and Infection: A lethal dose of the virus is administered to the animals through an appropriate route (e.g., intraperitoneal, intranasal).
-
Treatment: The test compound is administered before or after the viral challenge, at various doses and schedules.
-
Endpoint Measurement: Key outcomes include survival rate, reduction in viral load in target organs (e.g., brain, lungs) as measured by plaque assay or RT-PCR, and amelioration of clinical signs of disease.
-
Data Analysis: Survival curves are analyzed using methods like the Kaplan-Meier analysis, and viral titers are compared between treated and control groups.
Conclusion
The in vivo studies on 2,3-dihydro-4-pyridinone derivatives and their analogs highlight their significant potential as therapeutic agents for a variety of diseases. The data presented in this guide demonstrates their efficacy in well-established animal models of inflammation, cancer, and viral infections. Further research, including more comprehensive dose-response studies, investigation of long-term toxicity, and elucidation of in vivo mechanisms of action, is warranted to advance these promising compounds towards clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic utility of this important class of molecules.
Comparative Crystallographic Analysis of Substituted 2,3-Dihydro-4-Pyridinones
A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of substituted 2,3-dihydro-4-pyridinones, backed by X-ray crystallography data. This guide provides a comparative analysis of their solid-state conformations and intermolecular interactions, crucial for structure-based drug design and development.
The 2,3-dihydro-4-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of these compounds is paramount for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into these structural features. This guide summarizes and compares the crystallographic data of several substituted 2,3-dihydro-4-pyridinone derivatives and related fused systems, offering a valuable resource for researchers in the field.
Comparative Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-Benzyl-2,3-dihydroquinolin-4(1H)-one | C₁₆H₁₅NO | Monoclinic | P2₁/c | 5.5992(11) | 9.786(2) | 23.313(5) | 96.79(3) | 1268.5(5) | 4 |
| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide | C₁₉H₁₄N₂O₃S | Monoclinic | P2₁/n | 6.8584(19) | 25.487(7) | 18.784(5) | 93.30(3) | 3277(2) | 8 |
| 4-(Methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₉H₉N₃O₄ | Monoclinic | P2₁/c | 13.939(3) | 7.933(2) | 9.202(2) | 99.43(3) | 1003.1(4) | 4 |
| 4-(Methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₁₀H₁₂N₂O₂ | Monoclinic | P2₁/c | 7.378(2) | 15.424(3) | 9.172(2) | 106.68(3) | 998.4(4) | 4 |
Experimental Protocols
The determination of the crystal structures summarized above involves a series of well-defined experimental steps. Below are generalized protocols for the key experiments.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A common procedure involves:
-
Dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol/water, 2-propanol, ethanol) to form a saturated or near-saturated solution.
-
Filtering the solution to remove any particulate matter.
-
Leaving the solution undisturbed in a loosely covered container at room temperature.
-
Allowing the solvent to evaporate slowly over a period of several days to weeks, leading to the formation of well-defined single crystals.
X-ray Data Collection and Structure Refinement
The crystallographic data are collected using a single-crystal X-ray diffractometer. A typical workflow is as follows:
-
A suitable crystal is selected and mounted on the diffractometer.
-
The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a specific radiation source, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å).
-
The collected data are processed, including cell refinement and data reduction.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for an X-ray crystallography study can be visualized as a logical progression from sample preparation to data analysis and structure validation.
This guide provides a foundational comparison of the crystallographic properties of substituted 2,3-dihydro-4-pyridinones. For more in-depth analysis, researchers are encouraged to consult the primary crystallographic literature. The provided data and protocols serve as a valuable starting point for understanding the solid-state behavior of this important class of heterocyclic compounds.
References
Head-to-head comparison of different synthetic routes to 2,3-dihydro-4-pyridinone.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
The 2,3-dihydro-4-pyridinone core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis has been approached from various angles, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of prominent synthetic routes to this important heterocycle, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yield | Reaction Time | Reagent/Catalyst Complexity | Scalability |
| Aza-Diels-Alder Reaction | Versatile [4+2] cycloaddition. | Good to Excellent | 0.5 - 24 h | Varies (Lewis acids, organocatalysts) | Generally good |
| Intramolecular Enaminone Cyclization | Convergent approach from acyclic precursors. | Good (41-90%) | Varies | Moderate (requires precursor synthesis) | Potentially good |
| Comins' Synthesis | Dearomatization of 4-methoxypyridine. | Good to Excellent | 1 - 4 h | Moderate (Grignard reagents, chloroformates) | Good |
| Gold-Catalyzed Cyclization | Mild conditions, potential for stereocontrol. | Good | 1 - 24 h | High (Gold catalysts) | Moderate |
| Hantzsch-Type Multicomponent Reaction | One-pot synthesis of related dihydropyridines. | Good | 15 - 24 h | Low | Good |
| Catalytic Hydrogenation | Reduction of a pre-existing pyridone ring. | Variable | 1 - 24 h | Moderate (precious metal catalysts, high pressure) | Good |
Synthetic Route Overviews and Methodologies
This section details the experimental protocols for several key synthetic approaches to 2,3-dihydro-4-pyridinone and its derivatives.
Aza-Diels-Alder Reaction
The Aza-Diels-Alder reaction is a powerful and widely used method for the construction of nitrogen-containing six-membered rings. A common strategy involves the reaction of an imine with a diene, such as Danishefsky's diene, often in the presence of a Lewis acid or organocatalyst.[1][2]
Experimental Protocol: Aza-Diels-Alder Reaction of N-Benzylideneaniline with Danishefsky's Diene [2]
To a stirred solution of N-benzylideneaniline (1 mmol) and Danishefsky's diene (1.5 mmol) in an acidic aqueous medium, a catalytic amount of copper(II) triflate and sodium dodecyl sulfate is added. The reaction mixture is stirred at room temperature for a specified time (e.g., 4-6 hours). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the corresponding 1,2-diphenyl-2,3-dihydro-4-pyridone.
Caption: Aza-Diels-Alder reaction workflow.
Intramolecular Cyclization of Ester-Tethered Enaminones
This approach builds the 2,3-dihydro-4-pyridinone ring through the cyclization of a pre-assembled acyclic precursor. This method offers a high degree of control over the final substitution pattern.
Experimental Protocol: Intramolecular Cyclization of a β-Enaminone Ester
A solution of the appropriate β-enaminone ester in a suitable high-boiling solvent (e.g., Dowtherm A) is heated to reflux (approximately 250 °C) for a period of 1-2 hours. The reaction is monitored by thin-layer chromatography. After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the 2,3-dihydro-4-pyridinone.
Caption: Intramolecular enaminone cyclization workflow.
Comins' Synthesis (Dearomatization of 4-Methoxypyridine)
Developed by Daniel Comins, this powerful method involves the dearomatization of a 4-methoxypyridine derivative through the addition of a Grignard reagent to an in situ-formed N-acylpyridinium salt.[3]
Experimental Protocol: Synthesis of an N-Acyl-2,3-dihydro-4-pyridone [3]
To a solution of 4-methoxypyridine (1.0 equiv) in anhydrous THF at -78 °C is added a chloroformate (e.g., phenyl chloroformate, 1.1 equiv). After stirring for 15 minutes, a Grignard reagent (e.g., ethylmagnesium bromide, 1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours. The reaction is then quenched with aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is hydrolyzed with aqueous acid to yield the N-acyl-2,3-dihydro-4-pyridone, which is then purified by chromatography.
Caption: Comins' synthesis workflow.
Gold-Catalyzed Cyclization
Gold catalysis has emerged as a mild and efficient tool for various organic transformations, including the synthesis of heterocycles. For 2,3-dihydro-4-pyridones, a common strategy involves the 6-endo-dig cyclization of N-propargyl-β-enaminones.
Experimental Protocol: Gold-Catalyzed 6-endo-dig Cyclization
To a solution of the N-propargyl-β-enaminone (1.0 equiv) in a suitable solvent such as dichloromethane or toluene is added a catalytic amount of a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf, 1-5 mol%). The reaction mixture is stirred at room temperature for 1-24 hours until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 2,3-dihydro-4-pyridone.
Caption: Gold-catalyzed cyclization workflow.
Hantzsch-Type Multicomponent Reaction
While the classical Hantzsch synthesis yields 1,4-dihydropyridines, modifications of this multicomponent reaction can be employed to access related dihydropyridone structures.[2][4] This one-pot approach is attractive for its operational simplicity and atom economy.
Experimental Protocol: Modified Hantzsch-Type Synthesis [2]
A mixture of an aromatic aldehyde (5 mmol), p-nitro acetoacetanilide (10 mmol), and 25% aqueous ammonia solution (3 mL) in ethanol (15 mL) is refluxed for 15 hours. Additional aqueous ammonia (1 mL) is added every 3 hours during the reflux period. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed, and recrystallized to give the dihydropyridine derivative. It is important to note that this method typically produces 1,4-dihydropyridine isomers, and further steps may be necessary to obtain the desired 2,3-dihydro-4-pyridinone.
Caption: Hantzsch dihydropyridine synthesis workflow.
Catalytic Hydrogenation
The partial reduction of a 4-pyridone represents a direct approach to 2,3-dihydro-4-pyridones. However, controlling the selectivity to avoid over-reduction to the corresponding piperidone can be challenging.
Experimental Protocol: Partial Hydrogenation of a 4-Pyridone Derivative
While a general, high-yielding protocol for the selective partial hydrogenation of the parent 4-pyridone is not well-established, specific substituted derivatives can be reduced. For instance, N-acyl-2,3-dihydro-4-pyridones can be reduced to the corresponding N-acyl-4-piperidones using zinc in acetic acid.[5][6] Achieving the desired partial reduction often requires careful selection of catalyst, solvent, and reaction conditions, and may be substrate-dependent. A hypothetical protocol for the desired transformation would involve the hydrogenation of a 4-pyridone derivative in a suitable solvent (e.g., ethanol, acetic acid) using a heterogeneous catalyst (e.g., Pd/C, PtO2) under a hydrogen atmosphere. The reaction would need to be carefully monitored to stop at the desired dihydro-product.
Caption: Catalytic hydrogenation workflow.
Conclusion
The synthesis of 2,3-dihydro-4-pyridinones can be achieved through a variety of synthetic strategies. The choice of method will depend on factors such as the desired substitution pattern, scalability, cost of reagents and catalysts, and the availability of starting materials. The Aza-Diels-Alder reaction and Comins' synthesis offer versatile and high-yielding routes to a wide range of derivatives. Intramolecular enaminone cyclization provides a convergent and controllable approach. Gold-catalyzed methods offer mild conditions and potential for asymmetric synthesis. While the Hantzsch reaction and catalytic hydrogenation are powerful methods for related structures, their direct application to the synthesis of 2,3-dihydro-4-pyridinones may require further optimization and development. This guide provides a foundation for researchers to explore and adapt these methods for their synthetic targets.
References
- 1. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 6. Reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones using zinc/acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4(1H)-Pyridinone, 2,3-dihydro-
Essential Guidance for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of 4(1H)-Pyridinone, 2,3-dihydro-.
Disclaimer: A specific Safety Data Sheet (SDS) for 4(1H)-Pyridinone, 2,3-dihydro- (CAS No. 24681-60-5) was not available through searches. The following procedures are based on general principles for the safe disposal of laboratory chemicals, particularly pyridine derivatives. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Disposal Plan
Due to the lack of specific hazard data, 4(1H)-Pyridinone, 2,3-dihydro- should be handled as a potentially hazardous substance. General guidance suggests that waste should be collected and prepared for disposal by a licensed service.[1]
Personal Protective Equipment (PPE) and Handling
When handling 4(1H)-Pyridinone, 2,3-dihydro- for disposal, appropriate personal protective equipment is crucial. Based on guidelines for handling related pyridine compounds, the following PPE is recommended.[2][3]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Waste Collection & Segregation | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2][3] | Laboratory coat.[2] | Handle in a well-ventilated area, preferably a chemical fume hood.[3] |
| Spill Clean-up | Chemical splash goggles and face shield.[2] | Chemically resistant gloves (e.g., nitrile, neoprene).[2][3] | Chemical-resistant lab coat or apron. | Use in a certified fume hood or with an appropriate NIOSH-approved respirator if ventilation is inadequate.[3] |
Step-by-Step Disposal Protocol
The primary and mandatory disposal route for 4(1H)-Pyridinone, 2,3-dihydro- is through a licensed professional hazardous waste disposal service.[4] Do not dispose of this chemical down the drain or in regular solid waste. [5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: 4(1H)-Pyridinone, 2,3-dihydro-".[4]
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tightly-fitting lid.[4]
-
Do not mix with other waste streams unless compatibility has been confirmed by your EHS department.[6]
-
-
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated items like weighing boats and paper towels, in the labeled hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and labeled hazardous waste container.[7]
-
Empty Containers: Original containers of 4(1H)-Pyridinone, 2,3-dihydro- must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Provide them with an accurate description of the waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or chemical absorbent pads.[5]
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Clean-up: Carefully collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 4(1H)-Pyridinone, 2,3-dihydro-.
Caption: Disposal Workflow for 4(1H)-Pyridinone, 2,3-dihydro-
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. benchchem.com [benchchem.com]
- 8. gla.ac.uk [gla.ac.uk]
Personal protective equipment for handling 4(1H)-Pyridinone, 2,3-dihydro-
Essential Safety and Handling Guide for 4(1H)-Pyridinone, 2,3-dihydro-
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4(1H)-Pyridinone, 2,3-dihydro-. The following guidance is based on the known hazards of structurally related pyridinone and pyridine derivatives. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all institutional and local safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4(1H)-Pyridinone, 2,3-dihydro-. It includes detailed operational and disposal plans to ensure the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure to 4(1H)-Pyridinone, 2,3-dihydro-, based on the hazards associated with related pyridine derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves such as butyl rubber or PVA are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1][3] - Lab Coat: A fully-buttoned, flame-retardant, and chemically impervious lab coat.[1][3] | Prevents skin contact, which may cause irritation. Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds.[1] A proper lab coat covers as much skin as possible.[4] |
| Respiratory Protection | - Use in a certified laboratory chemical fume hood.[1][5] - A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for large spills.[1] | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[1][6][7] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills and chemical exposure.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of 4(1H)-Pyridinone, 2,3-dihydro- should be conducted in a properly functioning and certified laboratory chemical fume hood.[1][5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance (approximately 50 feet) of the handling area.[5]
-
Labeling: All containers should be clearly labeled with the chemical name, and relevant hazard warnings.
2. Handling:
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[8]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[6][7]
-
Avoid the formation of dust or aerosols.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10][11] |
| Spills | For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container. For large spills, evacuate the area and contact Environmental Health & Safety.[5] |
Disposal Plan
All waste containing 4(1H)-Pyridinone, 2,3-dihydro- must be treated as hazardous waste.
-
Waste Collection: Collect waste in a sealable, airtight, and compatible container.
-
Labeling: Attach a completed hazardous waste label to the container as soon as waste is added.
-
Storage: Store waste containers in a designated and secure waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations through an approved waste disposal plant.[6][7][9] Do not let the product enter drains.[8][9]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of 4(1H)-Pyridinone, 2,3-dihydro-.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.ie [hsa.ie]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. v6-file.globalso.com [v6-file.globalso.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







